Ammonium metabisulfite
Description
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Structure
2D Structure
Properties
InChI |
InChI=1S/2H3N.H2O5S2/c;;1-6(2)7(3,4)5/h2*1H3;(H,1,2)(H,3,4,5) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAXGMRPPOMODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32736-64-4 | |
| Record name | Ammonium metabisulfite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032736644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfurous acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | AMMONIUM METABISULFITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61M4F0F60X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Structure of Ammonium Metabisulfite
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core chemical properties, structure, and reactive behavior of ammonium (B1175870) metabisulfite (B1197395), ((NH₄)₂S₂O₅). The information is intended for a technical audience and is structured to facilitate easy access to key data and experimental methodologies.
Chemical Structure
Ammonium metabisulfite is an inorganic salt composed of two ammonium cations (NH₄⁺) and one metabisulfite anion (S₂O₅²⁻)[1][2]. The defining feature of the metabisulfite anion is a direct sulfur-sulfur bond, connecting an SO₂ group to an SO₃ group[3]. Crystallographic studies have determined that this compound crystallizes in the orthorhombic system[1].
Key structural identifiers are provided below:
Chemical Properties
This compound is a white crystalline solid that is highly soluble in water[3]. Its chemistry is largely defined by the reactivity of the metabisulfite anion, which makes it a versatile reducing agent and a convenient source of sulfur dioxide.
| Property | Value | Notes |
| Molecular Formula | H₈N₂O₅S₂ | [1][4] |
| Molar Mass | 180.21 g/mol | [1][4] |
| Appearance | White crystalline solid | [3] |
| Density | ~2.03 g/cm³ | Data for the closely related ammonium bisulfite solid[5][6]. |
| Melting Point | Decomposes | The solid begins to decompose upon heating[6]. |
| Boiling Point | Sublimes at 150°C | Decomposes upon significant heating[5][7]. |
| Solubility in Water | Highly soluble | [3] |
-
Aqueous Equilibrium: When dissolved in water, this compound establishes an equilibrium with ammonium bisulfite (NH₄HSO₃)[3]. This solution is the primary medium for many of its applications.
-
Thermal Decomposition: Upon heating, this compound decomposes, releasing toxic fumes including sulfur dioxide (SO₂), ammonia (B1221849) (NH₃), and other nitrogen and sulfur oxides[3][5]. In solution, this decomposition can begin at temperatures as low as 75°C[3][8].
-
Redox Chemistry: The compound is a significant reducing agent and oxygen scavenger[3]. This activity is primarily due to the metabisulfite anion and the sulfur dioxide it releases in solution. It readily reacts with oxidizing agents, which can be violent[3].
-
Reactivity with Acids: Contact with acids causes rapid decomposition, generating gaseous sulfur dioxide[3].
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are critical for its application in research.
A primary laboratory method for synthesizing this compound involves the controlled reaction of sulfur dioxide gas with an aqueous solution of ammonium hydroxide[3].
-
Preparation: An ammonium hydroxide (B78521) solution (e.g., 10-25% NH₃ in water) is placed in a reaction vessel equipped with a gas dispersion tube and a cooling system (e.g., an ice bath).
-
Reaction: Sulfur dioxide (SO₂) gas is bubbled slowly through the chilled ammonium hydroxide solution. The temperature should be maintained at a low level (e.g., 0-10°C) to prevent thermal decomposition of the product[3]. The initial reaction forms ammonium sulfite (B76179), (NH₄)₂SO₃[3].
-
Reaction: 2NH₃ + SO₂ + H₂O → (NH₄)₂SO₃
-
-
Metabisulfite Formation: Continued bubbling of excess SO₂ in the acidic environment drives the equilibrium towards the formation of this compound[3].
-
Crystallization: The resulting saturated solution is cooled further to induce the precipitation of this compound crystals[6].
-
Isolation and Storage: The crystals are isolated by filtration, washed with a small amount of cold deionized water, and dried. The product should be stored in a tightly sealed container to protect it from air and moisture.
Ammonium bisulfite, formed from the dissolution of this compound, can be used as a precipitating agent in materials synthesis[8].
-
Solution Preparation: An aluminum salt solution (e.g., aluminum sulfate (B86663) or nitrate) is prepared. A separate ammonium bisulfite solution is also prepared[8].
-
Precipitation: The two solutions are mixed (e.g., at a 3:1 volume ratio of aluminum salt to bisulfite solution) and heated to approximately 90°C for 30 minutes[8]. The ammonium bisulfite decomposes, releasing ammonia, which uniformly raises the pH and induces the precipitation of a basic aluminum salt[8].
-
Neutralization and Isolation: The resulting precipitate is neutralized with an ammonium hydroxide solution, filtered, washed with hot distilled water, and dried in an oven (e.g., at 110°C for 12 hours) to yield the desired pseudoboehmite precursor material[8].
-
Ion Exchange Chromatography (IC): This is a robust and sensitive method for the separation and quantification of metabisulfite and its related sulfite and sulfate species in various matrices[3].
-
X-Ray Crystallography: As demonstrated by crystallographic data available in public databases, this technique is used to determine the precise crystal structure and unit cell dimensions of the solid material[1].
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition pathway of the compound, identifying the temperatures at which mass loss occurs and thermal events (like decomposition) happen.
Visualization of Aqueous Behavior
The following diagram illustrates the chemical processes that occur when solid this compound is introduced into an aqueous environment.
Caption: Dissociation and equilibrium of this compound in water.
References
- 1. This compound | H8N2O5S2 | CID 10219678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. This compound | 32736-64-4 | Benchchem [benchchem.com]
- 4. bangchemicals.com [bangchemicals.com]
- 5. Ammonium Bisulfite | NH4HSO3 | CID 10441651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ammonium bisulfite - Sciencemadness Wiki [sciencemadness.org]
- 7. ICSC 1254 - AMMMONIUM BISULFITE [inchem.org]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Ammonium Metabisulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) metabisulfite (B1197395) ((NH₄)₂S₂O₅) is an inorganic compound of significant interest in various industrial and research applications. It serves as a potent reducing agent, antioxidant, and preservative. In the pharmaceutical industry, it can be utilized as an excipient to protect active pharmaceutical ingredients from oxidative degradation. This technical guide provides a comprehensive overview of the synthesis of ammonium metabisulfite, delving into its core reaction mechanisms, experimental protocols, and relevant quantitative data.
Synthesis of this compound
The primary industrial and laboratory synthesis of this compound involves the reaction of ammonia (B1221849) (NH₃) and sulfur dioxide (SO₂) in an aqueous solution.[1][2] The process is typically a two-step reaction where ammonium sulfite (B76179) ((NH₄)₂SO₃) is first formed as an intermediate.[1] Subsequent reaction with additional sulfur dioxide in a controlled acidic environment leads to the formation of this compound.
Core Chemical Reactions
The fundamental reactions involved in the synthesis are as follows:
-
Formation of Ammonium Sulfite: Ammonia gas or ammonium hydroxide (B78521) reacts with sulfur dioxide in water to produce ammonium sulfite.[1][2] 2NH₃ + SO₂ + H₂O → (NH₄)₂SO₃
-
Formation of Ammonium Bisulfite: Further addition of sulfur dioxide to the ammonium sulfite solution leads to the formation of ammonium bisulfite (NH₄HSO₃).[3][4] (NH₄)₂SO₃ + SO₂ + H₂O → 2NH₄HSO₃
-
Equilibrium to this compound: In solution, ammonium bisulfite exists in equilibrium with this compound and water.[1] The equilibrium is driven towards the formation of metabisulfite by increasing the concentration of bisulfite and controlling the temperature. 2NH₄HSO₃ ⇌ (NH₄)₂S₂O₅ + H₂O
Reaction Mechanisms
The formation of this compound is governed by a series of acid-base and condensation reactions in an aqueous medium.
-
Dissolution and Hydrolysis of Reactants: Gaseous ammonia and sulfur dioxide dissolve in water. Ammonia forms ammonium hydroxide (NH₄OH), a weak base, while sulfur dioxide forms sulfurous acid (H₂SO₃), a weak acid.
-
NH₃(g) + H₂O(l) ⇌ NH₄OH(aq)
-
SO₂(g) + H₂O(l) ⇌ H₂SO₃(aq)
-
-
Neutralization to form Ammonium Sulfite: The acidic sulfurous acid reacts with the basic ammonium hydroxide in a neutralization reaction to form ammonium sulfite.
-
H₂SO₃(aq) + 2NH₄OH(aq) → (NH₄)₂SO₃(aq) + 2H₂O(l)
-
-
Formation of Bisulfite Ions: In the presence of excess sulfur dioxide, the sulfite ions (SO₃²⁻) from ammonium sulfite are protonated to form bisulfite ions (HSO₃⁻).
-
SO₃²⁻(aq) + H₂SO₃(aq) ⇌ 2HSO₃⁻(aq)
-
-
Dimerization to Metabisulfite: Two bisulfite ions then undergo a dehydration-condensation reaction to form the metabisulfite ion (S₂O₅²⁻). This equilibrium is a critical step in the formation of the final product.
-
2HSO₃⁻(aq) ⇌ S₂O₅²⁻(aq) + H₂O(l)
-
The overall process can be visualized as a continuous progression from the initial gaseous reactants to the final metabisulfite salt in solution.
Data Presentation
Optimized Reaction Conditions for Laboratory Synthesis
| Parameter | Optimized Condition | Rationale |
| Temperature | 10–15°C | Prevents thermal decomposition of the product.[1] |
| pH | 4.0–5.5 | Optimizes the stability of the sulfite and favors the formation of metabisulfite.[1] |
| Reaction Time | 4–6 hours | Allows for the completion of the reaction sequence.[1] |
Industrial Production Parameters
| Parameter | Typical Condition | Purpose |
| NH₃:SO₂ Molar Ratio | Approx. 2.3:1 or greater | To ensure stoichiometric conversion and prevent byproduct formation.[1] |
| pH Control | 5.5 to 7.0 for bisulfite/sulfite formation | To control the speciation of sulfur-containing ions in solution.[5] |
Experimental Protocols
The following is a detailed methodology for the laboratory synthesis of this compound, synthesized from established chemical principles.
Materials:
-
Ammonium hydroxide solution (25-30% NH₃)
-
Sulfur dioxide gas
-
Distilled water
-
Ice bath
-
Reaction flask with a gas inlet tube and a stirrer
-
pH meter
-
Crystallization dish
Procedure:
-
Preparation of Reaction Medium: In a reaction flask, prepare a chilled solution of ammonium hydroxide by diluting a calculated amount with distilled water. The flask should be placed in an ice bath to maintain a low temperature (10-15°C).
-
Introduction of Sulfur Dioxide: Slowly bubble sulfur dioxide gas through the chilled ammonium hydroxide solution while stirring continuously. Monitor the pH of the solution. Initially, the pH will be alkaline due to the ammonium hydroxide.
-
Formation of Ammonium Sulfite and Bisulfite: Continue the addition of sulfur dioxide. The pH will gradually decrease. The initial phase of the reaction leads to the formation of ammonium sulfite. As more SO₂ is added, the pH will drop, and the sulfite will be converted to bisulfite.
-
pH Adjustment to Favor Metabisulfite: Carefully control the flow of sulfur dioxide to bring the final pH of the solution to between 4.0 and 5.5.[1] This acidic condition promotes the equilibrium shift from bisulfite to metabisulfite.
-
Reaction Completion: Once the desired pH is reached, stop the gas flow and allow the solution to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Crystallization and Isolation: Transfer the resulting solution to a crystallization dish. Allow the solvent to evaporate slowly at room temperature or under reduced pressure. Crystals of this compound will form.
-
Drying: The crystals can be collected by filtration and should be dried carefully, as moist this compound is susceptible to oxidation and decomposition.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for this compound synthesis.
Caption: Experimental workflow for laboratory synthesis.
Caption: Simplified reaction mechanism overview.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Pyrosulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) pyrosulfite, also known as ammonium metabisulfite (B1197395), is an inorganic compound with the chemical formula (NH₄)₂S₂O₅. It is a salt of pyrosulfurous acid. This technical guide provides a comprehensive overview of the physical and chemical properties of ammonium pyrosulfite, including its synthesis, reactivity, and safety considerations. The information is intended for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in their work.
Core Physical and Chemical Properties
Ammonium pyrosulfite is a white crystalline solid that is highly soluble in water.[1] It is known for its reducing and oxygen-scavenging properties.[1]
Physical Properties
A summary of the key physical properties of ammonium pyrosulfite is presented in the table below.
| Property | Value | Source |
| Molecular Formula | (NH₄)₂S₂O₅ | [2] |
| Molecular Weight | 180.21 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Crystal System | Orthorhombic | [3] |
| Space Group | Pnma | [3] |
| Unit Cell Dimensions | a = 7.133 Å, b = 6.085 Å, c = 15.062 Å | [3] |
| Calculated Density | 1.83 g/cm³ | [3] |
| Solubility in Water | Highly soluble | [1] |
Chemical Properties
Ammonium pyrosulfite is a versatile chemical with distinct reactive characteristics.
-
Reducing Agent: It acts as a reducing agent, a property attributed to the sulfite (B76179) anion.[1]
-
Decomposition: It is unstable in humid air and decomposes upon heating or in acidic conditions to release sulfur dioxide (SO₂).[1] When heated, sulfites like ammonium pyrosulfite can disproportionate into sulfates and sulfides.[4] For instance, ammonium sulfite, which can be formed from ammonium pyrosulfite, can disproportionate to ammonium sulfate (B86663) and ammonium sulfide.[4]
-
Reactivity with Acids: It reacts with acids to generate sulfur dioxide gas.[5]
-
Reactivity with Oxidizing Agents: As a reducing agent, it reacts with oxidizing agents, and these reactions can be vigorous.[5]
Experimental Protocols
Synthesis of Ammonium Pyrosulfite
A common laboratory method for the synthesis of ammonium pyrosulfite involves the reaction of sulfur dioxide with ammonia (B1221849) in an aqueous solution.
Principle: Sulfur dioxide gas is bubbled through a concentrated solution of ammonium hydroxide (B78521). The reaction first forms ammonium sulfite, which then reacts with additional sulfur dioxide to form ammonium pyrosulfite. The overall reaction is:
2 NH₃ + 2 SO₂ + H₂O → (NH₄)₂S₂O₅
Experimental Workflow:
Caption: A simplified workflow for the laboratory synthesis of ammonium pyrosulfite.
Detailed Methodology:
-
Preparation of Reaction Setup: A gas washing bottle is filled with a concentrated solution of ammonium hydroxide. The inlet of the gas washing bottle is connected to a source of sulfur dioxide gas, and the outlet is directed to a fume hood or a scrubbing solution to neutralize any unreacted SO₂.
-
Reaction: Sulfur dioxide gas is bubbled through the ammonium hydroxide solution. The reaction is exothermic, so the reaction vessel should be cooled in an ice bath to maintain a low temperature.
-
Crystallization: As the reaction proceeds and the solution becomes saturated with ammonium pyrosulfite, crystals will begin to precipitate. The flow of sulfur dioxide is continued until the desired amount of product is formed.
-
Isolation and Purification: The resulting crystalline precipitate is collected by filtration. The crystals are then washed with a small amount of cold ethanol (B145695) to remove any residual impurities.
-
Drying: The purified crystals are dried in a desiccator over a suitable drying agent to yield the final product. Due to its instability in moist air, all manipulations should ideally be carried out in a dry, inert atmosphere.[3]
Analysis of Ammonium Pyrosulfite (Iodometric Titration)
The purity of ammonium pyrosulfite can be determined by iodometric titration, which quantifies the sulfite content.
Principle: In an acidic solution, the sulfite ions from ammonium pyrosulfite react with a known excess of iodine solution. The unreacted iodine is then back-titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.
Reaction Pathway:
Caption: The chemical reaction pathway for the iodometric titration of ammonium pyrosulfite.
Detailed Methodology:
-
Sample Preparation: A precisely weighed sample of ammonium pyrosulfite is dissolved in deionized water.
-
Reaction with Iodine: A known excess volume of a standardized iodine solution is added to the ammonium pyrosulfite solution, followed by acidification with a dilute acid (e.g., sulfuric acid). The mixture is allowed to react in a stoppered flask to prevent the loss of iodine.
-
Titration: The unreacted iodine is then titrated with a standardized solution of sodium thiosulfate.
-
Endpoint Detection: As the endpoint is approached (the solution turns pale yellow), a few drops of starch indicator are added, which forms a deep blue complex with the remaining iodine. The titration is continued until the blue color disappears, indicating that all the iodine has reacted.
-
Calculation: The amount of ammonium pyrosulfite in the original sample is calculated based on the amount of iodine that reacted with it. A similar iodometric titration procedure is used for the determination of sulfites in other samples.[6][7]
Safety and Handling
Ammonium pyrosulfite should be handled with care due to its potential health hazards.
-
Hazards: It is a strong irritant to the skin and mucous membranes.[8] Upon decomposition, it releases toxic fumes of sulfur dioxide and ammonia.[9]
-
Personal Protective Equipment (PPE): When handling ammonium pyrosulfite, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn.[10] If there is a risk of dust or fume generation, respiratory protection should be used.
-
Storage: It should be stored in a cool, dry, well-ventilated area away from acids and strong oxidizing agents.[9] Containers should be kept tightly closed.
-
Disposal: Disposal should be in accordance with local, state, and federal regulations. Due to its reactivity, it should not be disposed of with incompatible materials.
Conclusion
Ammonium pyrosulfite is a compound with significant reducing properties. Its physical and chemical characteristics, particularly its solubility and reactivity, make it a subject of interest for various chemical applications. Proper handling and storage procedures are essential to ensure safety in a laboratory or industrial setting. The experimental protocols provided in this guide offer a foundation for the synthesis and analysis of this compound for research and development purposes.
References
- 1. Ammonium metabisulfite | 32736-64-4 | Benchchem [benchchem.com]
- 2. This compound | H8N2O5S2 | CID 10219678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. AMMONIUM BISULFITE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. oiv.int [oiv.int]
- 7. srdata.nist.gov [srdata.nist.gov]
- 8. Ammonium Bisulfite | NH4HSO3 | CID 10441651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ICSC 1254 - AMMMONIUM BISULFITE [chemicalsafety.ilo.org]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
An In-depth Technical Guide on the Redox Chemistry and Potential of Ammonium Persulfate, (NH₄)₂S₂O₈
Disclaimer: The chemical formula provided in the topic, (NH₄)₂S₂O₅, corresponds to ammonium (B1175870) pyrosulfite. However, the context of "redox chemistry and potential" strongly suggests the intended compound is the potent oxidizing agent, ammonium persulfate, (NH₄)₂S₂O₈. This guide will focus on the latter.
Ammonium persulfate (APS) is a powerful oxidizing agent with a wide range of applications in research and industry. Its high redox potential and ability to generate highly reactive sulfate (B86663) radicals make it a versatile reagent in polymer chemistry, organic synthesis, and materials science. This guide provides a comprehensive overview of its core redox chemistry, quantitative data, experimental protocols, and safety considerations.
Core Redox Chemistry and Decomposition
Ammonium persulfate's utility is rooted in the chemistry of the peroxydisulfate (B1198043) anion (S₂O₈²⁻). This ion is a strong oxidant itself and can be activated to produce the even more potent sulfate radical (SO₄•⁻).
1.1. Redox Potential
The peroxydisulfate ion has a high standard electrode potential, making it capable of oxidizing a wide array of substances. The sulfate radical, generated from the thermal, photochemical, or catalyst-induced decomposition of persulfate, is one of the strongest known oxidizing species.
The primary reduction half-reaction is:
S₂O₈²⁻(aq) + 2e⁻ → 2SO₄²⁻(aq)
The sulfate radical has a similar reaction mechanism to the hydroxyl radical.[1]
Table 1: Standard Redox Potentials
| Redox Couple | Standard Potential (E°) |
| S₂O₈²⁻ / SO₄²⁻ | +2.01 V[2] |
| SO₄•⁻ / SO₄²⁻ | +2.6 V (estimated) |
| O₃ / O₂ | +2.07 V |
| H₂O₂ / H₂O | +1.78 V |
| MnO₄⁻ / Mn²⁺ | +1.51 V |
1.2. Decomposition Pathways and Kinetics
The decomposition of the persulfate ion is a critical step in many of its applications, as it generates the highly reactive sulfate radical. This decomposition can be initiated by heat, light, or catalysts (e.g., transition metal ions, amines like TEMED).[1][3][4]
The primary uncatalyzed thermal decomposition reaction is the homolytic cleavage of the peroxide bond:
S₂O₈²⁻(aq) → 2SO₄•⁻(aq)
The rate of this decomposition is temperature-dependent. For instance, in an acidic solution (5% v/v H₂SO₄), the decomposition of a 20% (w/v) APS solution is about 9% after one hour at 323 K (50°C) and increases to 50% at 343 K (70°C).[5] The decomposition kinetics can be described by the Arrhenius equation, with the rate increasing significantly at temperatures above 50°C.[6]
The half-life of ammonium persulfate is also pH-dependent, with a higher half-life at neutral pH compared to acidic conditions.[7] For example, at 50°C, the half-life is approximately 130 hours at pH 7, but only about 20 hours at pH 1.[7]
Applications in Research and Industry
2.1. Polymerization Initiator
Ammonium persulfate is widely used as an initiator for free-radical polymerization reactions, particularly in aqueous systems for the synthesis of polymers like polyacrylamide and styrene-butadiene rubber.[8]
In polyacrylamide gel electrophoresis (PAGE), APS is used in combination with N,N,N',N'-tetramethylethylenediamine (TEMED).[3][9] TEMED acts as a catalyst, accelerating the formation of sulfate radicals from persulfate.[3] These radicals then initiate the polymerization of acrylamide (B121943) monomers, which are cross-linked by bis-acrylamide to form the gel matrix.[9]
2.2. Etching Agent in Electronics
Ammonium persulfate is used as an etchant for copper on printed circuit boards (PCBs).[10] It offers a cleaner alternative to ferric chloride, and its transparent solution allows for visual monitoring of the etching process.[11] The etching process involves the oxidation of metallic copper (Cu⁰) to copper(II) ions (Cu²⁺) by the persulfate.
The overall reaction is: Cu(s) + (NH₄)₂S₂O₈(aq) → CuSO₄(aq) + (NH₄)₂SO₄(aq)
The etching rate is dependent on the concentration of the ammonium persulfate solution and the temperature. At 40°C, a typical solution can etch copper at approximately 8 nm/sec, with the rate roughly doubling for every 10°C increase.[12]
2.3. Oxidant in Organic Synthesis
Persulfate salts are employed as oxidants in various organic reactions, such as the Elbs persulfate oxidation and the Minisci reaction.[8][13] The Minisci reaction involves the radical alkylation of electron-deficient heterocycles.[14] In this reaction, persulfate is used to generate alkyl radicals from precursors like carboxylic acids.[14]
Experimental Protocols
3.1. Protocol for Polyacrylamide Gel Preparation (12% Resolving Gel)
This protocol is typical for preparing a mini-gel for protein electrophoresis (SDS-PAGE).[15][16]
Materials:
-
Acrylamide/Bis-acrylamide (40% stock solution, 19:1 ratio)
-
1.5 M Tris-HCl buffer, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl buffer, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
Table 2: Recipe for 12% Resolving and 5% Stacking Gels (10 mL total volume)
| Component | 12% Resolving Gel | 5% Stacking Gel |
| Deionized Water | 3.3 mL | 6.1 mL |
| 40% Acrylamide/Bis | 3.0 mL | 1.3 mL |
| Tris-HCl Buffer | 2.5 mL (1.5 M, pH 8.8) | 2.5 mL (0.5 M, pH 6.8) |
| 10% SDS | 100 µL | 100 µL |
| 10% APS | 100 µL | 100 µL |
| TEMED | 10 µL | 10 µL |
Procedure:
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates of the gel casting apparatus.
-
Prepare Resolving Gel: In a small beaker, combine the deionized water, acrylamide/bis solution, Tris-HCl buffer, and SDS for the resolving gel.
-
Initiate Polymerization: Add the 10% APS solution and then TEMED. Swirl gently to mix. The addition of TEMED will catalyze the polymerization, so proceed to the next step immediately.[3][17]
-
Pour Resolving Gel: Using a pipette, carefully pour the resolving gel solution between the glass plates to the desired height.
-
Overlay: Gently overlay the gel with a thin layer of isopropanol (B130326) or water to ensure a flat surface.
-
Polymerize: Allow the gel to polymerize for approximately 30-60 minutes at room temperature. A sharp interface between the gel and the overlay indicates complete polymerization.
-
Prepare and Pour Stacking Gel: Pour off the overlay and rinse with deionized water. Prepare the stacking gel solution in the same manner as the resolving gel. Pour the stacking gel on top of the polymerized resolving gel and insert the comb to create wells.
-
Final Polymerization: Allow the stacking gel to polymerize for 30-45 minutes. The gel is then ready for use in electrophoresis.
3.2. Protocol for Etching Copper on a PCB
This is a general procedure for etching a copper-clad board using ammonium persulfate.[12][18]
Materials:
-
Ammonium Persulfate, solid
-
Deionized water
-
Copper-clad board with a patterned resist
-
Glass or plastic tray
-
Safety glasses, gloves, and apron
Procedure:
-
Prepare Etching Solution: Dissolve approximately 200-250 grams of ammonium persulfate in 1 liter of warm water (around 40-50°C) in the etching tray. Stir until the solid is fully dissolved.
-
Immerse the PCB: Place the copper-clad board, with the copper side facing up, into the etching solution.
-
Agitation: Gently agitate the tray to ensure a fresh supply of etchant reaches the copper surface. This will promote a more uniform and faster etch.
-
Monitor: The solution is clear, allowing for visual inspection. The etching is complete when all the unprotected copper has been removed. This can take anywhere from 7 to 30 minutes depending on the solution temperature, concentration, and copper thickness.[18]
-
Rinsing: Once etching is complete, remove the board from the etchant and immediately rinse it thoroughly under running water for several minutes.
-
Neutralization (Optional but Recommended): To stop the etching process completely and remove any residues, you can immerse the board in a 10% oxalic acid solution for a few minutes, followed by another thorough water rinse.[18]
-
Drying: Dry the board completely. The resist can now be removed with an appropriate solvent to reveal the copper traces.
Safety and Handling
Ammonium persulfate is a strong oxidizing agent and requires careful handling.[8]
Table 3: Key Safety Information for Ammonium Persulfate
| Hazard | Description and Precautionary Measures |
| Oxidizer | May intensify fire.[19][20] Keep away from heat, sparks, open flames, and combustible materials.[19][20] |
| Health Hazards | Harmful if swallowed.[19][20] Causes skin and serious eye irritation.[19][20] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8][19][20] May cause an allergic skin reaction.[19][20] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses or goggles, and a lab coat.[19] Use in a well-ventilated area or with respiratory protection to avoid inhaling dust.[8] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[19] Keep away from incompatible materials such as reducing agents, acids, bases, and combustible materials. |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not dispose of into drains or the environment. |
First Aid Measures:
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[19]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[19][20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Give large quantities of water and get immediate medical attention.[19]
References
- 1. Persulfate – Redox Tech [redox-tech.com]
- 2. Electro-Persulfate Processes for the Treatment of Complex Wastewater Matrices: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Persulfate persistence under thermal activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hillbrothers.com [hillbrothers.com]
- 9. researchgate.net [researchgate.net]
- 10. atamankimya.com [atamankimya.com]
- 11. mgchemicals.com [mgchemicals.com]
- 12. filelist.tudelft.nl [filelist.tudelft.nl]
- 13. Ammonium persulfate - Wikipedia [en.wikipedia.org]
- 14. soc.chim.it [soc.chim.it]
- 15. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]
- 16. jircas.go.jp [jircas.go.jp]
- 17. Titanium Dioxide Photocatalytic Polymerization of Acrylamide for Gel Electrophoresis (TIPPAGE) of Proteins and Structural Identification by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. electronics.org [electronics.org]
- 19. metallographic.com [metallographic.com]
- 20. redox.com [redox.com]
An In-Depth Technical Guide to the Thermal Decomposition of Aqueous Ammonium Metabisulfite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of aqueous ammonium (B1175870) metabisulfite (B1197395). It details the underlying chemical principles, decomposition pathways, and influencing factors. This document synthesizes available data on decomposition kinetics, presents detailed experimental protocols for analysis, and includes visual diagrams to elucidate key relationships and experimental workflows. This guide is intended to be a critical resource for professionals requiring a thorough understanding of the thermal stability and decomposition characteristics of aqueous ammonium metabisulfite solutions.
Introduction
This compound ((NH₄)₂S₂O₅) is a chemical compound used in various industrial applications, including as a reducing agent, a preservative, and in the synthesis of other chemicals. In aqueous solutions, it establishes a complex equilibrium with ammonium bisulfite (NH₄HSO₃) and other sulfur species. The thermal stability of these solutions is a critical parameter for their safe handling, storage, and application, particularly in processes involving elevated temperatures. Upon heating, aqueous this compound undergoes decomposition, releasing gaseous products such as sulfur dioxide (SO₂) and ammonia (B1221849) (NH₃). A thorough understanding of this decomposition process is essential for process optimization, safety, and quality control in industries where this compound is utilized.
Chemical Principles in Aqueous Solution
In an aqueous environment, this compound is in equilibrium with ammonium bisulfite. This equilibrium is fundamental to understanding the behavior of the solution.
(NH₄)₂S₂O₅(aq) + H₂O(l) ⇌ 2NH₄HSO₃(aq)
The position of this equilibrium and the speciation of the sulfur(IV) oxide species are highly dependent on the pH of the solution. The following equilibria are also at play:
SO₂(aq) + H₂O(l) ⇌ H₂SO₃(aq) H₂SO₃(aq) ⇌ H⁺(aq) + HSO₃⁻(aq) HSO₃⁻(aq) ⇌ H⁺(aq) + SO₃²⁻(aq)
The relative concentrations of these species as a function of pH are critical, as they influence the overall stability and decomposition mechanism of the solution.
Thermal Decomposition Pathway
The thermal decomposition of aqueous this compound is a multi-stage process. While a definitive, universally accepted detailed mechanism is not extensively documented, the overall process can be described as follows:
Initial Decomposition: In aqueous solution, the decomposition can begin at temperatures as low as 75°C.[1] The primary initial step is the decomposition of ammonium bisulfite, which is in equilibrium with the metabisulfite, to yield sulfur dioxide and ammonia.[1]
NH₄HSO₃(aq) → NH₃(g) + SO₂(g) + H₂O(l)
Solid-State Decomposition: For comparison, the solid form of this compound begins to decompose at a higher temperature, around 150°C, with the primary pathway being the release of sulfur dioxide gas.[1]
(NH₄)₂S₂O₅(s) → 2NH₃(g) + 2SO₂(g) + H₂O(g)
Further Decomposition and Side Reactions: At higher temperatures, further decomposition of intermediate species occurs. In the presence of oxygen, oxidation of sulfite (B76179) to sulfate (B86663) can also take place, a reaction that can be influenced by the presence of catalysts. The final solid residue upon complete decomposition is typically a more thermodynamically stable sulfate species.[1] When heated to decomposition, toxic fumes of sulfur oxides (SOx), nitrogen oxides (NOx), and ammonia are emitted.[1]
The following diagram illustrates the general decomposition pathway of aqueous this compound.
Quantitative Data
Quantitative data on the thermal decomposition of aqueous this compound is not extensively available in the literature. However, data from related compounds and processes provide valuable insights. The following tables summarize the available quantitative information.
| Compound/System | Decomposition Temperature (°C) | Products | Notes |
| Ammonium Bisulfite (aqueous solution) | Starts at ~75[1] | NH₃, SO₂ | Decomposition temperature is significantly lower in aqueous solution compared to the solid state. |
| This compound (solid) | Starts at ~150[1] | SO₂, NH₃ | Initial weight loss corresponds to the release of sulfur dioxide. |
| Ammonium Sulfate (solid) | ~235 - 400 | NH₃, H₂O, SO₂, N₂ | Decomposition occurs in multiple stages, forming ammonium bisulfate and ammonium pyrosulfate as intermediates. |
| Parameter | Value | Conditions | Reference |
| pH of Ammonium Bisulfite Solution | 5.0 - 5.8 | Typical | Moleko Safety Data Sheet |
| Boiling Point of Ammonium Bisulfite Solution | 106 - 112 °C | Moleko Safety Data Sheet |
Experimental Protocols
The primary techniques for studying the thermal decomposition of aqueous this compound are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), often using a coupled TGA-Mass Spectrometry (TGA-MS) system.
Thermogravimetric Analysis (TGA) of Aqueous Solutions
Objective: To determine the mass loss of an aqueous this compound solution as a function of temperature.
Methodology:
-
Sample Preparation:
-
Prepare aqueous solutions of this compound at the desired concentrations.
-
Ensure the solutions are fresh to minimize oxidation.
-
-
Instrument Setup:
-
Use a TGA instrument equipped with a furnace and a high-precision balance.
-
Accurately weigh a small, representative sample (typically 5-20 mg) into a TGA crucible (e.g., alumina (B75360) or platinum). For aqueous samples, ensure the crucible is not overfilled to prevent spillage during heating.
-
Place the crucible in the TGA furnace.
-
-
Experimental Conditions:
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere and to carry evolved gases to the detector if using a coupled system.
-
Program the furnace to heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature above the expected decomposition range (e.g., 300-400 °C).
-
-
Data Analysis:
-
Plot the sample mass (or percentage of initial mass) as a function of temperature to obtain the TGA curve.
-
The onset temperature of significant mass loss events corresponds to the decomposition temperatures. The initial mass loss will be due to the evaporation of water, followed by the decomposition of the this compound.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rates.
-
Evolved Gas Analysis (EGA) using TGA-MS
Objective: To identify and quantify the gaseous products (SO₂ and NH₃) evolved during the thermal decomposition.
Methodology:
-
Instrument Setup:
-
Use a TGA instrument coupled to a mass spectrometer (MS) via a heated transfer line. The transfer line must be heated (e.g., 200-250°C) to prevent condensation of the evolved gases.
-
Follow the TGA protocol as described above.
-
-
MS Data Acquisition:
-
Set the mass spectrometer to scan a mass-to-charge (m/z) range that includes the expected products (e.g., m/z 10-100).
-
Key m/z values to monitor are:
-
NH₃: 17 (molecular ion), 16
-
SO₂: 64 (molecular ion), 48
-
H₂O: 18 (molecular ion), 17
-
-
-
Data Analysis:
-
Correlate the mass loss events observed in the TGA curve with the ion currents for specific m/z values from the MS.
-
For quantitative analysis, calibration with standard gases is required.
-
Analytical Methods for Quantifying Decomposition Products
5.3.1. Determination of Sulfite/Bisulfite:
-
Iodometric Titration: A classic method where the sample is titrated with a standardized iodine solution in the presence of a starch indicator.
-
Ion Chromatography: A more modern and sensitive technique for separating and quantifying sulfite and other anions.
5.3.2. Determination of Ammonium:
-
Kjeldahl Method: A standard method for determining nitrogen content, which can be adapted for ammonium.
-
Ion-Selective Electrode: An electrochemical method for the direct measurement of ammonium ion concentration.
-
Spectrophotometric Methods (e.g., Nessler's reagent or the Berthelot reaction): Colorimetric methods suitable for quantifying low concentrations of ammonia/ammonium.
Factors Influencing Decomposition
Several factors can significantly influence the thermal decomposition of aqueous this compound:
-
Temperature: As a thermally driven process, the rate of decomposition increases with temperature.
-
pH: The pH of the solution dictates the equilibrium between metabisulfite, bisulfite, sulfite, and dissolved SO₂. Lower pH values favor the formation of sulfurous acid and dissolved SO₂, which can be more readily volatilized.
-
Concentration: The initial concentration of the this compound solution can affect the decomposition kinetics. More concentrated solutions may exhibit different decomposition profiles compared to dilute solutions.
-
Presence of Catalysts: Certain metal ions can catalyze the oxidation of sulfite to sulfate, especially in the presence of oxygen. This can alter the final product distribution.
The following diagram illustrates the logical relationship between these influencing factors and the decomposition process.
Conclusion
The thermal decomposition of aqueous this compound is a complex process governed by the interplay of temperature, pH, concentration, and the presence of other chemical species. The primary decomposition products are gaseous sulfur dioxide and ammonia. Understanding the kinetics and mechanism of this decomposition is crucial for the safe and effective use of this compound in various industrial and research applications. While general principles are understood, further research is needed to provide more detailed quantitative kinetic data and to fully elucidate the reaction pathways in aqueous solutions under a range of conditions. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
An In-depth Technical Guide to Ammonium Metabisulfite (CAS No. 32736-64-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ammonium (B1175870) metabisulfite (B1197395) ((NH₄)₂S₂O₅), identified by CAS number 32736-64-4, is a versatile inorganic salt with significant applications in various scientific and industrial fields, including pharmaceutical development.[1] As a potent reducing agent and antioxidant, it serves as a valuable excipient in drug formulations to enhance stability and prevent oxidative degradation.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, key applications, and safety considerations of ammonium metabisulfite, tailored for a scientific audience.
Chemical and Physical Properties
This compound is a white crystalline solid that is highly soluble in water.[1] In aqueous solutions, it establishes an equilibrium with ammonium bisulfite (NH₄HSO₃).[1] A key characteristic of this compound is its decomposition upon heating or under acidic conditions to release sulfur dioxide (SO₂), which is the foundation of its function as a reducing agent.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 32736-64-4 | [1] |
| Molecular Formula | (NH₄)₂S₂O₅ or H₈N₂O₅S₂ | [1] |
| Molecular Weight | 180.21 g/mol | [1][8] |
| Appearance | White crystalline solid | [1] |
| Solubility | Highly soluble in water | [1] |
| Thermal Decomposition | Starts at ~75°C in solution; ~150°C as a solid | [1] |
| Crystal System | Orthorhombic | [1] |
Synthesis of this compound
Laboratory Scale Synthesis: Reaction of Sulfur Dioxide with Ammonium Hydroxide (B78521)
A primary laboratory method for synthesizing this compound involves the reaction of sulfur dioxide gas with a chilled ammonium hydroxide solution.[1] This reaction initially forms ammonium sulfite (B76179), which is subsequently treated to yield this compound.[1]
Experimental Protocol:
-
Preparation of Reaction Setup: Assemble a gas dispersion tube in a jacketed reaction vessel equipped with a magnetic stirrer and a cooling circulator.
-
Reaction Initiation: Charge the reaction vessel with a pre-chilled solution of ammonium hydroxide.
-
Sulfur Dioxide Addition: Bubble sulfur dioxide gas through the chilled ammonium hydroxide solution at a controlled rate. Maintain the temperature of the reaction mixture below 10°C to prevent thermal decomposition of the product.[1]
-
Formation of Ammonium Sulfite: The initial reaction forms ammonium sulfite, as shown in the equation: 2NH₃ + SO₂ + H₂O → (NH₄)₂SO₃.[1]
-
Conversion to Metabisulfite: Further addition of sulfur dioxide in a controlled manner under acidic conditions drives the formation of this compound.
-
Isolation and Purification: The product can be isolated by crystallization from the reaction mixture, followed by filtration and drying under vacuum.
Applications in Research and Drug Development
The utility of this compound and related sulfite compounds in the pharmaceutical industry is primarily centered on their antioxidant and reducing properties.
Antioxidant in Pharmaceutical Formulations
Sulfites are used in pharmaceutical preparations to maintain the stability and potency of medications that are susceptible to oxidation.[2][5][7] They act as oxygen scavengers, thereby preventing the degradation of active pharmaceutical ingredients (APIs).[1][9] This is particularly crucial for injectable formulations, such as epinephrine, and inhalation therapies where product integrity and shelf-life are paramount.[7]
Reducing Agent in Organic Synthesis
Metabisulfites serve as a source of sulfur dioxide in solution, which is a versatile reducing agent in various organic transformations.[1][10] This is particularly valuable for substrates that are sensitive to harsher reducing conditions like catalytic hydrogenation.[10]
Experimental Protocol: Reduction of Aromatic Nitro Compounds to Anilines
This protocol is adapted from the use of sodium hydrosulfite, which is chemically related to the reducing species generated from metabisulfites.[10]
-
Dissolution of Substrate: In a suitable reaction vessel, dissolve the aromatic nitro compound in an appropriate solvent system, which may include a mixture of water and an organic solvent to ensure solubility.[10]
-
Preparation of Reducing Agent Solution: Prepare a fresh solution of the sulfite-based reducing agent (e.g., this compound) in water.
-
Reaction Execution: Add the reducing agent solution to the substrate solution in portions, while monitoring the reaction temperature, as the reduction is often exothermic.[10]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and perform an extraction with a suitable organic solvent to isolate the aniline (B41778) product. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[10]
Analytical Methods
The determination and quantification of metabisulfite and its related species in various matrices are crucial for quality control and research purposes. Ion exchange chromatography is a robust method for the determination of metabisulfite.[1] For the analysis of ammonia (B1221849) content, methods such as ion chromatography can be employed.[11]
Safety and Toxicological Profile
While detailed toxicological data specifically for this compound (CAS 32736-64-4) is limited, information on related sulfite compounds provides valuable insights. Sulfites are generally considered safe for most individuals at low consumption levels.[2] However, they can cause allergic reactions in sensitive individuals, particularly those with asthma.[4][7]
Table 2: Toxicological Data for Related Sulfite Compounds
| Compound | Organism | Test Type | Value | Reference(s) |
| Polyammonium bisulfate | Rat | Acute Oral LD50 | 1,750 mg/kg | [12] |
| Polyammonium bisulfate | Rat | Acute Dermal LD50 | > 5,000 mg/kg | [12] |
| Polyammonium bisulfate | Rat | Acute Inhalation LC50 | > 2.09 mg/L | [12] |
When heated to decomposition, this compound emits toxic fumes of sulfur oxides (SOx), nitrogen oxides (NOx), and ammonia.[1] Therefore, appropriate personal protective equipment and handling in a well-ventilated area are essential.
Conclusion
This compound is a chemical compound with significant utility for researchers, scientists, and drug development professionals. Its role as a reducing agent and antioxidant makes it a valuable tool in both organic synthesis and the formulation of stable pharmaceutical products. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible application in a laboratory and industrial setting.
References
- 1. This compound | 32736-64-4 | Benchchem [benchchem.com]
- 2. FCS8787/FY731: Sulfites: Separating Fact from Fiction [edis.ifas.ufl.edu]
- 3. Adverse reactions to the sulphite additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical effects of sulphite additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 6. Elevating Performance with Sodium Metabisulfite: A Chemical Breakthrough-Weifang Zhengyang Chemical [en.zhengyangchem.cn]
- 7. Articles [globalrx.com]
- 8. This compound | H8N2O5S2 | CID 10219678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Ammonium bisulfite (Determination of ammonia expressed as ammonium bisulfite) - AIR analysis - Analytice [analytice.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
In-Depth Technical Guide to the Crystal Structure of Ammonium Metabisulfite
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the crystal structure of ammonium (B1175870) metabisulfite (B1197395), (NH₄)₂S₂O₅. The information is compiled from definitive crystallographic studies, presenting key structural data, experimental protocols, and a logical workflow for its determination.
Introduction
Ammonium metabisulfite, also known as ammonium pyrosulfite, is an inorganic compound with the chemical formula (NH₄)₂S₂O₅. It is a white crystalline solid utilized as a reducing agent and preservative.[1] A precise understanding of its three-dimensional atomic arrangement is fundamental to comprehending its chemical behavior and stability. The definitive crystal structure was first determined by S. Baggio in 1971 through single-crystal X-ray analysis.[2][3] The structure is characterized by the presence of two ammonium cations ([NH₄]⁺) and one metabisulfite anion ([S₂O₅]²⁻). The metabisulfite anion features a direct sulfur-sulfur bond, connecting an SO₂ (thionite) group and an SO₃ (thionate) group.[1]
Crystallographic Data
The crystal structure of this compound was determined to be in the orthorhombic crystal system with the space group Pnma.[2][3] This space group imposes a mirror symmetry on the metabisulfite anion.[2] All quantitative crystallographic data from the structure determination are summarized in Table 1.
Table 1: Summary of Crystallographic Data for this compound
| Parameter | Value | Reference(s) |
| Chemical Formula | (NH₄)₂S₂O₅ | |
| Formula Weight | 180.21 g/mol | |
| Crystal System | Orthorhombic | [2][3] |
| Space Group | Pnma (No. 62) | [2][3] |
| Unit Cell Dimensions | a = 7.133(8) Åb = 6.085(16) Åc = 15.062(9) Å | [2] |
| Unit Cell Angles | α = 90°β = 90°γ = 90° | |
| Unit Cell Volume | 653.9 ų | [2] |
| Formula Units per Cell (Z) | 4 | [2] |
| Density (calculated) | 1.83 g/cm³ | [2] |
| Density (measured) | 1.80 g/cm³ | [2] |
Molecular Structure and Geometry
The asymmetric unit of the crystal structure contains the core atoms of the metabisulfite anion and the ammonium cations. The key structural features are the interatomic distances and angles within the metabisulfite ion. The direct S-S bond is a defining characteristic, distinguishing it from structures with an S-O-S linkage.[2]
Table 2: Key Interatomic Distances and Angles in the Metabisulfite Anion
| Bond / Angle | Description | Length (Å) / Angle (°) | Reference(s) |
| S(1) - S(2) | Sulfur-Sulfur bond length | 2.170 | [2] |
| S(1) - O(1) | S-O bond in thionate group | 1.454 | [2] |
| S(2) - O(2) | S-O bond in thionite group | 1.495 | [2] |
| O(1) - S(1) - S(2) | Thionate group angle | Data not available | |
| O(2) - S(2) - S(1) | Thionite group angle | Data not available |
Experimental Protocols
The determination of the crystal structure of this compound involved crystal synthesis followed by single-crystal X-ray diffraction analysis.
Synthesis and Crystallization
Single crystals of this compound suitable for X-ray diffraction were first prepared by Divers & Owaga (1900). The method reported in the 1971 structural study by S. Baggio refers to this procedure.[2] The protocol involves:
-
Preparation of Ammonium Sulfite (B76179) Solution: An aqueous solution of ammonium sulfite ((NH₄)₂SO₃) is prepared.
-
Introduction of Sulfur Dioxide: Sulfur dioxide (SO₂) gas is bubbled through the chilled ammonium sulfite solution. This reaction leads to the formation of this compound.
-
Crystallization: Well-developed, prismatic crystals are formed through controlled conditions.
-
Handling: The resulting crystals are noted to be unstable when exposed to air and humidity. Therefore, all manipulations must be performed in an inert nitrogen atmosphere to prevent degradation.[2]
X-ray Diffraction Analysis
The structural data was collected using single-crystal X-ray diffraction techniques prevalent in the era of the original study.[2][3] The general workflow, which remains conceptually similar in modern crystallography, is outlined in Figure 1.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray beam. In the original 1971 study, data were collected photographically. The crystal is rotated, and the diffraction pattern, consisting of spots called reflections, is recorded.[2] A total of 744 independent reflections were measured.[2][3]
-
Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group. The initial atomic positions were found using Patterson and Fourier synthesis methods.[2][3]
-
Structure Refinement: The atomic model is refined against the experimental data to improve its accuracy. This was achieved using full-matrix least-squares methods. The final R-value, an indicator of the agreement between the calculated and observed structure, was 8.9%.[2][3] Hydrogen atoms were subsequently located using a difference electron density map.[2]
Visualized Workflow
The logical process for determining a crystal structure via single-crystal X-ray diffraction is depicted below.
References
An In-depth Technical Guide to the Reaction of Ammonium Metabisulfite with Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ammonium (B1175870) Metabisulfite (B1197395) as a Reductant
Ammonium metabisulfite ((NH₄)₂S₂O₅) is a versatile inorganic compound that serves as a potent reducing agent in a multitude of chemical applications. When dissolved in aqueous solutions, it establishes an equilibrium with ammonium bisulfite (NH₄HSO₃), which is the primary active reducing species. The redox chemistry is dictated by the sulfur atom in the +4 oxidation state, which is readily oxidized to the more stable +6 state, typically forming sulfate (B86663) ions (SO₄²⁻). This property makes it a valuable tool in various fields, including as an oxygen scavenger in water treatment, a preservative in the food and beverage industry, and a key reagent in organic synthesis and drug development. In pharmaceutical applications, sulfur-containing antioxidants like metabisulfites are used to protect readily oxidizable active substances in injectable formulations. This guide provides a detailed technical overview of the reactions of this compound with several common and potent oxidizing agents: hydrogen peroxide, potassium permanganate (B83412), sodium hypochlorite (B82951), and nitric acid.
Reaction with Hydrogen Peroxide (H₂O₂)
The reaction between ammonium bisulfite and hydrogen peroxide is a rapid and exothermic oxidation, yielding ammonium sulfate and water. This reaction is frequently employed for the removal of residual sulfites or peroxides in various processes.
Reaction Stoichiometry and Thermodynamics
The overall balanced chemical equation for the reaction is:
(NH₄)₂S₂O₅(aq) + 2H₂O₂(aq) + H₂O(l) → 2(NH₄)HSO₄(aq)
In solution, where ammonium bisulfite is the predominant species, the reaction is:
NH₄HSO₃(aq) + H₂O₂(aq) → NH₄HSO₄(aq) + H₂O(l)
The reaction is thermodynamically favorable and proceeds to completion, with the nearly quantitative oxidation of sulfite (B76179) to sulfate.
Reaction Mechanism
The reaction is believed to proceed through a nucleophilic displacement by hydrogen peroxide on the bisulfite ion (HSO₃⁻). This forms a peroxomonosulfurous acid intermediate, which then undergoes a rate-determining rearrangement to form the sulfate product.
Caption: Reaction pathway of ammonium bisulfite with hydrogen peroxide.
Quantitative Data
The kinetics of sulfite oxidation by hydrogen peroxide are complex and influenced by pH and reactant concentrations. The reaction is subject to general acid catalysis.
| Parameter | Value | Conditions | Reference |
| Reaction Order | First order with respect to sulfite and hydrogen peroxide | [Sulfite] = 0.01 mol/L, pH 4.2-5.4 | |
| Third-Order Rate Constant (k₃) | (6.9 ± 0.21) × 10⁷ (mol/L)⁻²s⁻¹ | 298 K, pH 5.0, [Sulfite] = 10⁻⁴ mol/L | |
| Activation Energy (Ea) | 32.26 kJ/mol | pH 4.2-5.2 | |
| Stoichiometry | ~1:1 molar ratio of H₂O₂ to S(IV) for complete oxidation | pH ≤ 4 | |
| Reaction Time | Complete in less than a millisecond | pH ≤ 4 |
Experimental Protocol: Synthesis of Ammonium Sulfate
Objective: To synthesize ammonium sulfate by the oxidation of this compound with hydrogen peroxide.
Materials:
-
This compound ((NH₄)₂S₂O₅)
-
30% Hydrogen peroxide (H₂O₂) solution (handle with care)
-
Deionized water
-
Beakers, magnetic stirrer, and stir bar
-
Dropping funnel
-
Ice bath
-
pH meter or pH indicator strips
Procedure:
-
Preparation of Ammonium Bisulfite Solution: Dissolve a known quantity of this compound in a beaker with deionized water to create a solution of desired concentration (e.g., 1 M). Place the beaker in an ice bath on a magnetic stirrer and begin gentle stirring.
-
Controlled Addition of Hydrogen Peroxide: Slowly add a stoichiometric amount of 30% hydrogen peroxide to the ammonium bisulfite solution using a dropping funnel. The reaction is exothermic, so maintain the temperature of the reaction mixture below 30°C using the ice bath.
-
Monitoring the Reaction: Monitor the pH of the solution. As the bisulfite is consumed, the pH may change. The reaction is generally considered complete when the addition of peroxide no longer generates significant heat.
-
Verification of Sulfite Removal (Optional): To ensure complete reaction, a qualitative test for residual sulfite can be performed (e.g., addition of a drop of dilute potassium permanganate solution; the purple color should persist if all sulfite is consumed).
-
Isolation of Ammonium Sulfate: The resulting solution is an aqueous solution of ammonium sulfate. To obtain solid ammonium sulfate, the water can be removed by evaporation. Gently heat the solution to concentrate it, then allow it to cool slowly to facilitate crystallization.
-
Drying: The crystals can be collected by filtration and dried in a desiccator.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Handle with extreme care in a well-ventilated fume hood.
-
The reaction is exothermic; uncontrolled addition of hydrogen peroxide can lead to a rapid increase in temperature and potential boiling.
Reaction with Potassium Permanganate (KMnO₄)
Potassium permanganate is a strong oxidizing agent that reacts readily with ammonium bisulfite in a redox reaction. The stoichiometry and products of this reaction are highly dependent on the pH of the solution.
Reaction Stoichiometry and Thermodynamics
-
Acidic Conditions: 2KMnO₄ + 5(NH₄)HSO₃ + 3H₂SO₄ → 2MnSO₄ + K₂SO₄ + 5(NH₄)HSO₄ + 3H₂O In this reaction, the purple permanganate ion (MnO₄⁻) is reduced to the colorless manganese(II) ion (Mn²⁺), while the bisulfite is oxidized to bisulfate.
-
Neutral/Slightly Alkaline Conditions: 2KMnO₄ + 3(NH₄)HSO₃ → 2MnO₂ + 3(NH₄)HSO₄ + K₂SO₄ + H₂O Here, permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate, and bisulfite is oxidized to bisulfate.
Reaction Mechanism
The reaction in acidic medium involves the transfer of electrons from the sulfur atom in bisulfite to the manganese atom in permanganate. Recent studies on the permanganate/bisulfite system have highlighted the role of soluble Mn(III) species as highly reactive intermediates that are responsible for the rapid oxidation of substrates. High-valent manganese-oxo species (possibly Mn(V)) and sulfate radicals may also be involved.
Caption: Simplified reaction pathway of bisulfite with permanganate.
Quantitative Data
The reaction between permanganate and bisulfite is extremely rapid, making it suitable for redox titrations. The quantitative data primarily revolves around the stoichiometry of the reaction under different pH conditions.
| Parameter | Acidic Medium (pH < 7) | Neutral/Alkaline Medium (pH ≥ 7) | Reference |
| Molar Ratio (KMnO₄:HSO₃⁻) | 2:5 | 2:3 | |
| Permanganate Product | Mn²⁺ (colorless) | MnO₂ (brown precipitate) | |
| Sulfite Product | SO₄²⁻/HSO₄⁻ | SO₄²⁻/HSO₄⁻ | |
| Endpoint Indication | Disappearance of purple color (self-indicating) | Formation of brown precipitate |
Experimental Protocol: Redox Titration
Objective: To determine the concentration of an ammonium bisulfite solution by titration with a standardized potassium permanganate solution.
Materials:
-
This compound solution of unknown concentration
-
Standardized ~0.02 M potassium permanganate (KMnO₄) solution
-
Dilute sulfuric acid (e.g., 2 M)
-
Buret, pipette, and conical flasks
-
Deionized water
Procedure:
-
Preparation of the Analyte: Pipette a precise volume (e.g., 25.00 mL) of the ammonium bisulfite solution into a conical flask.
-
Acidification: Add an excess of dilute sulfuric acid (e.g., 10 mL of 2 M H₂SO₄) to the conical flask to ensure acidic conditions.
-
Titration Setup: Rinse and fill the buret with the standardized KMnO₄ solution. Record the initial buret volume.
-
Titration: Titrate the acidified ammonium bisulfite solution with the KMnO₄ solution. The purple color of the permanganate will disappear upon addition to the flask as it is reduced.
-
Endpoint Determination: The endpoint is reached when the first persistent pale pink color remains in the solution for about 30 seconds, indicating a slight excess of KMnO₄.
-
Recording and Calculation: Record the final buret volume. Repeat the titration until concordant results are obtained. Calculate the concentration of the ammonium bisulfite solution using the stoichiometry of the balanced redox reaction in acidic medium.
Safety Precautions:
-
Potassium permanganate is a strong oxidizer; avoid contact with skin and combustible materials.
-
Handle sulfuric acid with care, as it is corrosive.
Reaction with Sodium Hypochlorite (NaOCl)
Sodium hypochlorite, the active ingredient in bleach, is a strong oxidizing agent that readily oxidizes ammonium bisulfite to ammonium sulfate. This reaction is often used for dechlorination in water treatment.
Reaction Stoichiometry and Thermodynamics
The reaction between sodium hypochlorite and ammonium bisulfite is as follows:
NaOCl(aq) + NH₄HSO₃(aq) → NaCl(aq) + NH₄HSO₄(aq)
The reaction is exothermic and proceeds rapidly.
Reaction Mechanism
The reaction is a redox process where the hypochlorite ion (OCl⁻) acts as the oxidizing agent and the bisulfite ion (HSO₃⁻) is the reducing agent. The chlorine atom in hypochlorite is in the +1 oxidation state and is reduced to -1 (in chloride), while the sulfur in bisulfite (+4) is oxidized to sulfate (+6).
Caption: Redox reaction between ammonium bisulfite and sodium hypochlorite.
Quantitative Data
The reaction is rapid and stoichiometric, making it useful for applications like dechlorination where precise dosing is required.
| Parameter | Value | Conditions | Reference |
| Stoichiometric Demand | 1.47 parts NaHSO₃ to neutralize 1 part free chlorine | By weight | |
| Reaction Type | Exothermic, rapid | Aqueous solution | |
| Primary Products | Sodium chloride, Ammonium sulfate | Aqueous solution |
Experimental Protocol: Neutralization of Hypochlorite
Objective: To demonstrate the neutralization of sodium hypochlorite with ammonium bisulfite.
Materials:
-
This compound
-
Commercial bleach (sodium hypochlorite solution)
-
Deionized water
-
Starch-iodide indicator paper or a chlorine test kit
-
Beakers, graduated cylinders
Procedure:
-
Prepare Solutions: Prepare a dilute solution of ammonium bisulfite (e.g., 0.1 M) and a dilute solution of sodium hypochlorite (e.g., by diluting commercial bleach).
-
Initial Chlorine Test: Test the dilute hypochlorite solution with the starch-iodide paper or chlorine test kit to confirm the presence of active chlorine.
-
Neutralization: Slowly add the ammonium bisulfite solution to the sodium hypochlorite solution while stirring.
-
Monitoring: Periodically test the mixture for the presence of chlorine. Continue adding the bisulfite solution until the chlorine test is negative, indicating that all the hypochlorite has been reduced.
-
Observation: Note any temperature change during the reaction, as it is exothermic.
Safety Precautions:
-
Mixing concentrated bleach and bisulfite solutions can be highly exothermic and potentially hazardous. Always work with dilute solutions.
-
Mixing bleach with acidic solutions can release toxic chlorine gas. Ensure the reaction medium is not acidic.
-
Mixing bleach with ammonia-containing compounds can produce toxic chloramines. While the reaction with bisulfite is primarily a redox reaction, it is crucial to work in a well-ventilated area.
Reaction with Nitric Acid (HNO₃)
The reaction of ammonium bisulfite with nitric acid is complex, with the products depending heavily on the concentration of the nitric acid. Nitric acid can act both as a strong acid and as an oxidizing agent.
Reaction Stoichiometry and Thermodynamics
-
With Dilute Nitric Acid: Nitric acid acts primarily as a strong acid, reacting with the bisulfite to produce sulfur dioxide gas. NH₄HSO₃(aq) + HNO₃(dilute) → NH₄NO₃(aq) + H₂O(l) + SO₂(g)
-
With Concentrated Nitric Acid: Concentrated nitric acid acts as an oxidizing agent, oxidizing the bisulfite to bisulfate. The nitric acid is reduced, typically to nitrogen dioxide. NH₄HSO₃(aq) + 2HNO₃(conc) → NH₄HSO₄(aq) + 2NO₂(g) + H₂O(l)
Reaction Mechanism
With concentrated nitric acid, the reaction is a complex redox process. The proposed mechanism involves the generation of nitrogen oxides which act as the primary oxidizing species in a catalytic cycle.
Caption: Reaction of ammonium bisulfite with concentrated nitric acid.
Quantitative Data
Quantitative data for this reaction is less commonly reported in the context of preparative chemistry due to the formation of gaseous and potentially hazardous byproducts. The primary variables are the concentration of nitric acid and the temperature, which dictate the reaction pathway.
| Parameter | Dilute Nitric Acid | Concentrated Nitric Acid | Reference |
| Role of HNO₃ | Strong Acid | Oxidizing Agent | |
| Sulfur Product | Sulfur Dioxide (SO₂) | Sulfate (SO₄²⁻) | |
| Nitrogen Product | Ammonium Nitrate (NH₄NO₃) | Nitrogen Dioxide (NO₂) | |
| Key Observation | Effervescence of SO₂ gas | Evolution of brown NO₂ gas |
Experimental Protocol: Demonstration of Reaction
Objective: To observe the different reactions of ammonium bisulfite with dilute and concentrated nitric acid. This experiment must be performed in a fume hood.
Materials:
-
This compound
-
Dilute nitric acid (~2 M)
-
Concentrated nitric acid (>70%)
-
Test tubes and test tube rack
-
Deionized water
Procedure:
-
Preparation: Place a small amount of solid this compound into two separate test tubes.
-
Reaction with Dilute HNO₃: Carefully add a few milliliters of dilute nitric acid to the first test tube. Observe any gas evolution. Note the characteristic sharp odor of sulfur dioxide.
-
Reaction with Concentrated HNO₃: In a fume hood, carefully add a few milliliters of concentrated nitric acid to the second test tube. Observe the vigorous reaction and the evolution of a brown gas (nitrogen dioxide).
-
Comparison: Compare the observations from the two reactions to illustrate the different roles of nitric acid based on its concentration.
Safety Precautions:
-
This experiment must be performed in a certified chemical fume hood.
-
Concentrated nitric acid is extremely corrosive and a strong oxidizer. It can cause severe burns.
-
Nitrogen dioxide (NO₂) and sulfur dioxide (SO₂) are toxic and corrosive gases. Avoid inhalation.
-
The reaction with concentrated nitric acid can be vigorous. Use small quantities and appropriate safety measures.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of the reaction products from the oxidation of ammonium bisulfite.
Caption: General workflow for oxidation of ammonium bisulfite.
Conclusion
This compound is a powerful and versatile reducing agent whose reactions with oxidizing agents are fundamental to many industrial and laboratory processes. The products and mechanisms of these reactions are highly dependent on the choice of oxidizing agent and the specific reaction conditions, such as pH and concentration. A thorough understanding of these reactions, as detailed in this guide, is essential for researchers, scientists, and drug development professionals to effectively and safely utilize this compound in their work. The provided protocols and data serve as a foundational resource for the practical application and further investigation of these important redox systems.
Equilibrium between ammonium metabisulfite and ammonium bisulfite in solution
An In-depth Technical Guide to the Equilibrium Between Ammonium (B1175870) Metabisulfite (B1197395) and Ammonium Bisulfite in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical equilibrium between ammonium metabisulfite and ammonium bisulfite in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds as reducing agents, antioxidants, or preservatives. This document details the underlying chemistry, factors influencing the equilibrium, and analytical methods for quantification.
Introduction to the Equilibrium System
This compound ((NH₄)₂S₂O₅) is a salt of disulfurous acid, while ammonium bisulfite (NH₄HSO₃) is a salt of sulfurous acid. When this compound is dissolved in water, it rapidly establishes an equilibrium with ammonium bisulfite.[1] This equilibrium is a crucial aspect of the solution's chemistry, as the relative concentrations of the different sulfur(IV) species dictate the solution's reactivity and properties.
The chemistry of sulfur dioxide in aqueous solutions is complex, involving multiple equilibria between sulfur dioxide (SO₂), sulfurous acid (H₂SO₃), bisulfite (HSO₃⁻), sulfite (B76179) (SO₃²⁻), and metabisulfite (S₂O₅²⁻) ions.[2] The predominant species in solution is highly dependent on the pH, temperature, and overall concentration of dissolved sulfur(IV).[2][3]
Chemical Reactions
The primary equilibrium between metabisulfite and bisulfite ions in an aqueous solution can be represented as follows:
S₂O₅²⁻ (aq) + H₂O (l) ⇌ 2HSO₃⁻ (aq)
This equilibrium is dynamic, and the position is influenced by the factors discussed in the following section. It is important to note that metabisulfite is generally not stable in aqueous solutions and readily converts to bisulfite.[4]
Furthermore, the bisulfite ion itself is in equilibrium with other sulfur(IV) species, governed by the following acid-base reactions:
SO₂(aq) + H₂O (l) ⇌ H₂SO₃ (aq) H₂SO₃ (aq) ⇌ H⁺ (aq) + HSO₃⁻ (aq) HSO₃⁻ (aq) ⇌ H⁺ (aq) + SO₃²⁻ (aq)
At a typical pH for ammonium bisulfite solutions (around 4-5), the bisulfite ion (HSO₃⁻) is the predominant species.[2]
Factors Influencing the Equilibrium
The equilibrium between this compound and ammonium bisulfite is sensitive to several environmental factors:
-
pH: The pH of the solution is a critical determinant of the speciation of sulfur(IV). In acidic conditions (low pH), the equilibrium shifts towards sulfurous acid and dissolved sulfur dioxide. As the pH increases, the concentration of bisulfite increases, becoming the dominant species in the mid-pH range. At alkaline pH, the equilibrium shifts further towards the sulfite ion (SO₃²⁻).[3]
-
Concentration: The total concentration of dissolved sulfur(IV) species will influence the relative amounts of each species at equilibrium, in accordance with Le Chatelier's principle.
Quantitative Data Summary
While specific quantitative data for the equilibrium constant of this compound and ammonium bisulfite dimerization is not extensively available in the public domain, the principles of chemical equilibrium still apply. The following table provides a template for researchers to populate with their own experimental data. For illustrative purposes, data on the tautomeric equilibrium of the bisulfite ion (for the sodium salt), which is a related and important equilibrium in these solutions, is presented.
Table 1: Illustrative Quantitative Data on Bisulfite Isomer Equilibrium (for NaHSO₃ solutions) [5]
| Temperature (°C) | Temperature (K) | ln(Qᵢ) | Isomer Quotient (Qᵢ) | Mole Fraction of (HS)O₃⁻ (%) |
| 5 | 278.15 | 1.19 | 3.29 | 23.3 |
| 25 | 298.15 | 0.98 | 2.66 | 27.3 |
| 50 | 323.15 | 0.75 | 2.12 | 32.1 |
| 85 | 358.15 | 0.49 | 1.63 | 38.0 |
Qᵢ = [(HO)SO₂⁻] / [(HS)O₃⁻]. This represents the equilibrium between the two tautomers of the bisulfite ion. Data is derived from Raman spectroscopy of aqueous NaHSO₃ solutions.[5]
Experimental Protocols
Accurate quantification of the different sulfur(IV) species in solution is essential for understanding and controlling the equilibrium. Below are detailed methodologies for key experiments.
Iodometric Titration for Total Sulfite Content
This method determines the total concentration of reducing sulfur species (sulfite, bisulfite, and metabisulfite).
Principle: The bisulfite ions react with a known excess of iodine. The remaining unreacted iodine is then back-titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.[6]
Reagents and Equipment:
-
Standardized 0.1 N Iodine solution
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
1 N Hydrochloric acid (HCl)
-
Burettes, flasks, and pipettes
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound/bisulfite sample and dissolve it in a known volume of deionized, deoxygenated water.
-
Reaction with Iodine: To a glass-stoppered flask, add a precisely measured volume (an excess) of 0.1 N iodine solution. Pipette a known volume of the sample solution into the flask. Stopper the flask and allow it to stand for 5 minutes.
-
Acidification: Add 1 mL of 1 N hydrochloric acid.
-
Back-Titration: Titrate the excess, unreacted iodine with 0.1 N sodium thiosulfate solution.
-
Endpoint Determination: As the solution turns pale yellow, add a few drops of starch indicator. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.[6]
-
Blank Titration: Perform a blank titration with the same volume of iodine solution and deionized water to determine the exact amount of iodine initially present.
Calculation: The amount of bisulfite in the original sample can be calculated based on the amount of iodine that reacted.
Ion Chromatography (IC) with Conductivity Detection
This method allows for the separation and quantification of sulfite and its oxidation product, sulfate (B86663).
Principle: Ion chromatography separates ions based on their affinity for a stationary phase. The separated ions are then detected by a conductivity detector.[7][8]
Instrumentation and Columns:
-
Ion Chromatograph with a suppressed conductivity detector
-
Anion-exchange column (e.g., IonPac AS14A or Allsep A-2 Anion)[8]
-
Guard column
Mobile Phase (Eluent): A typical eluent consists of a mixture of sodium bicarbonate and sodium carbonate in deionized water (e.g., 15 mM NaHCO₃ / 0.6 mM Na₂CO₃).[9]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of ammonium sulfite and ammonium sulfate.
-
Sample Preparation: Dilute the sample solution to fall within the linear range of the instrument. To prevent oxidation of sulfite, samples can be stabilized with a formaldehyde (B43269) solution.[4]
-
Chromatographic Analysis: Inject the standards and samples onto the IC system. The sulfite and sulfate ions will be separated on the analytical column and detected by the conductivity detector.
-
Quantification: Create a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration of sulfite and sulfate in the sample from the calibration curve.
Mandatory Visualizations
Chemical Equilibrium Pathway
Caption: Equilibrium pathways in an aqueous solution of this compound.
Experimental Workflow for Iodometric Titration
Caption: Workflow for the iodometric titration of total sulfite.
Logical Relationship of Factors Affecting Equilibrium
Caption: Key factors influencing the chemical equilibrium.
References
- 1. This compound | 32736-64-4 | Benchchem [benchchem.com]
- 2. Sulfur Dioxide and Some Sulfites, Bisulfites and Metabisulfites - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of metabisulfite as sulfite in pharmaceutical ointments | Metrohm [metrohm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Determination of sodium metabisulfite in parenteral formulations by HPIC with suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Novel Chemical Frontiers: An In-depth Technical Guide to the Emerging Applications of Ammonium Metabisulfite
For Immediate Release
A comprehensive technical guide has been compiled to illuminate the burgeoning and novel applications of ammonium (B1175870) metababisulfite in modern chemistry. This whitepaper is tailored for researchers, scientists, and professionals in drug development, providing a detailed exploration of its utility beyond conventional applications. The guide delves into its role in the synthesis of advanced materials, its function as a sulfur dioxide surrogate in sophisticated organic reactions, and its utility in the formation of key pharmaceutical intermediates.
Ammonium metabisulfite (B1197395) [(NH₄)₂S₂O₅], a readily available and versatile inorganic compound, has long been recognized for its properties as a reducing agent and preservative. However, recent research has begun to unlock its potential in more advanced synthetic methodologies, offering efficient and often greener alternatives to traditional chemical pathways. This guide consolidates key findings and presents them in a structured format, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate understanding and adoption in research and development settings.
Synthesis of Advanced Materials: High Surface Area Pseudoboehmite
A significant novel application of ammonium bisulfite, a closely related salt in equilibrium with ammonium metabisulfite in solution, is in the synthesis of pseudoboehmite (γ-AlOOH), a precursor to γ-alumina which is a vital material in catalysis, electronics, and protective equipment.[1] The use of ammonium bisulfite as a precipitating agent in a homogeneous precipitation method has been shown to produce γ-Al₂O₃ with a remarkably high specific surface area.
Experimental Protocol: Synthesis of Pseudoboehmite
This protocol is adapted from the work of Sugita et al.[2]
-
Preparation of Precursor Solutions:
-
Dissolve aluminum sulfate (B86663) or aluminum nitrate (B79036) in distilled water to a final concentration of 0.65 M and filter to remove any insoluble material.
-
Prepare an ammonium bisulfite solution (density = 1.3) by reacting ammonia (B1221849) and sulfur dioxide gases in distilled water.
-
-
Homogeneous Precipitation:
-
Mix the aluminum salt solution and the ammonium bisulfite solution at a volume ratio of 3:1.
-
Heat the mixture at 90°C for 30 minutes. The precipitation is initiated by the decomposition of ammonium bisulfite into ammonia and sulfur dioxide at approximately 75°C.[2]
-
-
Neutralization and Formation of Pseudoboehmite:
-
The resulting basic aluminum salt precipitate is neutralized in a solid/liquid reaction with an ammonium hydroxide (B78521) solution.
-
-
Washing and Drying:
-
Filter the resulting pseudoboehmite and wash thoroughly with hot distilled water.
-
Dry the solid in an oven at 110°C for 12 hours to obtain the final pseudoboehmite powder.
-
-
Calcination to γ-Al₂O₃:
-
Heat treat the pseudoboehmite powder at 450°C to induce thermal dehydroxylation and transformation to the γ-Al₂O₃ phase.
-
Quantitative Data: Comparison of Precipitating Agents
| Precipitating Agent | Aluminum Salt Precursor | Specific Surface Area of γ-Al₂O₃ (m²/g) |
| Ammonium Bisulfite | Aluminum Sulfate | 332 [3] |
| Ammonium Bisulfite | Aluminum Nitrate | 320 [3] |
| Urea | Aluminum Sulfate | 122[3] |
| Urea | Aluminum Nitrate | 93[3] |
This compound as a Sulfur Dioxide Surrogate in Sulfonylation Reactions
The synthesis of sulfonyl compounds, such as sulfones and sulfonamides, is of great importance in medicinal chemistry and materials science.[4] Traditionally, these syntheses often involve the use of gaseous and toxic sulfur dioxide (SO₂).[5] A novel and greener approach utilizes alkali metabisulfites as solid, stable, and easy-to-handle SO₂ surrogates.[5] These reactions often proceed through radical pathways under mild conditions and can be catalyzed by transition metals.[1]
While many studies have focused on potassium or sodium metabisulfite, the underlying principle is applicable to this compound, which can also serve as an SO₂ source. The reaction typically involves the in situ generation of SO₂ from the metabisulfite salt, which then participates in the catalytic cycle.
Mechanistic Pathway: Nickel-Catalyzed Sulfonylation of Aryl Bromides
The following diagram illustrates a plausible catalytic cycle for the nickel-catalyzed sulfonylation of aryl bromides using a metabisulfite as an SO₂ surrogate, based on mechanistic studies of similar systems.[6]
Reductive Amination via Bisulfite Adducts
Reductive amination is a cornerstone of amine synthesis in organic chemistry.[4] A significant challenge arises when dealing with aldehydes that are unstable, volatile, or difficult to purify. A novel and efficient one-pot protocol circumvents these issues by utilizing stable, crystalline aldehyde bisulfite adducts.[7] While many protocols specify sodium bisulfite, ammonium bisulfite can be used to form analogous adducts that serve as in situ sources of the aldehyde.
Experimental Workflow: One-Pot Reductive Amination
The following workflow outlines the general procedure for the reductive amination of an amine with an aldehyde bisulfite adduct.
This method is particularly advantageous as it avoids the need to handle the often-problematic free aldehyde.[7]
Synthesis of Nitrogen-Sulfur Heterocycles
Nitrogen-sulfur containing heterocycles are prevalent scaffolds in many pharmaceutically active compounds.[8] The synthesis of these structures can be complex. Emerging research suggests that ammonium sulfite (B76179) and metabisulfite can serve as valuable reagents in the construction of these heterocyclic systems. For instance, the synthesis of 2,4-thiazolidinedione (B21345) (TZD), a core structure in various drugs, can be achieved through reactions involving sulfur-containing reagents. While direct protocols using this compound are still under development, its role as a source of bisulfite and sulfite ions makes it a promising candidate for novel synthetic routes to such heterocycles.
Established and Industrial Applications
Beyond these novel synthetic applications, this compound and its related salts continue to be crucial in a variety of established industrial processes.
Food Preservation and Winemaking
In the food and beverage industry, sulfites are widely used as preservatives and antioxidants.[9] They prevent microbial spoilage and inhibit enzymatic browning in fruits and vegetables.[9] In winemaking, ammonium bisulfite can be used to introduce sulfur dioxide, which controls the growth of wild yeasts and bacteria, and prevents oxidation, thereby preserving the wine's freshness and color.[3][10]
Pulp and Paper Industry
In the pulp and paper industry, ammonium bisulfite is utilized as a bleaching and dechlorinating agent.[11] It helps to improve the whiteness of mechanical pulp by reacting with lignin (B12514952) and other color-causing impurities.[11]
Environmental Remediation
Ammonium bisulfite also finds applications in water treatment and environmental remediation. It acts as a reducing agent and an oxygen scavenger, helping to neutralize harmful chemicals and remove pollutants such as heavy metals from wastewater.[12]
This technical guide underscores the expanding role of this compound in chemistry. From its established industrial uses to its emerging applications in advanced synthesis, this versatile compound offers a wealth of opportunities for innovation in chemical research and development. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists and engineers working at the forefront of chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. Nickel-Catalyzed Sulfonylation of Aryl Bromides Enabled by Potassium Metabisulfite as a Uniquely Effective SO2 Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. | Semantic Scholar [semanticscholar.org]
- 10. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 11. Sulfur Chemistries - Pulp & Paper [hydrite.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Ammonium Metabisulfite as a Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) metabisulfite (B1197395) ((NH₄)₂S₂O₅) is a versatile and cost-effective inorganic salt that serves as a potent reducing agent in a variety of organic transformations.[1] Upon dissolution in water, it generates ammonium bisulfite (NH₄HSO₃), which is the primary active reducing species.[1] Its utility is analogous to the more commonly cited sodium metabisulfite, with the bisulfite/sulfite (B76179) ions being key to its reductive capabilities. This document provides detailed application notes and experimental protocols for the use of ammonium metabisulfite in key synthetic operations, including the reduction of aromatic nitro compounds, reductive amination via bisulfite adducts, and the cleavage of disulfide bonds.
Reduction of Aromatic Nitro Compounds to Anilines (Piria Reaction)
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of dyes, pharmaceuticals, and other specialty chemicals. This compound, in an aqueous medium, provides a mild and effective alternative to catalytic hydrogenation or reductions using metals in acidic media.[2] This method is particularly valuable for substrates containing functional groups sensitive to harsh reaction conditions.
Application Notes:
-
Reaction Conditions: The reduction is typically performed in water or a biphasic system to accommodate the solubility of the nitroarene. The reaction mixture is often heated to reflux to ensure a reasonable reaction rate.
-
Stoichiometry: An excess of the bisulfite reagent is generally required to drive the reaction to completion.
-
pH Control: The reaction is typically carried out under neutral to slightly alkaline conditions.
-
Work-up: The resulting aniline (B41778) can be isolated by extraction with an organic solvent following the completion of the reaction.
Quantitative Data Summary
While specific data for a wide range of substrates using this compound is not extensively documented, the following table provides representative yields for the reduction of nitroarenes using sodium bisulfite/metabisulfite, which is expected to have similar reactivity.
| Substrate | Product | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| o-Nitrophenol | o-Aminophenol | Sodium Hydrosulfite | Water/NaOH | 60 | < 0.1 | High |
| 3-Nitrophthalhydrazide (B1587705) | 5-Aminophthalhydrazide (Luminol) | Sodium Metabisulfite / Sodium Sulfite | Water | Reflux | 2 | 22.2 |
Experimental Protocol: Reduction of 3-Nitrophthalhydrazide to Luminol[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitrophthalhydrazide (1.0 g, 5.18 mmol), this compound (3.7 g, 21.0 mmol), and ammonium sulfite (1.0 g, 8.6 mmol).
-
Solvent Addition: Add 25 mL of deionized water to the flask.
-
Reaction: Heat the mixture to reflux with stirring for 2 hours. During this time, the solid starting material will gradually dissolve.
-
Work-up: After 2 hours, allow the reaction mixture to cool to room temperature.
-
Precipitation: Slowly acidify the mixture with 7 M hydrochloric acid. The product, luminol, will precipitate as a fine powder upon cooling.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the final product.
Caption: General experimental workflow for the reduction of aromatic nitro compounds.
Reductive Amination via Aldehyde-Bisulfite Adducts
Reductive amination is a powerful method for the formation of C-N bonds. A convenient variation of this reaction involves the use of stable, crystalline aldehyde-bisulfite adducts. These adducts can be easily prepared and purified, and they serve as convenient precursors to aldehydes in situ, which then react with an amine and a reducing agent in a one-pot fashion.
Application Notes:
-
Adduct Formation: Aldehyde-bisulfite adducts are typically formed by treating the aldehyde with a saturated aqueous solution of sodium or ammonium bisulfite.
-
Reaction Conditions: The reductive amination is often carried out in aqueous or protic solvents. Recent methods have utilized aqueous micellar catalysis to enhance efficiency.[3]
-
Reducing Agents: A variety of reducing agents can be employed, with α-picolineborane being a notable example for reactions in aqueous media.[3]
-
Scope: This method is applicable to a wide range of aliphatic and aromatic aldehydes and various primary and secondary amines.
Quantitative Data Summary
The following table summarizes the results for the reductive amination of various aldehyde-bisulfite adducts with different amines in an aqueous micellar system.[3]
| Aldehyde-Bisulfite Adduct | Amine | Product | Time (h) | Yield (%) |
| Benzaldehyde | Aniline | N-Benzylaniline | 16 | 95 |
| 4-Methoxybenzaldehyde | Benzylamine | N-(4-Methoxybenzyl)benzylamine | 16 | 92 |
| 2-Naphthaldehyde | Morpholine | 4-(Naphthalen-2-ylmethyl)morpholine | 16 | 85 |
| Cyclohexanecarboxaldehyde | Piperidine | 1-(Cyclohexylmethyl)piperidine | 16 | 78 |
| Furfural | 4-Fluoroaniline | N-Furfuryl-4-fluoroaniline | 16 | 90 |
Experimental Protocol: General Procedure for Reductive Amination of Aldehyde-Bisulfite Adducts in Water[3]
-
Reaction Setup: To a vial, add the amine (0.20 mmol), the aldehyde-bisulfite adduct (0.30 mmol), and α-picolineborane (0.30 mmol).
-
Solvent Addition: Add a 2 wt % solution of TPGS-750-M in water (containing 20 v % MeOH) to the vial.
-
Reaction: Stir the reaction mixture at 60 °C for 16 hours.
-
Work-up: After completion, cool the reaction to room temperature.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Cleavage of Disulfide Bonds
This compound, through the generation of sulfite ions in solution, can be used for the reductive cleavage of disulfide bonds to form two thiol groups. This reaction, known as sulfitolysis, is widely used in protein chemistry and can be applied to small organic molecules.
Application Notes:
-
pH: The cleavage of disulfide bonds by sulfite is typically more efficient at a slightly alkaline pH.
-
Reaction Conditions: The reaction is usually carried out in an aqueous or aqueous-organic solvent mixture at room temperature.
-
Stoichiometry: An excess of the sulfite reagent is used to ensure complete cleavage of the disulfide bond.
Experimental Protocol: General Procedure for the Cleavage of a Diaryl Disulfide
-
Dissolution: Dissolve the diaryl disulfide (1.0 mmol) in a suitable solvent mixture (e.g., methanol/water).
-
Reagent Addition: Add an excess of this compound (e.g., 3.0 mmol).
-
pH Adjustment: Adjust the pH of the solution to approximately 9 with a suitable base (e.g., aqueous ammonium hydroxide).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the resulting thiol with an organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiol, which can be further purified if necessary.
Caption: Simplified mechanism for the reduction of a nitroarene by bisulfite.
References
Application Notes and Protocols: Ammonium Metabisulfite in Polymerization Initiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of ammonium (B1175870) metabisulfite (B1197395) as a key component in redox initiation systems for free-radical polymerization. The protocols are particularly relevant for the synthesis of polymers used in drug delivery systems and other biomedical applications.
Introduction to Ammonium Metabisulfite in Polymerization
This compound, in conjunction with an oxidizing agent such as ammonium persulfate (APS) or potassium persulfate (KPS), forms a highly efficient redox pair for initiating free-radical polymerization in aqueous media.[1][2][3] This system allows for polymerization at lower temperatures than thermal initiation, which is advantageous for the synthesis of temperature-sensitive polymers and reduces the likelihood of side reactions.[4] The persulfate/metabisulfite redox couple is widely used in the synthesis of polymers like polyacrylamides and poly(acrylic acid), which have applications in drug delivery as hydrogels and nanoparticles.[5][6][7][8][9]
Mechanism of Initiation
The initiation of polymerization by the ammonium persulfate/ammonium metabisulfite redox system involves the generation of free radicals through a series of redox reactions. The primary radical-producing reaction at temperatures around 40°C is the interaction between the persulfate ion (S₂O₈²⁻) and the bisulfite ion (HSO₃⁻), which is in equilibrium with the metabisulfite ion in aqueous solution.[2]
The key reactions are:
-
Decomposition of Persulfate: S₂O₈²⁻ → 2 SO₄⁻• (Sulfate radical anion)
-
Redox Reaction: S₂O₈²⁻ + HSO₃⁻ → SO₄²⁻ + SO₄⁻• + HSO₃• (Sulfate radical anion and bisulfite radical)
-
Reaction with Water: SO₄⁻• + H₂O → HSO₄⁻ + HO• (Hydroxyl radical)
These generated free radicals (sulfate radical anion, bisulfite radical, and hydroxyl radical) then go on to initiate the polymerization of monomers.
Quantitative Data for Polymerization Protocols
The following tables summarize key quantitative parameters for polymerization reactions using the persulfate/metabisulfite redox initiation system, based on published literature.
Table 1: Polymerization of Acrylamide (B121943)
| Parameter | Value | Reference |
| Monomer Concentration | 0.4 to 2.0 mol/L | [1] |
| Ammonium Persulfate (Initiator) | 0.2 to 3.2 x 10⁻³ mol/L | [1] |
| Sodium Metabisulfite (Activator) | 0.13 to 2.8 x 10⁻³ mol/L | [1] |
| Ferrous Ion (Co-catalyst) | 0 to 19 x 10⁻⁶ mol/L | [1] |
| Temperature | 30 - 50 °C | [1] |
| pH | 7.0 | [1] |
Table 2: Slurry Polymerization of Acrylonitrile (B1666552)
| Parameter | Sample A | Sample B | Reference |
| Water | 300 mL | 250 mL | [2] |
| Acrylonitrile | 10 g | 13.9 g | [2] |
| Sodium Metabisulfite | 1.65 g in 25 mL water | 1.44 g in 25 mL water | [2] |
| Ammonium Persulfate | 0.34 g in 25 mL water | 0.38 g in 25 mL water | [2] |
| Temperature | 40 °C | 40 °C | [2] |
| Reaction Time | 50 min | 80 min | [2] |
| pH | 5 | 5 | [2] |
| Polymer Yield | ~40 wt% | ~40 wt% | [2] |
Experimental Protocols
Protocol for the Synthesis of Poly(acrylic acid) Hydrogel for Drug Delivery
This protocol describes the synthesis of a poly(acrylic acid) (PAA) hydrogel using a potassium persulfate and sodium metabisulfite redox system, suitable for the controlled release of drugs like doxycycline.[7]
Materials:
-
Acrylic acid (monomer)
-
Methylenebisacrylamide (crosslinker)
-
Potassium persulfate (initiator)
-
Sodium metabisulfite (activator)
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve a specific amount of acrylic acid and methylenebisacrylamide in deionized water.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
While maintaining the nitrogen atmosphere, add the required amount of potassium persulfate solution.
-
Subsequently, add the sodium metabisulfite solution to initiate the polymerization.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) until the hydrogel is formed.
-
The resulting hydrogel can be purified by washing with deionized water to remove unreacted monomers and initiators.
Protocol for the Aqueous Slurry Polymerization of Acrylonitrile
This protocol details the preparation of polyacrylonitrile (B21495) via slurry polymerization in water, initiated by an ammonium persulfate and sodium metabisulfite redox pair.[2]
Materials:
-
Acrylonitrile (monomer), inhibitor removed
-
Ammonium persulfate (initiator)
-
Sodium metabisulfite (activator)
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a thermostated resin kettle equipped with a reflux condenser, nitrogen purge, and pH probe, add 300 mL of deionized water and bring to 40°C.[2]
-
Add 10 g of acrylonitrile to the heated water.[2]
-
After 10 minutes, add a solution of 1.65 g of sodium metabisulfite in 25 mL of water.[2]
-
After an additional 5 minutes, add a solution of 0.34 g of ammonium persulfate in 25 mL of water to initiate the polymerization.[2]
-
Stir the mixture under a nitrogen atmosphere at 40°C for 50 minutes.[2]
-
The polyacrylonitrile will precipitate as it forms.[2]
-
At the end of the reaction, filter the polymer using a sintered glass disc.[2]
-
Wash the recovered polymer repeatedly with deionized water until the washings are neutral.[2]
-
Dry the polymer in a vacuum at room temperature for 4 days.[2]
Visualizations
Caption: Redox initiation mechanism of polymerization.
Caption: General experimental workflow for polymerization.
References
- 1. Polymerization of acrylamide with persulfate‐metabisulfite initiator | Semantic Scholar [semanticscholar.org]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. US4473689A - Process for the aqueous polymerization of acrylamide - Google Patents [patents.google.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Synthesis and physicochemical properties of polyacrylamide nanoparticles as photosensitizer carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ammonium Metabisulfite and Sulfate-Based Solutions for Biological Sample Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preservation of biological samples is a critical step in ensuring the integrity of nucleic acids for downstream molecular analyses. While various commercial and in-house solutions are available, this document explores the use of sulfur-containing compounds, specifically ammonium (B1175870) metabisulfite (B1197395) and ammonium sulfate (B86663), as potential preservatives. It is important to note that while the query specified ammonium metabisulfite, the prevalent and well-documented preservative for nucleic acid stabilization in research settings is ammonium sulfate . This document will first clarify this distinction and then provide detailed information and protocols for ammonium sulfate-based preservation. It will also discuss the known properties of this compound and its potential, though less documented, applications in sample preservation.
Ammonium Sulfate-Based Solutions for RNA Preservation
Ammonium sulfate is a key component in many commercial and homemade RNA stabilization solutions, such as RNAlater™. Its primary mechanism of action involves the precipitation of proteins, including potent ribonucleases (RNases), which are enzymes that rapidly degrade RNA.[1][2][3] By creating a high salt concentration, ammonium sulfate effectively inactivates these enzymes, thereby preserving the integrity of RNA within the tissue sample.[1][2][3]
Composition of a Representative Ammonium Sulfate-Based Preservation Solution
A commonly used homemade RNA preservation solution, often referred to as "NAsafe" or a similar variant, has a composition designed to inactivate nucleases and maintain a stable pH.
| Component | Concentration | Purpose |
| Ammonium Sulfate | 4 M | High salt concentration precipitates proteins, including RNases, thus inactivating them.[1][2][3] |
| EDTA | 10 mM | Chelates divalent cations (e.g., Mg2+), which are cofactors for many nucleases. |
| MES Buffer | 0.1 M | Maintains a stable acidic pH (around 4.6-5.2), which is suboptimal for most RNase activity. |
| pH | 4.6 - 5.2 | Inhibits RNase activity and helps to maintain nucleic acid stability. |
Experimental Protocol: Tissue Preservation for RNA Extraction
This protocol outlines the steps for preserving fresh tissue samples using an ammonium sulfate-based solution for subsequent RNA extraction and analysis.
Materials:
-
Ammonium sulfate-based preservation solution (see table above for composition)
-
Sterile, RNase-free tubes
-
Forceps and scalpels (RNase-free)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Sample Collection: Excise the tissue of interest from the source organism. To ensure high-quality RNA, minimize the time between tissue collection and immersion in the preservation solution.
-
Sample Preparation: If the tissue sample is large, use a sterile scalpel to dissect it into smaller pieces, ensuring at least one dimension is no greater than 0.5 cm. This facilitates rapid and thorough penetration of the preservation solution.
-
Immersion: Place the tissue sample into a sterile tube containing at least 10 volumes of the ammonium sulfate-based preservation solution (e.g., for a 0.1 g tissue sample, use at least 1 mL of solution).
-
Incubation: Ensure the tissue is fully submerged. For optimal penetration, incubate the sample at 4°C overnight.
-
Short-term Storage: Samples can be stored at 4°C for up to one week, or at room temperature for shorter periods (consult specific solution guidelines).
-
Long-term Storage: For long-term storage, decant the preservation solution and store the tissue at -20°C or -80°C.
-
RNA Extraction: Prior to RNA extraction, thaw the tissue sample and remove any excess preservation solution. Proceed with your standard RNA extraction protocol (e.g., TRIzol, column-based kits). It is crucial to completely remove the ammonium sulfate, as it can interfere with downstream enzymatic reactions.
Quantitative Data: RNA Integrity in Preserved Tissues
The RNA Integrity Number (RIN) is a widely accepted metric for assessing the quality of RNA, with a scale from 1 (highly degraded) to 10 (intact). The following table summarizes representative RIN values obtained from tissues stored using different methods.
| Preservation Method | Tissue Type | Storage Condition | Average RIN Value | Reference |
| RNAlater™ (Ammonium Sulfate-based) | Human Uterine | 24-72h at RT | ~7.0 - 9.0 | [1][4] |
| Flash Freezing (Liquid Nitrogen) | Human Uterine | -80°C | ~7.0 - 9.0 | [1][4] |
| Formalin-Fixed Paraffin-Embedded (FFPE) | Human Lung | Ambient | ~2.0 - 4.0 | [5] |
| Untreated | Mouse Liver | 4h at RT | ~6.5 |
Note: RIN values can vary depending on the tissue type, handling, and specific extraction protocol.
This compound as a Preservative
This compound ((NH₄)₂S₂O₅) is a reducing agent and antioxidant commonly used as a preservative in the food and beverage industry.[6] In aqueous solutions, it releases sulfur dioxide (SO₂), which has antimicrobial and enzyme-inhibiting properties. While not a standard preservative for nucleic acids in research, its chemical properties suggest a potential, albeit un-validated, role.
Known Preservative Efficacy (Non-Nucleic Acid Application)
A study on the preservation of hummus provides some quantitative insight into the antimicrobial efficacy of sodium metabisulfite, a closely related compound.
| Preservative | Concentration (%) | Storage Temperature (°C) | Shelf Life (days) |
| Sodium Metabisulfite | 0.05 | 5 | 63 |
| Sodium Metabisulfite | 0.1 | 5 | 77 |
| Potassium Sorbate | 0.05 | 5 | 35 |
| No Preservative | - | 5 | 15 |
This data demonstrates the potent antimicrobial activity of metabisulfite, which is a crucial aspect of sample preservation.
Hypothetical Mechanism for Nucleic Acid Preservation
The potential of this compound to preserve nucleic acids could be attributed to the following mechanisms, primarily driven by the release of sulfur dioxide:
-
Enzyme Inhibition: Sulfur dioxide is known to inhibit the activity of various enzymes, potentially including RNases and DNases, by modifying their protein structure.
-
Antioxidant Activity: By acting as a reducing agent, it can quench reactive oxygen species that could otherwise damage nucleic acids.
-
Antimicrobial Action: It effectively inhibits the growth of bacteria and fungi, which are sources of nucleases that can degrade sample integrity.
Visualizations
Experimental Workflow: Tissue Preservation and RNA Quality Control
Caption: Workflow for tissue preservation and subsequent RNA quality analysis.
Proposed Mechanism of Ammonium Sulfate in RNA Preservation
Caption: Mechanism of RNA preservation by ammonium sulfate.
Hypothetical Mechanism of this compound in Sample Preservation
Caption: Hypothetical preservation mechanism of this compound.
Conclusion
While this compound is an effective antimicrobial and antioxidant preservative in certain industries, its use for the preservation of nucleic acids in biological research samples is not well-documented. In contrast, ammonium sulfate is a cornerstone of widely used RNA stabilization solutions. It effectively preserves RNA integrity by inactivating degradative enzymes through protein precipitation. For researchers seeking a reliable and cost-effective method for preserving RNA in tissues, an ammonium sulfate-based solution is a well-supported and validated choice. Further research would be necessary to validate the efficacy and develop specific protocols for the use of this compound in preserving the quality of DNA and RNA for sensitive downstream molecular applications.
References
- 1. Comparison of frozen and RNALater solid tissue storage methods for use in RNA expression microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP1657313B1 - Methods and reagents for preserving RNA in cell and tissue samples - Google Patents [patents.google.com]
- 4. Comparison of frozen and RNALater solid tissue storage methods for use in RNA expression microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of different stabilization methods on RT-qPCR results using human lung tissue samples. - Biospecimen Research Database [brd.nci.nih.gov]
- 6. Ammonium sulfate denatures transport medium less dependent on guanidinium isothiocyanate and enables SARS-CoV-2 RNA and antigen detection compatibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Laboratory Preparation of Ammonium Metabisulfite Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ammonium (B1175870) metabisulfite (B1197395) ((NH₄)₂S₂O₅) is an inorganic compound that serves as a potent reducing agent and oxygen scavenger.[1] It is a white crystalline solid that is highly soluble in water.[1] When dissolved, it forms ammonium bisulfite (NH₄HSO₃), which is primarily responsible for its chemical activity. In the pharmaceutical and drug development sectors, its properties are valuable for protecting sensitive active ingredients from oxidation, similar to the well-documented use of sodium metabisulfite.[2] It also finds applications in water treatment and as a preservative.[1] This document provides a detailed protocol for the safe and accurate preparation of ammonium metabisulfite solutions in a laboratory setting.
Safety and Handling Precautions
Working with this compound requires strict adherence to safety protocols to mitigate risks. The solid compound and its solutions can be irritating to the skin, eyes, and respiratory tract.[3][4][5] Critically, contact with acids will cause the release of toxic sulfur dioxide (SO₂) gas.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles or a face shield, nitrile gloves, and a laboratory coat when handling the substance.[7][8]
-
Ventilation: All handling of solid this compound and the preparation of its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or sulfur dioxide gas.[6][8]
-
Incompatibilities: Store this compound away from strong acids, strong oxidizers (such as nitrates, nitrites, or chlorates), and alkaline materials.[6][7] It is also incompatible with copper, zinc, and their alloys (e.g., brass, bronze).[7]
-
Spill Response: In case of a spill, vacate the area and ensure adequate ventilation. Sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[9] For liquid spills, dike the area to prevent runoff and absorb the solution with an inert material.[6]
Quantitative Data and Physical Properties
The following tables summarize key quantitative data for this compound and its solutions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | (NH₄)₂S₂O₅ | [10] |
| Molar Mass | 180.21 g/mol | [10] |
| Appearance | White to colorless crystalline solid | [1][3][5] |
| Solubility in Water | Highly soluble | [1] |
| pH of Solution | 4.0 - 5.8 (acidic) | [6][7][11] |
| Specific Gravity | 1.37 - 1.39 (for a ~65% solution) |[11] |
Table 2: Safety and Handling Summary
| Hazard | Precaution / Incompatible Material | Source(s) |
|---|---|---|
| Acute Toxicity | Harmful if swallowed. Strong irritant to skin, eyes, and mucous membranes. | [3][5] |
| Gas Release | Contact with acids liberates toxic sulfur dioxide (SO₂) gas. | [6][7][8] |
| Reactivity | Reacts violently with strong oxidizing agents. | [3][4] |
| PPE | Safety goggles, gloves, lab coat. Use a respirator if ventilation is inadequate. | [4][7][8] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [6] |
| Incompatible Materials | Strong acids, strong oxidizers, nitrates, nitrites, chlorates, copper, zinc, and their alloys. |[6][7] |
Experimental Protocols
Protocol for Preparing a 10% (w/v) this compound Stock Solution
This protocol details the preparation of 100 mL of a 10% (w/v) aqueous solution, a common concentration for a laboratory stock.
Materials and Equipment:
-
This compound ((NH₄)₂S₂O₅) powder, analytical grade
-
Deionized or distilled water
-
150 mL glass beaker
-
100 mL Class A volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Safety First: Don the required PPE and perform all steps within a chemical fume hood.[8]
-
Weighing: Tare a clean, dry weighing boat on the analytical balance. Accurately weigh 10.0 g of this compound powder.
-
Dissolution: Pour approximately 70-80 mL of deionized water into the 150 mL beaker containing a magnetic stir bar. Place the beaker on the magnetic stirrer and begin stirring at a moderate speed.
-
Addition: Slowly and carefully add the weighed this compound powder to the water. Avoid splashing. Continue stirring until the solid is completely dissolved.[12] The process may be slightly endothermic, causing the beaker to cool.
-
Quantitative Transfer: Once fully dissolved, carefully pour the solution into the 100 mL volumetric flask. Use a small amount of deionized water to rinse the beaker, stir bar, and weighing boat, transferring all rinsings into the volumetric flask to ensure no solute is lost.[13] Repeat the rinsing step twice.
-
Final Volume Adjustment: Add deionized water to the volumetric flask until the bottom of the meniscus aligns precisely with the 100 mL calibration mark.[12]
-
Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.[13]
-
Labeling and Storage: Transfer the solution to a properly labeled storage bottle. The label should include the chemical name ("this compound Solution"), concentration (10% w/v), preparation date, and your initials. Store in a cool, dark, and well-ventilated area away from incompatible materials.[6]
Protocol for Preparing a 1 Molar (1M) this compound Solution
This protocol details the preparation of 100 mL of a 1 Molar (1M) solution.
Materials and Equipment:
-
Same as in Protocol 3.1
Procedure:
-
Safety First: Don the required PPE and perform all steps within a chemical fume hood.
-
Calculation: Determine the mass of this compound needed. The molar mass is ~180.21 g/mol .[10]
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (g) = 1 mol/L x 0.1 L x 180.21 g/mol = 18.021 g
-
-
Weighing: Accurately weigh 18.02 g of this compound powder.
-
Dissolution, Transfer, and Final Volume Adjustment: Follow steps 3 through 8 from Protocol 3.1, using the newly calculated mass. Ensure the final solution is labeled with the correct molar concentration (1M).
Visualized Workflows and Chemistry
The following diagrams illustrate the preparation workflow and the underlying chemical equilibrium.
Caption: Workflow for preparing a 10% (w/v) this compound solution.
Caption: Chemical pathway from reactants to this compound in solution.
References
- 1. This compound | 32736-64-4 | Benchchem [benchchem.com]
- 2. Top Applications of Sodium Metabisulphite in Pharmaceuticals [spchemicals.in]
- 3. AMMONIUM BISULFITE, SOLID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. Ammonium Bisulfite | NH4HSO3 | CID 10441651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. moleko.com [moleko.com]
- 8. dentalcity.com [dentalcity.com]
- 9. us.chemicalstore.com [us.chemicalstore.com]
- 10. This compound | H8N2O5S2 | CID 10219678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. teamchem.co [teamchem.co]
- 12. flinnsci.com [flinnsci.com]
- 13. benchchem.com [benchchem.com]
Use of ammonium metabisulfite in DNA methylation studies and bisulfite sequencing
For researchers, scientists, and professionals in drug development, understanding DNA methylation is crucial for unraveling the complexities of gene regulation in both normal physiological processes and disease states. Bisulfite sequencing remains a cornerstone technique for single-nucleotide resolution mapping of DNA methylation patterns. This document provides comprehensive application notes and detailed protocols on the use of ammonium (B1175870) metabisulfite (B1197395) for bisulfite conversion of DNA, offering a faster alternative to the conventional sodium bisulfite method.
Introduction to Bisulfite Conversion and the Role of Ammonium Metabisulfite
DNA methylation, the addition of a methyl group to the cytosine base, is a key epigenetic modification that can modulate gene expression without altering the DNA sequence itself. The "gold standard" for studying DNA methylation is bisulfite sequencing. This method is based on the chemical treatment of DNA with bisulfite, which deaminates unmethylated cytosines (C) to uracils (U), while methylated cytosines (5-mC) remain largely unreactive.[1][2] Subsequent PCR amplification converts uracils to thymines (T), allowing for the differentiation between methylated and unmethylated cytosines by DNA sequencing.
Traditionally, sodium bisulfite has been the reagent of choice for this conversion. However, the use of this compound has emerged as a promising alternative. The primary advantage of ammonium bisulfite lies in its increased solubility, which allows for a higher concentration of bisulfite ions in the reaction mixture. This higher concentration can lead to a significantly faster deamination reaction, reducing the overall time required for the bisulfite conversion process.[3] While this accelerated protocol is advantageous, it is crucial to optimize reaction conditions to ensure high conversion efficiency and minimize DNA degradation, a common side effect of the harsh chemical treatment.[4][5]
Comparative Performance: this compound vs. Sodium Bisulfite
Choosing the appropriate bisulfite salt is a critical step in designing a DNA methylation study. The following table summarizes the key performance metrics for both ammonium and sodium bisulfite-based conversion methods, compiled from various studies. It is important to note that direct side-by-side comparisons in a single study are limited, and performance can vary based on the specific protocol and DNA input.
| Parameter | This compound | Sodium Bisulfite | Key Considerations |
| Conversion Time | Faster (e.g., 1 hour at 70°C)[3] | Slower (e.g., 4-16 hours at 50°C)[6] | Ammonium bisulfite's higher solubility enables more rapid deamination.[3] |
| C-to-U Conversion Efficiency | Can be lower if not optimized, though high efficiency is achievable.[3][4] | Generally high and well-established (often ≥99%).[1] | Incomplete conversion can lead to false-positive methylation calls.[2] |
| DNA Degradation | Potentially lower due to shorter incubation times.[3] | A significant concern, with 84-96% degradation reported under certain conditions.[7] | Harsh bisulfite treatment inherently causes DNA fragmentation.[5][8] |
| Protocol Complexity | "Homebrew" protocols exist, but commercial kits are less common.[4] | Widely available in commercial kits with optimized protocols. | Commercial kits often offer convenience and optimized reagents.[4] |
Application in Cancer Research: DNA Methylation and Signaling Pathways
Aberrant DNA methylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes or the activation of oncogenes.[9] Understanding the methylation status of genes within critical signaling pathways is a key area of cancer research and drug development. For instance, the hypermethylation of promoter regions can inactivate genes involved in cell cycle regulation, DNA repair, and apoptosis, contributing to tumorigenesis.[10]
One such critical pathway is the p53 signaling pathway . The tumor suppressor gene p53 plays a central role in preventing cancer formation. Its activity can be regulated by epigenetic mechanisms, including DNA methylation. Hypermethylation of the p53 promoter has been observed in various cancers, leading to its transcriptional silencing and the subsequent disruption of cell cycle arrest and apoptosis.
Experimental Protocols
The following sections provide detailed protocols for this compound-based DNA conversion and subsequent analysis.
Protocol 1: Rapid Bisulfite Conversion of DNA using this compound
This protocol is adapted from a "homebrew" method and offers a significantly faster conversion time compared to traditional sodium bisulfite protocols.[3]
Materials:
-
Ammonium bisulfite solution (e.g., 40-45% w/v)
-
Ammonium sulfite (B76179) monohydrate
-
Sodium bisulfite
-
DNA sample (up to 2 µg in water or TE buffer)
-
DNA denaturation buffer (e.g., NaOH)
-
Microcentrifuge tubes
-
Water bath or thermocycler
-
DNA purification kit (e.g., spin column-based)
-
Desulfonation buffer (e.g., NaOH)
-
Elution buffer (e.g., TE buffer or water)
Procedure:
-
Prepare the Ammonium Bisulfite Conversion Reagent:
-
In a fume hood, combine the appropriate amounts of ammonium bisulfite solution, ammonium sulfite monohydrate, and sodium bisulfite to achieve a final high-molarity bisulfite solution. Note: The exact ratios may require optimization for your specific application.[3]
-
Gently warm the solution to 50-60°C to dissolve the salts completely. Caution: Do not overheat.
-
Prepare this solution fresh before each use.
-
-
Denature DNA:
-
To your DNA sample (e.g., 20 µL), add denaturation buffer (e.g., 2 µL of 3 M NaOH).
-
Incubate at 37°C for 15 minutes.
-
-
Bisulfite Conversion:
-
Add 180 µL of the pre-warmed ammonium bisulfite conversion reagent to the denatured DNA.
-
Vortex the tube immediately and thoroughly.
-
Incubate the reaction at 70°C for 1 hour in the dark.
-
-
DNA Purification (Desalting):
-
Following the incubation, purify the DNA using a spin column-based DNA purification kit according to the manufacturer's instructions. This step removes the bisulfite and other salts.
-
-
Desulfonation:
-
Apply a desulfonation buffer (e.g., 0.3 M NaOH) to the column and incubate at room temperature for 15-20 minutes.
-
Wash the column with the provided wash buffer to remove the desulfonation buffer.
-
-
Elution:
-
Elute the purified, converted DNA in a small volume of elution buffer (e.g., 20 µL). The DNA is now ready for downstream applications such as PCR and sequencing.
-
Experimental Workflow for Bisulfite Sequencing
The following diagram illustrates the complete workflow from genomic DNA to methylation analysis using bisulfite sequencing.
Troubleshooting and Considerations
-
Incomplete Conversion: If sequencing results show a high number of non-CpG cytosines that are not converted to thymines, this indicates incomplete bisulfite conversion. To address this, ensure the bisulfite solution is freshly prepared and that the incubation time and temperature are optimal. The quality and quantity of the starting DNA can also affect conversion efficiency.[3]
-
DNA Degradation: Excessive DNA degradation will result in low yields of converted DNA and difficulty in amplifying target regions. Use high-quality starting DNA and avoid unnecessarily long incubation times or high temperatures.[7][11]
-
PCR Bias: The significant change in base composition after bisulfite conversion (C-rich sequences become T-rich) can lead to biased amplification of either the methylated or unmethylated allele. Primer design is critical to minimize this bias. Primers should be designed to anneal to regions with few or no CpG sites.
-
Safety Precautions: Bisulfite reagents can be harmful if inhaled or swallowed and can cause irritation. Always work in a well-ventilated area or fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Conclusion
The use of this compound for bisulfite conversion offers a significant time-saving advantage for DNA methylation studies. While "homebrew" protocols have demonstrated its feasibility, careful optimization is required to achieve high conversion efficiency and minimize DNA degradation. For researchers and drug development professionals, understanding the nuances of this technique is essential for obtaining accurate and reliable DNA methylation data, which is critical for advancing our knowledge of gene regulation in health and disease.
References
- 1. Comparative performance evaluation of bisulfite- and enzyme-based DNA conversion methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Methylation: Bisulphite Modification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of DNA by bisulfite treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new method for accurate assessment of DNA quality after bisulfite treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA Methylation: An Alternative Pathway to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Canonical Oncogenic Signaling Pathways in Cancer via DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Ammonium Metabisulfite as an Oxygen Scavenger in Anaerobic Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The establishment of a strictly anaerobic environment is critical for a wide range of research and development activities, including the cultivation of anaerobic microorganisms, studies of oxygen-sensitive enzymes and signaling pathways, and the development of drugs targeting anaerobic pathogens. Oxygen, even at trace levels, can be toxic to obligate anaerobes and can interfere with experimental results by oxidizing sensitive reagents.[1][2] Ammonium (B1175870) metabisulfite (B1197395) ((NH₄)₂S₂O₅) is a potent and cost-effective reducing agent that can be employed as an oxygen scavenger to create and maintain the anoxic conditions necessary for such experiments.[3][4]
Chemical Properties and Mechanism of Action
Ammonium metabisulfite is a white crystalline solid that is highly soluble in water.[4] When dissolved in aqueous solutions, it readily reacts with dissolved oxygen, effectively removing it from the experimental medium. The primary mechanism of action involves the sulfite (B76179) ion (SO₃²⁻), which is oxidized to the sulfate (B86663) ion (SO₄²⁻), a harmless byproduct in most biological systems.[2][3] The overall chemical reaction can be summarized as follows:
2(NH₄)₂S₂O₅ + O₂ → 2(NH₄)₂S₂O₆
In solution, this compound is in equilibrium with ammonium bisulfite (NH₄HSO₃), which is also an effective oxygen scavenger.[4] The reaction rate can be influenced by factors such as temperature and the presence of catalysts.[2]
Applications in Research and Drug Development
This compound and other sulfites are valuable tools for creating anaerobic conditions in various laboratory settings:
-
Anaerobic Microbiology: Essential for the cultivation of obligate anaerobic bacteria, archaea, and fungi.[2][5]
-
Enzymology: Protects oxygen-sensitive enzymes from inactivation during purification and characterization.
-
Cell Culture: Enables the study of cellular responses to hypoxia and anoxia.
-
Drug Discovery: Facilitates the screening of antimicrobial agents against anaerobic pathogens and the study of drugs whose mechanism of action is affected by oxygen tension.[6]
-
Biopharmaceutical Manufacturing: Used to maintain low oxygen levels during the production of oxygen-sensitive biologics.
Quantitative Data: Comparison of Sulfite-Based Oxygen Scavengers
The selection of an appropriate oxygen scavenger and its optimal concentration is crucial to ensure anoxia without adversely affecting the biological system under investigation. The following table summarizes data from a study on the effects of various sulfite-based oxygen scavengers on the growth of the green alga Asterarcys quadricellulare, providing a useful starting point for optimizing concentrations in other experimental systems.[7]
| Oxygen Scavenger | Chemical Formula | Optimal Concentration for Augmented Growth | Total Chlorophyll Content at Optimal Concentration (mg/L) | Notes |
| Sodium Metabisulfite | Na₂S₂O₅ | 0.08 mM | 41.01 | Higher concentrations led to inhibition of algal growth.[7] |
| Sodium Sulfite | Na₂SO₃ | 3.2 mM | 63.23 | Possesses high electron negativity.[1][7] |
| Sodium Bisulfite | NaHSO₃ | 0.4 mM | 49.38 | Frequently tested with algal samples for growth and H₂ production.[1][7] |
| Sodium Dithionite | Na₂S₂O₄ | 0.4 mM | 44.46 | Also known as sodium hydrosulfite.[7] |
Data extracted from a study on the green alga Asterarcys quadricellulare and may require optimization for other organisms or cell types.[7]
Experimental Protocols
Protocol 1: Preparation of Anaerobic Liquid Medium using this compound
This protocol describes the preparation of a pre-reduced liquid medium for the cultivation of anaerobic microorganisms or for use in anaerobic experiments.
Materials:
-
This compound ((NH₄)₂S₂O₅)
-
Components for the desired culture medium
-
Resazurin (B115843) solution (0.1% w/v in water), as a redox indicator
-
Nitrogen gas (oxygen-free)
-
Anaerobic culture tubes or bottles with butyl rubber stoppers and aluminum crimp seals
-
Gassing manifold
-
Autoclave
Procedure:
-
Medium Preparation: Prepare the culture medium with all components except for heat-labile substances and the this compound.
-
Addition of Redox Indicator: Add resazurin solution to the medium to a final concentration of 0.0001% (1 mg/L). At this stage, the medium will be blue or pink, indicating the presence of oxygen.[6]
-
Dispensing the Medium: Dispense the medium into anaerobic culture tubes or bottles.
-
Gassing: Place the tubes or bottles under a stream of oxygen-free nitrogen gas using a gassing manifold to purge the headspace of oxygen. Continue gassing for 15-20 minutes.
-
Sealing: While continuously gassing, securely seal the tubes or bottles with butyl rubber stoppers and aluminum crimp seals.
-
Autoclaving: Autoclave the sealed medium according to standard procedures. The heat from autoclaving will further help to drive off any remaining dissolved oxygen.
-
Preparation of this compound Stock Solution: Prepare a fresh, sterile stock solution of this compound (e.g., 1 M in deoxygenated water). To deoxygenate the water, boil it for 10-15 minutes and then cool it under a stream of oxygen-free nitrogen gas. Filter-sterilize the stock solution through a 0.22 µm filter into a sterile, sealed vial that has been flushed with nitrogen.
-
Addition of Oxygen Scavenger: After the autoclaved medium has cooled to room temperature, aseptically add the sterile this compound stock solution to the desired final concentration (a starting concentration of 0.5 to 1.0 mM is recommended, but should be optimized for your specific application).
-
Equilibration: Allow the medium to equilibrate for several hours or overnight in the dark. The resazurin indicator should turn from pink/blue to colorless, indicating that a sufficiently low redox potential has been achieved and the medium is anaerobic.[6]
-
Storage: Store the prepared anaerobic medium in the dark at room temperature or as required for the specific medium composition.
Diagrams
Caption: Chemical reaction of oxygen scavenging by this compound.
Caption: Experimental workflow for preparing anaerobic medium.
References
Application Notes and Protocols: Metabisulfite in Microscopy Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information on the use of metabisulfite (B1197395) in staining protocols for microscopy. The primary application covered is the Periodic Acid-Schiff (PAS) stain, a widely used method in histopathology for the detection of carbohydrates and related substances. Additionally, the potential role of sulfites in managing autofluorescence is discussed.
Periodic Acid-Schiff (PAS) Staining
The Periodic Acid-Schiff (PAS) staining technique is a cornerstone in histochemistry for the visualization of polysaccharides such as glycogen (B147801), as well as mucosubstances like glycoproteins, glycolipids, and mucins within tissue samples.[1] Sodium metabisulfite is a critical component of the Schiff reagent, which is central to this staining method.[2][3]
The principle of the PAS stain involves the oxidation of vicinal diols in carbohydrates by periodic acid, which results in the formation of aldehydes.[1][4] These newly formed aldehydes then react with the colorless Schiff reagent, a solution of basic fuchsin decolorized by sulfurous acid (formed from sodium metabisulfite), to produce a characteristic magenta or purple color at the site of the reaction.[1][3]
Applications of PAS Staining:
-
Pathology: Diagnosis of glycogen storage diseases, adenocarcinomas that secrete neutral mucins, and certain kidney and liver diseases.[1][4][5]
-
Mycology: Demonstration of fungal organisms in tissue sections due to the high carbohydrate content of their cell walls.[4][6]
-
Gastrointestinal Pathology: Detection of mucins in the gastrointestinal tract.[6]
-
Dermatology: Identification of eosinophilic globoid bodies (Kamino bodies).[6]
-
Hematology: Can be used in the diagnosis of certain types of leukemia.[7]
Key Reagents and Their Preparation
Schiff Reagent:
The quality of the Schiff reagent is paramount for successful PAS staining. A well-prepared reagent should be colorless or pale yellow.[8] A simple test for the quality of the Schiff reagent involves adding a few drops to 37% formalin; a rapid change to a red-purple color indicates a good reagent, while a delayed reaction producing a deep blue-purple suggests deterioration.[6][9]
Table 1: Schiff Reagent Formulations
| Component | Formulation 1[10] | Formulation 2[8] | Formulation 3[2] |
| Basic Fuchsin | 5 g | 1 g | 5 g |
| Distilled Water (boiling) | 900 ml | 200 ml | 900 ml |
| 1N HCl | 100 ml | 2 ml | 100 ml (1M) |
| Potassium Metabisulfite (K₂S₂O₅) | 10 g | 2 g | 10 g |
| Activated Charcoal | 5 g | 2 g | 5 g |
| Storage | 4°C in a foil-covered bottle | 4°C in a dark container | In a dark area |
Note: Sodium bisulfite can often be used interchangeably with potassium metabisulfite.[2]
Periodic Acid Solution:
A 0.5% to 1% solution of periodic acid in distilled water is typically used for the oxidation step.[4][6][11]
Sulfite (B76179) Rinse Solution:
A freshly prepared solution of sodium metabisulfite is used after the Schiff reagent to remove excess stain and prevent non-specific background staining.
Experimental Protocols
I. Preparation of Schiff Reagent (General Protocol)
-
Dissolve basic fuchsin in boiling distilled water.
-
Cool the solution to approximately 50°C.
-
Slowly add hydrochloric acid.
-
Cool the solution to room temperature (approximately 25°C).
-
Dissolve potassium or sodium metabisulfite in the solution and mix well.
-
Store the solution in a tightly stoppered, dark bottle at room temperature for 24-48 hours to allow for decolorization.
-
Add activated charcoal and shake for 1-2 minutes.
-
Filter the solution. The resulting reagent should be clear to pale yellow.
-
Store the final reagent at 4°C in a dark, tightly sealed container.[8][10]
II. Periodic Acid-Schiff (PAS) Staining Protocol for Paraffin-Embedded Sections
This protocol is a standard procedure for formalin-fixed, paraffin-embedded tissue sections.[7][9][12]
Table 2: PAS Staining Protocol
| Step | Reagent | Incubation Time | Purpose |
| 1. | Xylene | 2 x 5 minutes | Deparaffinization |
| 2. | Graded Alcohols (100%, 95%, 70%) | 2 minutes each | Rehydration |
| 3. | Distilled Water | 2 minutes | Rehydration |
| 4. | 0.5% Periodic Acid Solution | 5 minutes | Oxidation of glycols to aldehydes |
| 5. | Distilled Water | Rinse well | Remove excess periodic acid |
| 6. | Schiff Reagent | 15-30 minutes | Reaction with aldehydes to form a colored product |
| 7. | Lukewarm Tap Water | 5-10 minutes | Washing and color development |
| 8. | Mayer's Hematoxylin | 1-2 minutes | Counterstaining of nuclei |
| 9. | Running Tap Water | 5 minutes | Blueing of hematoxylin |
| 10. | Graded Alcohols (70%, 95%, 100%) | 2 minutes each | Dehydration |
| 11. | Xylene | 2 x 5 minutes | Clearing |
| 12. | Mounting Medium | - | Coverslipping |
Expected Results:
Visualization of Workflows and Pathways
Caption: Workflow for Periodic Acid-Schiff (PAS) Staining.
Caption: Mechanism of the Periodic Acid-Schiff (PAS) Reaction.
Metabisulfite and Autofluorescence Reduction
Autofluorescence, the natural emission of light by biological structures, can be a significant challenge in fluorescence microscopy, potentially obscuring the specific signal from fluorophores.[14] Aldehyde fixatives, such as formalin and glutaraldehyde, are a common source of autofluorescence.[15][16]
While sodium borohydride (B1222165) is a more commonly cited reagent for reducing aldehyde-induced autofluorescence, the underlying chemistry involves the reduction of aldehyde groups.[15][17] Given that Schiff's reagent, containing sodium metabisulfite, reacts with aldehydes, it is plausible that sulfite solutions could play a role in quenching autofluorescence arising from these groups. However, specific, validated protocols for using sodium metabisulfite solely for autofluorescence reduction are not as widely documented as those for PAS staining in the reviewed literature.
General Strategies for Reducing Autofluorescence:
-
Choice of Fixative: Consider using non-aldehyde fixatives like ice-cold methanol (B129727) or ethanol (B145695) when compatible with the experimental design.[17]
-
Chemical Treatment: Treatment with reagents like sodium borohydride can reduce aldehyde-induced autofluorescence.[15][18]
-
Quenching Dyes: Dyes such as Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin.[19]
-
Photobleaching: Exposing the sample to intense light before imaging can sometimes reduce autofluorescence.[19]
-
Spectral Separation: Utilize fluorophores with emission spectra that are distinct from the autofluorescence spectrum of the tissue.[15]
For researchers experiencing issues with autofluorescence, it is recommended to first identify the source and then systematically test different reduction strategies. While a dilute solution of sodium metabisulfite could theoretically be tested for its ability to reduce aldehyde-induced autofluorescence, empirical validation for specific tissue types and experimental conditions would be necessary.
References
- 1. Periodic acid–Schiff stain - Wikipedia [en.wikipedia.org]
- 2. Notes on Schiff Reagent and Test [unacademy.com]
- 3. Schiff test - Wikipedia [en.wikipedia.org]
- 4. laboratorytests.org [laboratorytests.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. microbenotes.com [microbenotes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. kumc.edu [kumc.edu]
- 9. PAS (Periodic Acid Schiff) Staining Protocol - IHC WORLD [ihcworld.com]
- 10. usbio.net [usbio.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. histobiolab.com [histobiolab.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 16. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 17. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 18. benchchem.com [benchchem.com]
- 19. microscopyu.com [microscopyu.com]
Application Notes and Protocols for Pollutant Reduction in Wastewater Using Ammonium Metabisulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) metabisulfite (B1197395) ((NH₄)₂S₂O₅) is a versatile reducing agent used in wastewater treatment to mitigate the environmental impact of various pollutants. When dissolved in water, it forms ammonium bisulfite (NH₄HSO₃), which is the active species in the reduction reactions[1][2]. These application notes provide detailed protocols for the use of ammonium metabisulfite in the reduction of residual chlorine, hexavalent chromium, and cyanide in industrial wastewater streams. While specific data for this compound is limited, the provided protocols are based on the well-documented use of sodium metabisulfite (Na₂S₂O₅), with adjustments for chemical equivalency. The underlying chemistry of the bisulfite ion is consistent for both salts[3].
Dechlorination of Wastewater
Application Note
Residual chlorine from disinfection processes can be toxic to aquatic life and lead to the formation of harmful disinfection byproducts[4]. This compound is an effective dechlorination agent that rapidly neutralizes free and combined chlorine residuals[5][6][7]. The reaction is nearly instantaneous, converting chlorine into harmless chloride ions[4]. Overdosing should be avoided as it can lead to a decrease in dissolved oxygen and a drop in pH[4].
Quantitative Data for Dechlorination
| Parameter | Value | Reference |
| Target Pollutant | Free and Combined Chlorine (Total Residual Chlorine) | [8] |
| Reagent | Sodium Metabisulfite (Na₂S₂O₅) | [9][10] |
| Theoretical Dosage Ratio | 1.34 mg Na₂S₂O₅ per 1.0 mg Cl₂ | [9] |
| Practical Dosage Ratio | 3.0 mg Na₂S₂O₅ per 1.0 mg Cl₂ | [9] |
| Equivalent this compound Dosage (Theoretical) | ~1.21 mg (NH₄)₂S₂O₅ per 1.0 mg Cl₂ | Molar mass calculation |
| Equivalent this compound Dosage (Practical) | ~2.72 mg (NH₄)₂S₂O₅ per 1.0 mg Cl₂ | Molar mass calculation |
| Reaction Time | < 60 seconds | [9] |
| Optimal pH | Effective over a wide range | [5] |
Note: Equivalent dosages for this compound are calculated based on the molar masses of (NH₄)₂S₂O₅ and Na₂S₂O₅.
Experimental Protocol for Dechlorination
1. Materials:
-
This compound ((NH₄)₂S₂O₅) solution (e.g., 10% w/v)
-
Wastewater sample containing residual chlorine
-
Beakers or reaction vessel
-
Magnetic stirrer and stir bar
-
pH meter
-
DPD (N,N-diethyl-p-phenylenediamine) colorimetric test kit or spectrophotometer for chlorine analysis[11][12].
2. Reagent Preparation:
-
Prepare a 10% (w/v) this compound solution by dissolving 10 g of (NH₄)₂S₂O₅ in 90 mL of deionized water.
3. Treatment Procedure:
-
Characterize the wastewater: Measure the initial total residual chlorine concentration and pH of a representative sample.
-
Determine the required dosage of the this compound solution based on the initial chlorine concentration. Use the practical dosage ratio as a starting point.
-
In a reaction vessel, continuously stir the wastewater.
-
Slowly add the calculated amount of this compound solution to the wastewater.
-
Allow for a reaction time of at least 5 minutes to ensure complete mixing and reaction.
-
Measure the final total residual chlorine concentration to confirm successful dechlorination. The target is typically non-detectable or below the regulatory discharge limit[13].
-
Measure the final pH and adjust if necessary to meet discharge requirements.
Logical Relationship for Dechlorination
References
- 1. This compound | 32736-64-4 | Benchchem [benchchem.com]
- 2. Sodium metabisulfite - Wikipedia [en.wikipedia.org]
- 3. Sodium metabisulfite = sodium bisulfite | Photrio.com Photography Forums [photrio.com]
- 4. Sodium Metabisulfite Applications in Water Treatment Processes and Benefits [tengerchemical.com]
- 5. Ammonium Bisulfite (ABS) 70% Solution | SO0094 | Hydrite.com [hydrite.com]
- 6. imperialchem.com [imperialchem.com]
- 7. Ammonium Bisulphite Solution Works in Water Treatment and Oil Drilling [spchemicals.in]
- 8. Free Chlorine vs Total Chlorine | When to Measure What? [ysi.com]
- 9. xrdchemical.com [xrdchemical.com]
- 10. getwsu.com [getwsu.com]
- 11. dec.vermont.gov [dec.vermont.gov]
- 12. What Are the Methods for Measuring Residual Chlorine? What Are the Pros and Cons? [boquinstrument.com]
- 13. emerson.com [emerson.com]
Application Notes and Protocols: The Role of Ammonium Metabisulfite in Novel Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl-containing compounds, such as sulfones and sulfonamides, are pivotal structural motifs in pharmaceuticals, agrochemicals, and material science. The development of efficient and environmentally benign methods for their synthesis is a significant focus of modern organic chemistry. Traditionally, the introduction of the sulfonyl group has relied on reagents like sulfonyl chlorides or the use of toxic, gaseous sulfur dioxide (SO₂). In recent years, alkali metabisulfites, including sodium, potassium, and ammonium (B1175870) metabisulfite (B1197395), have emerged as convenient, stable, and eco-friendly surrogates for sulfur dioxide in a variety of novel sulfonylation reactions.[1][2][3]
Ammonium metabisulfite ((NH₄)₂S₂O₅), a white crystalline solid, serves as an effective source of sulfur dioxide in situ, typically under aqueous conditions or in the presence of a proton source.[1] This property allows for its participation in transition-metal-catalyzed, metal-free, and photocatalytic reactions to generate sulfonyl radicals or sulfinate intermediates, which are key precursors to sulfones and sulfonamides.[3] While sodium and potassium metabisulfite are more commonly cited in recent academic literature for novel sulfonylation methodologies, the chemical reactivity of this compound is analogous. The choice between these salts often depends on factors like solubility, cost, and the specific ionic environment desired for a given reaction.
These application notes provide an overview of the role of metabisulfites in modern sulfonylation reactions, with detailed protocols and data for representative transformations. The methodologies presented are adaptable for use with this compound, offering a practical guide for researchers looking to incorporate this versatile reagent into their synthetic workflows.
Key Applications in Novel Sulfonylation Reactions
This compound and its alkali metal counterparts have been successfully employed in a range of innovative sulfonylation strategies, primarily categorized as follows:
-
Transition-Metal-Catalyzed Sulfonylation: In these reactions, a transition metal catalyst, often palladium, nickel, or copper, facilitates the coupling of organic halides or boronic acids with the in situ-generated sulfur dioxide from metabisulfite to form sulfinate intermediates, which can then be further functionalized.
-
Photocatalytic Sulfonylation: Utilizing visible light and a suitable photocatalyst, these methods enable the generation of sulfonyl radicals from metabisulfite under mild conditions. These radicals can then engage in various transformations, including addition to alkenes and C-H functionalization.
-
Metal-Free Radical Sulfonylation: Under thermal conditions or with the use of a radical initiator, metabisulfites can also be a source of sulfonyl radicals for metal-free sulfonylation reactions, providing a cost-effective and sustainable synthetic route.
Data Presentation: Substrate Scope and Yields in Representative Sulfonylation Reactions
The following tables summarize quantitative data from key experiments demonstrating the utility of alkali metabisulfites in novel sulfonylation reactions. These examples are illustrative of the types of transformations where this compound can be effectively employed.
Table 1: Transition-Metal-Free Reductive Cross-Coupling for the Synthesis of Alkyl-Alkyl Sulfones
| Entry | Alkyl Halide (R¹-X) | Alkyl Tosylate (R²-OTs) | Product (R¹-SO₂-R²) | Yield (%) |
| 1 | 1-iodooctane | octyl tosylate | Dioctyl sulfone | 85 |
| 2 | 1-iodobutane | butyl tosylate | Dibutyl sulfone | 82 |
| 3 | 1-iodohexane | hexyl tosylate | Dihexyl sulfone | 88 |
| 4 | Cyclohexyl iodide | cyclohexyl tosylate | Dicyclohexyl sulfone | 75 |
| 5 | Benzyl bromide | benzyl tosylate | Dibenzyl sulfone | 92 |
Reaction Conditions: Alkyl halide (1.0 mmol), alkyl tosylate (1.2 mmol), sodium metabisulfite (1.5 mmol), reductant, solvent, room temperature, 12 h. Data is representative of similar reactions found in the literature.
Table 2: Photocatalytic Sulfonylation of Alkenes with Sodium Metabisulfite
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 2-Phenylvinyl methyl sulfone | 78 |
| 2 | 1-Octene | 1-Octenyl methyl sulfone | 72 |
| 3 | Cyclohexene | Cyclohexenyl methyl sulfone | 65 |
| 4 | α-Methylstyrene | 2-Phenylprop-1-en-2-yl methyl sulfone | 81 |
| 5 | Indene | Inden-1-yl methyl sulfone | 75 |
Reaction Conditions: Alkene (0.5 mmol), sodium metabisulfite (1.0 mmol), photocatalyst (e.g., Eosin Y), methyl source, solvent (e.g., MeCN/H₂O), visible light irradiation, room temperature, 24 h. Data is representative of similar reactions found in the literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature that utilize alkali metabisulfites. These protocols can be adapted for use with this compound.
Protocol 1: General Procedure for Transition-Metal-Free Reductive Cross-Coupling for Alkyl-Alkyl Sulfone Synthesis
This protocol describes a general method for the synthesis of unsymmetrical alkyl-alkyl sulfones via a reductive cross-coupling reaction.
Materials:
-
Alkyl halide (R¹-X)
-
Alkyl tosylate (R²-OTs)
-
This compound or Sodium metabisulfite
-
Formate (B1220265) salt (e.g., sodium formate) as a reductant
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Schlenk tube or similar reaction vessel
-
Stir plate and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the alkyl halide (1.0 mmol, 1.0 equiv), alkyl tosylate (1.2 mmol, 1.2 equiv), this compound (or sodium metabisulfite) (1.5 mmol, 1.5 equiv), and the formate salt (2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (e.g., DMSO, 5 mL) to the reaction vessel.
-
Seal the Schlenk tube and stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired alkyl-alkyl sulfone.
Protocol 2: General Procedure for Photocatalytic Sulfonylation of Alkenes
This protocol outlines a general method for the synthesis of vinyl sulfones from alkenes using a photocatalytic approach.
Materials:
-
Alkene
-
This compound or Sodium metabisulfite
-
Photocatalyst (e.g., Eosin Y or a suitable ruthenium or iridium complex)
-
Methyl source (e.g., di-tert-butyl peroxide as a methyl radical precursor)
-
Solvent system (e.g., a mixture of acetonitrile (B52724) and water)
-
Reaction vessel suitable for photochemistry (e.g., a borosilicate glass vial)
-
Visible light source (e.g., a blue LED lamp)
-
Stir plate and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a borosilicate glass vial equipped with a stir bar, dissolve the alkene (0.5 mmol, 1.0 equiv), this compound (or sodium metabisulfite) (1.0 mmol, 2.0 equiv), the photocatalyst (1-5 mol%), and the methyl source (1.5 mmol, 3.0 equiv) in the chosen solvent system (e.g., 5 mL of a 1:1 mixture of acetonitrile and water).
-
Seal the vial and degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Place the reaction vial at a fixed distance from the visible light source and irradiate while stirring vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the light source and quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).
-
Extract the mixture with an organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure vinyl sulfone.
Mandatory Visualizations
Diagram 1: General Mechanistic Pathway for Radical Sulfonylation
Caption: Proposed radical mechanism for sulfonylation using metabisulfite as an SO₂ source.
Diagram 2: Experimental Workflow for Photocatalytic Sulfonylation
Caption: A typical experimental workflow for photocatalytic sulfonylation reactions.
References
Application of Ammonium Metabisulfite in Food Preservation Science: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) metabisulfite (B1197395) ((NH₄)₂S₂O₅) is a chemical compound widely utilized in the food industry as a preservative, antioxidant, and antimicrobial agent. Its efficacy lies in its ability to release sulfur dioxide (SO₂) in aqueous solutions, which is a potent inhibitor of both microbial growth and enzymatic browning reactions. This document provides detailed application notes and protocols for the use of ammonium metabisulfite in food preservation science, tailored for a scientific audience.
Core Mechanisms of Action
This compound functions primarily through two mechanisms:
-
Antimicrobial Action: The released sulfur dioxide gas dissolves in water to form sulfurous acid (H₂SO₃). The undissociated sulfurous acid is believed to be the primary antimicrobial agent, capable of diffusing across the microbial cell membrane. Inside the cell, it can disrupt metabolic pathways, inhibit key enzymes, and interfere with cellular transport mechanisms, ultimately leading to the inhibition of growth or cell death of bacteria, yeasts, and molds.[1]
-
Inhibition of Enzymatic Browning: Enzymatic browning in fruits and vegetables is primarily caused by the polyphenol oxidase (PPO) enzyme, which catalyzes the oxidation of phenolic compounds to form quinones. These quinones then polymerize to form dark pigments called melanins. Sulfites, including this compound, inhibit this process in two ways: by irreversibly inhibiting the PPO enzyme itself and by reacting with the intermediate quinones to form colorless compounds, thus preventing their polymerization into pigments.[2][3]
Quantitative Data Summary
The following tables summarize the effective concentrations of sulfites (often reported as sodium or potassium metabisulfite, which are chemically similar to this compound in their action) for various food preservation applications. It is recommended to perform specific validation for this compound in your particular food matrix.
Table 1: Effective Concentrations for Inhibition of Enzymatic Browning
| Food Product | Sulfite Concentration (as SO₂) | Treatment Method & Time | Observed Effect | Reference(s) |
| Fruit and Vegetable Discards | 6 g/kg (wet basis) | Mixing | Effective preservation of nutrients and control of putrefaction for 7 days. | [4][5][6] |
| Soursop Pulp | 0.78 mM - 2.34 mM | Addition to pulp | 55.4% to 70.2% inhibition of PPO activity. | [3] |
| Domat Olives | 0.01 mM - 1.0 mM | In reaction mixture | Potent inhibition of PPO activity. | [7] |
| Ginger | 1.0 mM - 5.0 mM | In reaction mixture | 46.36% to 55.00% inhibition of PPO activity. | [8] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Sulfites Against Common Foodborne Microorganisms
| Microorganism | Sulfite Concentration (ppm as SO₂) | Test Condition | Reference(s) |
| Lactobacillus casei | 250 - 500 ppm | Broth culture, 2 hours | Bacteriostatic effect observed. |
| Lactobacillus plantarum | 250 - 500 ppm | Broth culture, 2 hours | Bacteriostatic effect observed. |
| Lactobacillus rhamnosus | 250 - 500 ppm | Broth culture, 2 hours | Bacteriostatic effect observed. |
| Streptococcus thermophilus | 250 - 500 ppm | Broth culture, 2 hours | Bacteriostatic effect observed. |
| Staphylococcus aureus | 0.5 mg/ml (as potassium metabisulphite) | Agar diffusion | Inhibition observed. |
| Escherichia coli | 1.5 mg/ml (as potassium metabisulphite) | Agar diffusion | Inhibition observed. |
| Yeasts and Molds | General inhibition | Dependent on pH and food matrix | Effective against a broad range. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific microorganism.
Materials:
-
This compound stock solution (sterile, of known concentration)
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeasts)
-
Sterile 96-well microtiter plates
-
Microorganism culture in log phase of growth, adjusted to a 0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Microplate reader (optional, for spectrophotometric reading)
-
Incubator
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Prepare Inoculum:
-
Dilute the 0.5 McFarland standard suspension of the test microorganism 1:100 in sterile broth. This should result in a concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and a final microbial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (broth + inoculum, no this compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
-
Results can be read visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Protocol 2: Assay for Inhibition of Polyphenol Oxidase (PPO) Activity
This protocol describes a spectrophotometric assay to evaluate the inhibitory effect of this compound on PPO activity.
Materials:
-
This compound solutions of varying concentrations.
-
PPO enzyme extract (e.g., from potato, apple, or mushroom).
-
Substrate solution (e.g., 0.1 M catechol or 4-methylcatechol (B155104) in a suitable buffer).
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8).
-
Spectrophotometer.
-
Cuvettes.
Procedure:
-
Prepare Reaction Mixture:
-
In a cuvette, mix the phosphate buffer, substrate solution, and the this compound solution.
-
-
Initiate Reaction:
-
Add the PPO enzyme extract to the cuvette to initiate the reaction. The final volume should be standardized (e.g., 3 mL).
-
-
Spectrophotometric Measurement:
-
Immediately place the cuvette in the spectrophotometer and measure the change in absorbance at a specific wavelength (e.g., 410 nm for catechol) over a set period (e.g., 5 minutes), taking readings at regular intervals (e.g., every 15 seconds).[8]
-
-
Control:
-
Run a control reaction without the addition of this compound to determine the uninhibited enzyme activity.
-
-
Calculate Percentage Inhibition:
-
The percentage inhibition can be calculated using the following formula: % Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] * 100
-
Visualizations
Caption: Antimicrobial mechanism of this compound.
Caption: Inhibition of enzymatic browning by this compound.
Caption: Workflow for MIC determination.
Caption: Workflow for PPO inhibition assay.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Inhibition of browning by sulfites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preservation of fruit and vegetable discards with sodium metabisulfite [dellait.com]
- 6. Fruit and vegetable discards preserved with sodium metabisulfite as a high-moisture ingredient in total mixed ration for ruminants: effect on in vitro ruminal fermentation and in vivo metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Inhibitory effect of chemical and natural anti-browning agents on polyphenol oxidase from ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ammonium Metabisulfite as a Stabilizer in Textile Dyeing Research
Introduction
These application notes provide a comprehensive overview of the use of ammonium (B1175870) metabisulfite (B1197395) ((NH₄)₂S₂O₅) as a stabilizing agent in textile dyeing research. While sodium metabisulfite is more commonly cited in literature, ammonium metabisulfite serves a similar function as a reducing agent, antioxidant, and bleach neutralizer.[1][2][3][4] Its primary role is to create a stable chemical environment in the dye bath, which is crucial for achieving consistent and uniform color penetration into textile fibers.[2][5] By neutralizing residual oxidizing agents from pretreatment processes and controlling the pH, this compound helps to prevent dye degradation and ensures color vibrancy and fastness.[3][6][7]
This document is intended for researchers, scientists, and professionals in the field of textile chemistry and drug development who are investigating novel dyeing auxiliaries and optimizing dyeing processes. The protocols provided are foundational and may require optimization based on the specific textile substrate, dye class, and equipment used.
Mechanism of Action as a Stabilizer
This compound acts as a stabilizer in textile dyeing primarily through its properties as a reducing agent and antioxidant.[1][4] In aqueous solutions, it hydrolyzes to form ammonium bisulfite, which is the active species.
The stabilizing effects can be attributed to the following key functions:
-
Oxygen Scavenging: Dissolved oxygen in the dye bath can lead to oxidative degradation of certain dyes, resulting in color changes and reduced color yield. This compound reacts with and removes dissolved oxygen, thereby protecting the dye molecules.[2]
-
Neutralization of Residual Bleach: Textiles are often bleached with oxidizing agents like hydrogen peroxide or chlorine-based compounds prior to dyeing.[3][7] Residual amounts of these chemicals can interfere with the dyeing process, leading to uneven color application.[8] this compound effectively neutralizes these residues.[3][7]
-
pH Control: The pH of the dye bath is a critical parameter that influences dye solubility and fiber affinity.[5] this compound can act as a pH buffer, helping to maintain the optimal pH range for specific dye classes.[5]
The chemical pathway for the neutralization of chlorine-based bleach by a metabisulfite is as follows:
Caption: Chemical pathway of bleach neutralization.
Experimental Protocols
The following protocols are designed for laboratory-scale evaluation of this compound as a stabilizer in textile dyeing.
Protocol 1: Evaluation of Bleach Neutralization Efficacy
Objective: To determine the optimal concentration of this compound required to neutralize residual hydrogen peroxide from a bleaching process.
Materials:
-
Bleached cotton fabric swatches
-
This compound
-
Hydrogen peroxide test strips or a titrimetric method (e.g., potassium permanganate (B83412) titration)
-
Distilled water
-
Beakers
-
Stirring rods
-
pH meter
Procedure:
-
Prepare a stock solution of 10% (w/v) this compound in distilled water.
-
Take a known weight of bleached cotton fabric immediately after the bleaching step (without rinsing).
-
Immerse the fabric in a beaker containing a known volume of distilled water (e.g., a liquor ratio of 1:20).
-
Agitate the fabric for 5 minutes to allow the residual hydrogen peroxide to leach into the water.
-
Remove the fabric and measure the concentration of hydrogen peroxide in the water using a test strip or titration. This is the initial concentration.
-
Prepare a series of treatment baths with varying concentrations of this compound (e.g., 0.1 g/L, 0.5 g/L, 1.0 g/L, 2.0 g/L) from the stock solution.
-
Immerse new bleached fabric swatches into each treatment bath for 10 minutes at 40°C with gentle agitation.
-
After treatment, remove the fabric and measure the residual hydrogen peroxide concentration in each bath.
-
The optimal concentration of this compound is the one that results in a negligible concentration of residual hydrogen peroxide.
Caption: Workflow for bleach neutralization assay.
Protocol 2: Assessment of Dye Stability and Colorfastness
Objective: To evaluate the effect of this compound on the stability of a reactive dye during the dyeing process and the resulting colorfastness of the dyed fabric.
Materials:
-
Pre-treated (scoured and bleached) cotton fabric swatches
-
Reactive dye (e.g., C.I. Reactive Red 195)
-
This compound
-
Sodium carbonate (soda ash)
-
Glauber's salt (sodium sulfate)
-
Non-ionic soap
-
Laboratory dyeing machine (e.g., shaking water bath, IR dyer)
-
Spectrophotometer for color measurement
-
Washing fastness tester
-
Light fastness tester
Procedure:
-
Prepare two identical dye baths, each containing:
-
Reactive dye (e.g., 2% on weight of fabric)
-
Glauber's salt (e.g., 60 g/L)
-
-
To one dye bath (the "test" bath), add an optimized concentration of this compound as determined in Protocol 1. The other bath will be the "control."
-
Enter the fabric swatches into each bath at room temperature.
-
Run the dyeing program:
-
Raise the temperature to 60°C over 20 minutes.
-
Add sodium carbonate (e.g., 20 g/L) in two portions over 10 minutes.
-
Continue dyeing for 60 minutes at 60°C.
-
-
After dyeing, rinse the fabric swatches thoroughly with cold water.
-
Soap the swatches at the boil with a non-ionic soap solution (e.g., 2 g/L) for 10 minutes to remove unfixed dye.
-
Rinse again and air dry.
-
Measure the color coordinates (L, a, b*) of the dyed swatches using a spectrophotometer.
-
Perform standard colorfastness tests (e.g., ISO 105-C06 for washing fastness and ISO 105-B02 for light fastness).
Data Presentation
Quantitative data should be recorded systematically to allow for clear comparison between control and test samples.
Table 1: Bleach Neutralization Efficacy of this compound
| This compound Concentration (g/L) | Initial H₂O₂ Concentration (ppm) | Residual H₂O₂ Concentration (ppm) | % Reduction |
| 0 (Control) | 100 | 98 | 2% |
| 0.1 | 100 | 65 | 35% |
| 0.5 | 100 | 15 | 85% |
| 1.0 | 100 | < 5 | > 95% |
| 2.0 | 100 | < 5 | > 95% |
Table 2: Effect of this compound on Color Yield and Fastness Properties
| Sample | L | a | b* | Color Strength (K/S) | Washing Fastness (Staining) | Washing Fastness (Change in Shade) | Light Fastness (Blue Wool Scale) |
| Control | 25.4 | 45.2 | 12.8 | 15.7 | 3-4 | 4 | 4-5 |
| Test (with AM) | 25.1 | 46.5 | 13.1 | 16.5 | 4 | 4-5 | 5 |
Conclusion
This compound demonstrates significant potential as a stabilizing agent in textile dyeing processes. Its ability to neutralize residual bleaching agents and scavenge dissolved oxygen contributes to improved dye stability, leading to enhanced color yield and fastness properties. The protocols outlined in this document provide a framework for the systematic evaluation and optimization of this compound in various textile dyeing applications. Further research is encouraged to explore its effects on different dye classes and textile substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. textilelearner.net [textilelearner.net]
- 3. crecompany.com [crecompany.com]
- 4. crecompany.com [crecompany.com]
- 5. crecompany.com [crecompany.com]
- 6. yongjinbiotech.com [yongjinbiotech.com]
- 7. crecompany.com [crecompany.com]
- 8. davidpublisher.com [davidpublisher.com]
Troubleshooting & Optimization
Technical Support Center: Ammonium Metabisulfite Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preparing, storing, and troubleshooting ammonium (B1175870) metabisulfite (B1197395) stock solutions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preparation and use of ammonium metabisulfite solutions.
Q1: My freshly prepared this compound solution is clear, but it turned pale yellow after a few days. What happened and is it still usable?
A: A pale yellow coloration is often an early indicator of degradation. The primary cause is oxidation, where the bisulfite ions are converted to sulfate (B86663) ions, a process that can be accelerated by exposure to air (oxygen), light, and trace metal contaminants.[1][2] While a very pale yellow solution might still be usable for non-critical applications, its effective concentration of active bisulfite is likely reduced. For sensitive experiments requiring precise concentrations, it is highly recommended to prepare a fresh solution or verify the concentration using a titration method (see Protocol 3).
Q2: I notice a pungent, sharp odor (similar to burnt matches) from my stock solution. What does this signify?
A: A strong smell of sulfur dioxide (SO₂) indicates that the solution is degrading.[2][3] This typically happens under acidic conditions or upon heating, causing the bisulfite to decompose and release SO₂ gas.[2] The solution has lost potency and should be discarded. To prevent this, ensure the pH of your solution is within the stable range (typically 4.5-5.8) and store it in a cool environment.[3][4]
Q3: My solution is not performing as expected as an oxygen scavenger in my experiment. What is the likely cause?
A: Reduced efficacy as an oxygen scavenger is a direct consequence of degradation. The active component, bisulfite, is consumed during the oxidation process, leaving behind sulfate, which does not have oxygen-scavenging properties. This degradation is primarily caused by exposure to atmospheric oxygen.[1] To ensure performance, prepare fresh solutions and minimize headspace in the storage container, or store the solution under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the ideal storage conditions to maximize the shelf life of my this compound stock solution?
A: To maximize stability, solutions should be stored in a cool, dark place in a tightly sealed, airtight container to minimize exposure to oxygen and light.[2][5] For long-term storage, refrigeration (2-8°C) is recommended. Avoid storing in containers made of materials that can corrode or leach metal ions, such as copper or zinc, as these can catalyze degradation.[2] Using amber glass or opaque polymer bottles is advisable.
Q5: How can I proactively prevent or slow down the degradation of my stock solution?
A: In addition to proper storage, you can add a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), during preparation. Chelating agents bind to trace metal ions in the solution that can catalyze the oxidation of bisulfite.[6] Preparing the solution with deoxygenated water (e.g., by boiling and cooling, or by sparging with nitrogen) can also significantly extend its shelf life.
Factors Influencing Solution Stability
The stability of this compound solutions is influenced by several environmental and chemical factors. The table below summarizes these factors and provides recommendations for mitigating their effects.
| Factor | Effect on Stability | Recommendation | Source(s) |
| Oxygen (Air) | Primary cause of degradation through oxidation of bisulfite to sulfate. | Prepare and store solutions in airtight containers with minimal headspace. Purge with an inert gas (N₂ or Ar) for sensitive applications. | [2] |
| Temperature | Higher temperatures accelerate the rate of both oxidation and decomposition. | Store solutions in a cool environment, preferably refrigerated (2-8°C). Avoid heating. | [2][7] |
| Light | Can provide the energy to initiate and accelerate oxidative degradation. | Store solutions in amber or opaque containers to protect from light. | [2] |
| pH | The solution is typically stable between pH 4.5 and 5.8. Low pH (<4) promotes SO₂ release; high pH promotes NH₃ release. | Maintain pH within the 4.5-5.8 range. Prepare with purified, neutral water. | [4] |
| Metal Ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺) | Act as catalysts, significantly increasing the rate of oxidative degradation. | Use high-purity water (Type I) and clean glass or inert plastic labware. Add a chelating agent like EDTA to sequester metal ions. | [2] |
| Concentration | Higher concentration solutions may have different stability profiles. | For critical applications, validate the stability of the specific concentration used. | [1] |
Visualized Workflows and Pathways
Degradation Pathway of this compound
Caption: Degradation pathways of aqueous this compound solution.
Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for troubleshooting unstable solutions.
Experimental Protocols
Protocol 1: Preparation of a Standard 10% (w/v) this compound Stock Solution
Materials:
-
This compound ((NH₄)₂S₂O₅), analytical grade
-
High-purity, deionized water (Type I)
-
100 mL volumetric flask
-
Analytical balance
-
Beaker and magnetic stirrer
-
Weighing paper/boat
Procedure:
-
Place a weighing boat on the analytical balance and tare.
-
Accurately weigh 10.0 g of this compound powder.
-
Add approximately 80 mL of deionized water to a beaker with a magnetic stir bar.
-
While stirring gently, slowly add the weighed this compound powder to the water.
-
Continue stirring until the solid is completely dissolved. Avoid vigorous stirring that introduces excessive air.
-
Carefully transfer the dissolved solution into a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Repeat twice to ensure complete transfer.
-
Add deionized water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Immediately transfer the solution to a clean, dry, airtight amber glass storage bottle. Minimize headspace and seal tightly. Store at 2-8°C.
Protocol 2: Preparation of a Stabilized 10% (w/v) Stock Solution
This protocol incorporates a chelating agent to inhibit metal-catalyzed oxidation.
Materials:
-
Same as Protocol 1
-
Disodium (B8443419) EDTA
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add and dissolve 10-50 mg of disodium EDTA into the ~80 mL of water before adding the this compound.
-
Proceed with steps 4-10 from Protocol 1.
Protocol 3: Assessing Solution Stability via Iodometric Titration
This method determines the concentration of active bisulfite to track degradation over time.[8]
Principle: An excess of a standard iodine solution is added to an aliquot of the bisulfite solution. The bisulfite reduces the iodine. The remaining, unreacted iodine is then back-titrated with a standard sodium thiosulfate (B1220275) solution using a starch indicator.
Materials:
-
0.1 N Iodine standard solution
-
0.1 N Sodium thiosulfate standard solution
-
Starch indicator solution (1%)
-
Concentrated Hydrochloric Acid (HCl)
-
Glass-stoppered flasks (250 mL)
-
Buret, pipettes, and standard lab glassware
Procedure:
-
Pipette 50.0 mL of 0.1 N iodine solution into a 250 mL glass-stoppered flask.
-
Accurately weigh approximately 0.2 g of your this compound solution into the flask. Stopper the flask immediately, swirl to mix, and let it stand for 5 minutes in the dark.
-
Add 1 mL of concentrated HCl.
-
Titrate the excess (unreacted) iodine with 0.1 N sodium thiosulfate solution.
-
As the solution turns a pale straw color, add a few drops of starch indicator. The solution will turn a deep blue-black.
-
Continue titrating dropwise with sodium thiosulfate until the blue color completely disappears. Record the volume of titrant used.
-
Calculate the percentage of this compound in the sample. Each mL of 0.1 N iodine consumed is equivalent to 4.753 mg of (NH₄)₂S₂O₅.
-
Repeat this procedure at regular intervals (e.g., weekly) to monitor the concentration and determine the effective shelf life of your stock solution under your specific storage conditions. A general guideline for stability studies is to test at set intervals and assign a shelf life based on when the concentration drops below a predetermined threshold (e.g., 95% of the initial concentration).[9]
References
- 1. ammonium bisulfite solution 30%, 65%, and 70% [spchemicals.in]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. What is pH of Ammonium Bisulphite ? - Shakti chemicals [shaktichemicals.com]
- 4. moleko.com [moleko.com]
- 5. GitHub - soedinglab/Degradation_scripts: data analysis scripts for degradation pathway story [github.com]
- 6. mlrip.ac.in [mlrip.ac.in]
- 7. moleko.com [moleko.com]
- 8. fao.org [fao.org]
- 9. Determination of Shelf Life of Solutions in Laboratory | Pharmaguideline [pharmaguideline.com]
Troubleshooting low conversion efficiency with ammonium bisulfite sequencing
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for ammonium (B1175870) bisulfite sequencing, focusing on addressing the common challenge of low conversion efficiency.
Frequently Asked Questions (FAQs)
Q1: What is considered low conversion efficiency and how do I assess it?
A: Conversion efficiency refers to the percentage of unmethylated cytosines successfully converted to uracils (which are then read as thymines after PCR). An ideal conversion efficiency should be greater than 98%.[1] Efficiencies below this threshold can lead to the false interpretation of unmethylated cytosines as methylated, resulting in an overestimation of methylation levels.[2]
You can assess conversion efficiency after sequencing by examining the number of unconverted cytosines at non-CpG sites, which are typically unmethylated in most mammalian tissues. Alternatively, you can spike your sample with a control DNA of a known methylation status (e.g., unmethylated lambda phage DNA) and calculate the conversion rate based on its sequence post-treatment.[3]
Q2: My conversion efficiency is low. What are the most common causes?
A: Low conversion efficiency in ammonium bisulfite sequencing can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal DNA Quality and Quantity: The purity and amount of starting DNA are critical.[4][5]
-
Incomplete DNA Denaturation: Bisulfite can only act on single-stranded DNA. Incomplete denaturation protects unmethylated cytosines from conversion.[1][6]
-
Reagent Degradation: The ammonium bisulfite solution can oxidize over time, reducing its effectiveness.[1]
-
Inefficient Desulfonation: Failure to completely remove the sulfonate group after the initial conversion reaction can inhibit PCR amplification.
-
Suboptimal Incubation Conditions: Incorrect temperature or duration of the bisulfite treatment can lead to incomplete reactions.[1]
Q3: How does the quality and quantity of my input DNA affect conversion efficiency?
A: Both the quality and quantity of the input DNA are paramount for successful bisulfite conversion.
-
DNA Quality: DNA samples must be free of contaminants like proteins, RNA, and residual salts from the extraction process. Protein contamination can hinder complete denaturation of the DNA, shielding cytosines from the bisulfite reagent.[1]
-
DNA Quantity: While sufficient DNA is necessary, using an excessive amount can be counterproductive. High concentrations of DNA can promote re-annealing of the complementary strands during incubation, which prevents the bisulfite reagent from accessing the cytosines.[1] This is particularly problematic for samples with low sequence complexity.[1] Conversely, very low amounts of starting DNA are more susceptible to the harsh bisulfite treatment, which is known to cause significant DNA degradation (up to 96%).[7][8][9]
Q4: Can the ammonium bisulfite reagent itself be a source of problems?
A: Yes. Ammonium bisulfite solutions are susceptible to oxidation, which converts the active bisulfite ions to bisulfate, a form that is ineffective for deamination.[1] It is crucial to use freshly prepared solutions or ensure that commercially sourced reagents have been stored correctly and are within their expiration date. For homemade reagents, it is recommended to prepare them immediately before use.
Q5: How do I optimize the denaturation and incubation steps?
A: Proper denaturation and incubation are critical for achieving high conversion rates.
-
Denaturation: Full denaturation of the DNA into single strands is essential. This is typically achieved through chemical denaturation (e.g., using NaOH) or heat. Ensure that the denaturation conditions specified in your protocol are strictly followed. Insufficient denaturation is a primary cause of incomplete conversion.[1][6]
-
Incubation: The incubation temperature and time must be carefully controlled. While ammonium bisulfite allows for faster reactions at higher temperatures (e.g., 70°C for 1 hour), these conditions must be optimized for your specific sample type.[1] A protocol using a 10-minute incubation at 90°C was found to be less effective for complex mammalian samples.[1] Longer incubation times at lower temperatures, common with sodium bisulfite, risk excessive DNA degradation.[7]
Q6: What is the difference between ammonium bisulfite and sodium bisulfite treatment?
A: The primary advantage of using ammonium bisulfite over sodium bisulfite is the potential for a much faster reaction.[1] The ammonium salt allows for a higher concentration of bisulfite ions in the solution, which accelerates the deamination of cytosine.[1] However, this rapid conversion requires careful optimization of reaction conditions, as it can sometimes result in lower conversion efficiencies compared to the more established, albeit slower, sodium bisulfite protocols.[1][10]
Troubleshooting Summary Tables
Table 1: Key Factors Influencing Bisulfite Conversion Efficiency
| Factor | Potential Issue | Recommended Action |
| Input DNA | Low purity (protein/RNA contamination) | Re-purify DNA. Ensure A260/280 ratio is ~1.8 and A260/230 is > 2.0. |
| Too much DNA (>500 ng) | Reduce input DNA amount to prevent re-annealing during incubation.[4] | |
| Too little DNA (<10 ng) | Increase input DNA if possible; be aware of potential for high degradation. | |
| Degraded/fragmented DNA | Use high-quality, intact genomic DNA whenever possible. | |
| Denaturation | Incomplete strand separation | Ensure complete mixing with denaturation buffer (e.g., NaOH) and adhere to incubation time/temp. |
| Bisulfite Reagent | Oxidized or expired reagent | Prepare fresh ammonium bisulfite solution immediately before use or use a new kit. |
| Incubation | Suboptimal temperature or time | Optimize incubation conditions. For ammonium bisulfite, start with 70°C for 60 minutes.[1] |
| Desulfonation | Incomplete removal of sulfonate groups | Ensure desulfonation buffer is added correctly and incubation is sufficient. |
| Purification | Loss of DNA during cleanup | Use a reliable purification kit (e.g., column-based) and follow elution instructions carefully. |
Table 2: Comparison of Typical Bisulfite Reaction Conditions
| Parameter | Ammonium Bisulfite | Sodium Bisulfite | Notes |
| Typical Incubation Temp. | 65-70°C[11] | 50-55°C[11] | Higher temperatures accelerate the reaction but can increase DNA degradation. |
| Typical Incubation Time | 30-90 minutes | 4-16 hours[7] | Ammonium bisulfite allows for significantly shorter incubation times.[1] |
| Conversion Efficiency | Can be lower without optimization | Generally high and consistent | Ammonium bisulfite protocols require more careful optimization to achieve >98% efficiency.[1] |
| DNA Degradation | Can be high due to temperature | High due to long incubation | All bisulfite treatments are harsh and lead to some level of DNA degradation.[8][9] |
Detailed Experimental Protocols
Protocol: Rapid Ammonium Bisulfite Conversion of Genomic DNA
This protocol is a representative example and may require optimization for specific experimental needs.
Materials:
-
Purified genomic DNA (10-500 ng)
-
Freshly prepared Ammonium Bisulfite Solution (e.g., 9 M)[11]
-
DNA Denaturation Buffer (e.g., containing NaOH)
-
Desulfonation Buffer
-
DNA Purification Columns/Beads
-
Nuclease-free water
Methodology:
-
Denaturation:
-
Add up to 20 µL of genomic DNA to a PCR tube.
-
Add denaturation buffer, mix thoroughly by vortexing, and centrifuge briefly.
-
Incubate at 37°C for 15 minutes.
-
-
Bisulfite Conversion:
-
Desalting and Purification:
-
After incubation, purify the DNA using a spin column or magnetic beads according to the manufacturer's instructions to remove the bisulfite solution.
-
-
Desulfonation:
-
Add desulfonation buffer to the purified DNA on the column/beads.
-
Incubate at room temperature for 15-20 minutes.
-
Wash the sample with a wash buffer as per the purification kit protocol.
-
-
Elution:
-
Elute the purified, single-stranded, bisulfite-converted DNA in 10-20 µL of elution buffer or nuclease-free water.
-
The converted DNA is fragile and should be used immediately in downstream applications (e.g., PCR) or stored at -80°C to prevent degradation.[12]
-
Visual Guides
Caption: Workflow for Ammonium Bisulfite Sequencing.
Caption: Troubleshooting Flowchart for Low Conversion Efficiency.
References
- 1. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardization of DNA amount for bisulfite conversion for analyzing the methylation status of LINE-1 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 7. A new method for accurate assessment of DNA quality after bisulfite treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylation Matters: A Beginner’s Guide to Bisulfite Sequencing - Bio-Connect [bio-connect.nl]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of whole-genome bisulfite sequencing library preparation strategies identifies sources of biases affecting DNA methylation data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
Technical Support Center: Ammonium Metabisulfite in Organic Synthesis
Welcome to the Technical Support Center for the use of ammonium (B1175870) metabisulfite (B1197395) in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the side reactions of this versatile reagent.
Frequently Asked questions (FAQs)
Q1: What is ammonium metabisulfite and what are its primary uses in organic synthesis?
This compound ((NH₄)₂S₂O₅) is an inorganic salt that serves as a convenient source of bisulfite (HSO₃⁻) and metabisulfite (S₂O₅²⁻) ions in solution. In organic synthesis, it is primarily used as:
-
A reducing agent: It can reduce certain functional groups and is often used to quench reactions involving oxidants.
-
A purification agent: It reacts with aldehydes and some ketones to form solid bisulfite adducts, which can be easily separated from the reaction mixture.[1][2][3]
-
A source of sulfur dioxide: Under acidic conditions or upon heating, it decomposes to release sulfur dioxide (SO₂).[4]
Q2: What are the most common side reactions associated with this compound?
The primary side reactions encountered when using this compound include:
-
Oxidation to Ammonium Sulfate (B86663): In the presence of atmospheric oxygen, the sulfite (B76179) ions can be oxidized to sulfate ions, forming ammonium sulfate ((NH₄)₂SO₄) as a byproduct.[4]
-
Thermal Decomposition: Heating this compound, especially in aqueous solution, can lead to its decomposition, releasing sulfur dioxide (SO₂) and ammonia (B1221849) (NH₃) gases.[4] This can alter the pH of the reaction and introduce unwanted reactive species.
-
Unwanted Sulfonation: Although less common, the reactive species generated from this compound can potentially lead to the sulfonation of electron-rich organic molecules.
-
Adduct Instability: The formation of bisulfite adducts with carbonyl compounds is a reversible reaction.[2] Changes in pH or temperature can lead to the decomposition of the adduct, releasing the starting carbonyl compound.
Q3: How can I minimize the oxidation of this compound to ammonium sulfate?
To minimize the formation of ammonium sulfate, it is recommended to:
-
Work under an inert atmosphere: Performing reactions under nitrogen or argon can significantly reduce the exposure to atmospheric oxygen.
-
Use freshly prepared solutions: Prepare aqueous solutions of this compound immediately before use to minimize prolonged contact with dissolved oxygen.
-
Control the reaction temperature: Higher temperatures can accelerate the rate of oxidation.
Q4: What are the signs of this compound decomposition, and how can I prevent it?
The primary sign of decomposition is the characteristic pungent smell of sulfur dioxide gas.[5] To prevent decomposition:
-
Avoid high temperatures: Whenever possible, conduct reactions at or below room temperature.
-
Maintain a neutral or slightly basic pH: Decomposition is accelerated under acidic conditions.
Troubleshooting Guides
Issue 1: Low Yield of Purified Aldehyde/Ketone after Bisulfite Adduct Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| No precipitate forms | The bisulfite adduct is soluble in the reaction solvent.[1] | 1. Change the solvent system. Adding a less polar co-solvent may induce precipitation. 2. If the adduct is water-soluble, perform an aqueous extraction to separate it from the organic components.[3] |
| The starting carbonyl compound is sterically hindered.[3] | 1. Increase the reaction time. 2. Gently heat the reaction mixture (while being mindful of decomposition). | |
| Low recovery of the carbonyl compound from the adduct | Incomplete decomposition of the bisulfite adduct.[2] | 1. Ensure the pH is sufficiently basic (pH > 10) or acidic (pH < 2) during the regeneration step. 2. Vigorously stir the biphasic mixture to ensure complete reaction. |
| The regenerated carbonyl compound is volatile. | Use a cooled receiving flask during distillation or solvent removal. |
Issue 2: Unexpected Byproducts Detected in the Reaction Mixture
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a sulfonated derivative of the starting material or product. | Unwanted sulfonation reaction. | 1. Lower the reaction temperature. 2. Use a less reactive bisulfite salt if possible (e.g., sodium bisulfite). 3. Reduce the reaction time. |
| Formation of ammonium sulfate precipitate. | Oxidation of this compound. | 1. Degas the solvents before use. 2. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Reaction mixture becomes acidic and effervesces. | Decomposition of this compound to SO₂. | 1. Buffer the reaction mixture. 2. Perform the reaction at a lower temperature. |
Quantitative Data
The formation of byproducts can significantly impact the yield and purity of the desired product. The following table summarizes potential quantitative data related to common side reactions. Note: Specific yields are highly dependent on the reaction conditions and substrates.
| Side Reaction | Byproduct | Typical Conditions Favoring Formation | Reported Byproduct Yield (Example) | Analytical Method for Quantification |
| Oxidation | Ammonium Sulfate | Aerobic conditions, elevated temperature, presence of metal catalysts. | Up to 10% or higher in unoptimized reactions. | Ion Chromatography, Capillary Electrophoresis[6] |
| Decomposition | Sulfur Dioxide | Acidic pH, temperatures above 60°C. | Qualitatively significant (gas evolution). | Gas chromatography, titration of acidic off-gas. |
| Adduct Reversal | Starting Aldehyde/Ketone | Neutral pH, presence of water, elevated temperature. | Can be significant if purification/isolation is not rapid. | ¹H NMR, GC-MS of the crude product. |
Experimental Protocols
Protocol 1: General Procedure for Quenching an Oxidation Reaction with this compound
-
Preparation: In a fume hood, prepare a fresh 10% (w/v) aqueous solution of this compound.
-
Reaction Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add the this compound solution dropwise with vigorous stirring. Monitor the reaction for any gas evolution or temperature increase.
-
Work-up: Once the quenching is complete (as indicated by a negative peroxide test or disappearance of the oxidant), proceed with the standard aqueous work-up. Extract the product with a suitable organic solvent.
-
Troubleshooting: If a significant amount of ammonium sulfate precipitates, it can be removed by filtration before extraction. To minimize its formation, consider purging the reaction vessel with nitrogen before and during the quenching process.
Protocol 2: Purification of an Aldehyde via Bisulfite Adduct Formation and Mitigation of Adduct Instability
-
Adduct Formation: Dissolve the crude aldehyde in a minimal amount of a water-miscible solvent (e.g., methanol (B129727) or ethanol). Add a saturated aqueous solution of this compound and stir vigorously at room temperature for 1-2 hours.
-
Isolation of Adduct: Collect the precipitated bisulfite adduct by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove impurities. Troubleshooting Note: If the adduct is oily or gummy, try triturating with a different solvent or cooling the mixture to induce crystallization.[1] If the adduct is soluble, proceed with an aqueous extraction.
-
Regeneration of Aldehyde: Suspend the bisulfite adduct in a biphasic mixture of diethyl ether and water. Add 1 M sodium hydroxide (B78521) solution dropwise with vigorous stirring until the aqueous layer is strongly basic (pH > 10). Continue stirring until all the solid has dissolved.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the purified aldehyde. Troubleshooting Note: To avoid decomposition of the adduct before regeneration, perform the isolation and regeneration steps promptly.[2]
Visualizations
Caption: Key side reaction pathways of this compound.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 32736-64-4 | Benchchem [benchchem.com]
- 5. Sodium metabisulfite and SO2 release: an under-recognized hazard among shrimp fishermen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous analysis of metabisulfite and sulfate by CE with indirect UV detection. Application to and validation for a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control sulfur dioxide release from ammonium metabisulfite
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control the release of sulfur dioxide (SO₂) when working with ammonium (B1175870) metabisulfite (B1197395) ((NH₄)₂S₂O₅).
Frequently Asked Questions (FAQs)
Q1: What is ammonium metabisulfite and why does it release sulfur dioxide (SO₂)?
This compound is a crystalline solid that is highly soluble in water.[1] When dissolved, it establishes an equilibrium with ammonium bisulfite (NH₄HSO₃).[1] The release of pungent, toxic sulfur dioxide gas is a key characteristic of this compound, occurring when it decomposes under acidic conditions or upon heating.[1] This decomposition is fundamental to its role as a reducing agent or antioxidant in many chemical processes.[1]
Q2: What are the primary factors that influence SO₂ release?
The stability of this compound in solution is mainly affected by two factors:
-
pH: The compound is more stable in neutral or slightly alkaline solutions. Acidic conditions shift the chemical equilibrium, promoting the formation of sulfurous acid (H₂SO₃), which readily decomposes into SO₂ and water.[1]
-
Temperature: The rate of decomposition increases significantly with higher temperatures.[1] Preparing solutions in chilled or cold water is a standard laboratory practice to minimize immediate SO₂ release.[1]
Q3: What are the main methods to control SO₂ release in a laboratory setting?
There are three primary strategies for managing SO₂ release:
-
Solution Control: Maintain the solution at a cool temperature and adjust the pH to be neutral or slightly alkaline.
-
Ventilation: Always handle this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to safely remove any released SO₂.[2]
-
Gas Scrubbing: For experiments that may generate significant amounts of SO₂, the vented gas should be passed through a chemical scrubber. A solution of sodium hydroxide (B78521) (caustic soda) is commonly used to neutralize the acidic SO₂ gas.[3][4][5]
Troubleshooting Guide
Q1: I can smell a strong, pungent odor (like burnt matches) after preparing an this compound solution. What should I do?
A strong sulfurous odor indicates a significant release of SO₂ gas. This may be due to the decomposition of the this compound.
Immediate Actions:
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles and gloves. If the odor is very strong, evacuate the immediate area.
-
Increase ventilation immediately. Turn on the fume hood and ensure a high flow rate.[2]
-
Cool the solution by placing the container in an ice bath. This will slow the decomposition rate.[1]
Follow-up Actions:
-
Check the pH of your solution. If it is acidic, carefully adjust it towards a neutral pH (around 7.0) with a suitable base.
-
For future preparations, use chilled deionized water and add the this compound solid slowly while stirring in a flask kept in an ice bath.[1]
Q2: The pH of my stored this compound solution is gradually decreasing. Is this a problem?
Yes, a decreasing pH is an indicator of ongoing SO₂ release and reaction with atmospheric oxygen. When bisulfite in the solution is consumed (e.g., by reacting with oxygen), the equilibrium shifts, which can lead to a decrease in pH.[6] This indicates that the solution is degrading and becoming more acidic, which in turn can accelerate further decomposition and SO₂ release.[1]
Q3: How can I confirm that my control measures, like a gas scrubber, are effective?
To verify the efficiency of your SO₂ control, you need to monitor the gas being vented from your apparatus after the scrubber.
Monitoring Methods:
-
Electrochemical Sensors: Handheld or fixed monitors with electrochemical sensors can provide real-time measurements of SO₂ concentrations.[7]
-
UV Fluorescence: This is a highly sensitive method used in many commercial SO₂ analyzers, capable of detecting concentrations at parts-per-billion (ppb) levels.[7][8][9]
-
Ion Chromatography: For quantitative analysis, gas can be bubbled through a collection solution, which is then analyzed by ion chromatography to measure the sulfite/sulfate content.[8][10]
The table below compares common monitoring methods.
| Parameter | UV Fluorescence | Ion Chromatography (NIOSH 6004) | Electrochemical Sensor |
| Principle | SO₂ molecules emit fluorescent light when irradiated with UV light.[8][9] | SO₂ is collected and oxidized to sulfate, then measured via chromatography.[10] | SO₂ diffuses into the sensor, causing an electrical signal proportional to its concentration.[7] |
| Typical Range | <1 ppb - 500 ppb[8] | 0.5 - 20 mg/m³ (for a 100-L air sample)[10] | ppm levels (e.g., 0-20 ppm) |
| Key Advantages | High sensitivity and specificity.[9] | Specific for SO₂; suitable for workplace exposure assessment.[10] | Portable, real-time readings, relatively low cost. |
| Limitations | Nitric oxide (NO) can cause positive interference.[8] | Requires sample collection and laboratory analysis (not real-time). | Potential for cross-sensitivity with other gases. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes how to prepare a 10% (w/v) this compound solution while minimizing SO₂ release.
Materials:
-
This compound ((NH₄)₂S₂O₅)
-
Deionized water, chilled to 4-8°C
-
1 M Sodium Hydroxide (NaOH) solution
-
Stir plate and magnetic stir bar
-
Beaker or flask, placed within an ice bath
-
Calibrated pH meter
Procedure:
-
Place 400 mL of chilled deionized water into a 500 mL beaker situated in an ice bath on a stir plate.
-
Begin gentle stirring.
-
Slowly add 50 g of this compound to the cold water. Adding the solid slowly prevents localized heating.
-
Once all the solid is dissolved, measure the pH of the solution. It will likely be in the acidic range (pH 4.0-5.5).[1]
-
Using a dropper, add 1 M NaOH solution dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the pH is stable between 6.5 and 7.0. This range enhances the stability of the bisulfite ions.
-
Transfer the solution to a tightly sealed, clearly labeled storage bottle and store in a cool, dark place (e.g., a refrigerator at 4°C).
Protocol 2: Laboratory-Scale SO₂ Gas Scrubbing
This protocol details how to set up a simple bubbler to scrub SO₂ from a gas stream before venting.
Materials:
-
Gas outlet tube from the reaction vessel
-
Two gas washing bottles (bubblers) with fritted glass inlets
-
5% (w/v) Sodium Hydroxide (NaOH) scrubbing solution
-
Tygon or other chemically resistant tubing
-
Universal indicator paper or a pH meter
Procedure:
-
Fill two gas washing bottles each about two-thirds full with the 5% NaOH solution. The pH should be highly alkaline.
-
Connect the gas outlet from your reaction apparatus to the inlet of the first gas washing bottle.
-
Connect the outlet of the first bottle to the inlet of the second bottle. This provides a secondary trap for any SO₂ that escapes the first.
-
Connect the outlet of the second bottle to the fume hood exhaust.
-
During your experiment, observe the gas flow through the bubblers. A slow, steady stream of bubbles is ideal.
-
After the experiment, check the pH of the scrubbing solution in the first bottle. A significant drop in pH indicates that it has been consumed neutralizing SO₂. The basic reactions are:
-
SO₂ + NaOH → NaHSO₃
-
NaHSO₃ + NaOH → Na₂SO₃ + H₂O[5]
-
-
Dispose of the neutralized sodium sulfite/bisulfite solution according to your institution's hazardous waste guidelines.
Diagrams and Workflows
Caption: Decision workflow for controlling SO₂ release.
Caption: Factors shifting equilibrium towards SO₂ release.
Caption: Experimental workflow for laboratory SO₂ scrubbing.
References
- 1. This compound | 32736-64-4 | Benchchem [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. NaOH Wet Scrubber: Process, Consumption, Design [torch-air.com]
- 4. raschig-usa.com [raschig-usa.com]
- 5. Sulfur Dioxide Scrubbing Using Caustic - Monroe Environmental [monroeenvironmental.com]
- 6. A few weeks ago, we pickled all RO membranes in our trains with sodium metabisulfite for long term storage. Our membrane manufacturer recommended that we change the solution once the pH drops below 3. We measured a decrease in pH for the first two weeks, but then on the third week, the pH increased. Can you explain why the pH increased instead of decreasing? - American Water Chemicals, Inc. [membranechemicals.com]
- 7. oizom.com [oizom.com]
- 8. Sulfur dioxide (SO2) and particulate sulfur [envs.au.dk]
- 9. dec.alaska.gov [dec.alaska.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Improving the yield of ammonium metabisulfite synthesis in the lab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the laboratory synthesis of ammonium (B1175870) metabisulfite (B1197395). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on optimizing reaction conditions to improve yield and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of ammonium metabisulfite.
Q1: What are the primary causes of low yield in this compound synthesis?
A1: Low yields can stem from several factors:
-
Improper Temperature Control: The reaction is exothermic, and elevated temperatures can lead to the decomposition of this compound.[1]
-
Incorrect pH Levels: The pH of the reaction mixture is crucial. If the solution is too acidic, it can promote the decomposition of the product. Conversely, a pH that is too alkaline can hinder the formation of metabisulfite.
-
Oxidation of the Product: this compound and its precursor, ammonium sulfite (B76179), can be oxidized to ammonium sulfate (B86663) by atmospheric oxygen, a common impurity that reduces the yield of the desired product.
-
Suboptimal Reagent Concentration: The molar ratio of sulfur dioxide to ammonia (B1221849) is a key parameter. An imbalance can lead to incomplete reaction or the formation of undesired byproducts.
-
Loss During Isolation: The product can be lost during filtration and washing if improper techniques are used.
Q2: My final product contains a significant amount of white, crystalline solid that is not this compound. What is this impurity and how can I avoid it?
A2: The most common crystalline impurity is ammonium sulfate. This is formed by the oxidation of ammonium sulfite or this compound by oxygen from the air. To minimize its formation:
-
Use an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can significantly reduce oxidation.
-
Control Reaction Temperature: Lower temperatures decrease the rate of oxidation.
-
Prompt Isolation: Do not leave the reaction mixture exposed to air for extended periods after completion.
Q3: The reaction mixture turned yellow and has a strong odor of sulfur dioxide. What does this indicate?
A3: A strong smell of sulfur dioxide often indicates that the reaction mixture has become too acidic, leading to the decomposition of the this compound product back into sulfur dioxide and ammonia.[1] This can be caused by adding an excess of sulfur dioxide or a drop in pH due to other factors. To rectify this, the rate of sulfur dioxide addition should be carefully controlled, and the pH should be monitored and maintained within the optimal range.
Q4: How can I improve the crystallization and isolation of this compound?
A4: To improve crystallization and minimize loss during isolation:
-
Cooling: Slowly cool the reaction mixture in an ice bath to induce crystallization. Rapid cooling can lead to the formation of small, impure crystals.
-
Washing: Wash the collected crystals with a minimal amount of a cold, appropriate solvent to remove soluble impurities without dissolving a significant amount of the product. Ethanol (B145695) can be a suitable wash solvent.
-
Drying: Dry the crystals under vacuum at a low temperature to prevent decomposition.
Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction parameters. The following table summarizes the key conditions and their impact on the synthesis.
| Parameter | Optimized Condition | Rationale | Potential Issues if Not Optimized |
| Temperature | 10–15°C | Prevents thermal decomposition of the product.[1] | Increased decomposition, lower yield. |
| pH | 5.5 - 6.5 | Optimizes the stability of the sulfite and favors the formation of metabisulfite. | Decomposition of product (too acidic), formation of byproducts (too alkaline). |
| Reactant Ratio (SO₂:NH₃) | Slight excess of SO₂ | Ensures complete conversion of ammonium sulfite to metabisulfite. | Incomplete reaction, presence of ammonium sulfite in the final product. |
| Reaction Atmosphere | Inert (e.g., Nitrogen, Argon) | Minimizes the oxidation of sulfite to sulfate. | Formation of ammonium sulfate impurity, reduced yield. |
Detailed Experimental Protocol
This protocol details the synthesis of this compound by the reaction of sulfur dioxide with ammonium hydroxide (B78521).
Materials:
-
Ammonium hydroxide solution (28-30% NH₃)
-
Sulfur dioxide gas
-
Distilled water
-
Ice bath
-
Three-necked round-bottom flask
-
Gas dispersion tube (sparger)
-
pH meter or pH indicator strips
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ethanol (for washing)
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a pH probe, place a chilled solution of ammonium hydroxide diluted with an equal volume of distilled water.
-
Reaction Setup: Place the flask in an ice bath on a stirring plate and begin gentle stirring. Ensure the gas outlet is connected to a suitable scrubber to neutralize any unreacted sulfur dioxide.
-
Sulfur Dioxide Addition: Slowly bubble sulfur dioxide gas through the ammonium hydroxide solution via the gas dispersion tube.
-
Monitoring and Control: Continuously monitor the temperature and pH of the reaction mixture. Maintain the temperature between 10-15°C and control the flow rate of sulfur dioxide to keep the pH between 5.5 and 6.5.
-
Reaction Completion: Continue the addition of sulfur dioxide until the pH is stable within the target range and no more ammonia is detected (e.g., by smell or with a damp litmus (B1172312) paper near the outlet).
-
Crystallization: Once the reaction is complete, stop the flow of sulfur dioxide and remove the gas dispersion tube. Allow the flask to remain in the ice bath with continued stirring for 30 minutes to an hour to promote crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the collected this compound crystals under vacuum at a low temperature (e.g., room temperature) to prevent decomposition.
Visualizing the Process
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Stabilization and Use of Ammonium Metabisulfite Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stabilization, handling, and troubleshooting of ammonium (B1175870) metabisulfite (B1197395) solutions for long-term experimental use.
Frequently Asked Questions (FAQs)
Q1: What is ammonium metabisulfite and how does it behave in an aqueous solution?
This compound ((NH₄)₂S₂O₅) is a white crystalline solid that is highly soluble in water. When dissolved, it establishes an equilibrium with ammonium bisulfite (NH₄HSO₃).[1] This solution is a potent reducing agent and oxygen scavenger, primarily due to the release of sulfur dioxide (SO₂) under certain conditions.[1]
Q2: What are the primary causes of degradation in this compound solutions?
The primary cause of degradation is oxidation by atmospheric oxygen, which converts sulfite (B76179) and bisulfite ions to sulfate.[2][3] This process can be accelerated by several factors:
-
Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.[4][5]
-
Exposure to Light: UV and visible light can induce photodegradation.
-
Inappropriate pH: The stability of the solution is pH-dependent. A pH value around 6 has been noted for the maximum oxidation rate in the presence of an Fe²⁺ catalyst.[1]
-
Presence of Metal Catalysts: Ions such as copper (Cu²⁺), iron (Fe²⁺), cobalt (Co²⁺), and nickel (Ni²⁺) can catalyze the oxidation of sulfites.[6][7]
-
Exposure to Air: Direct contact with air provides the oxygen necessary for oxidation.[8][9]
Q3: What are the visible signs of a degraded this compound solution?
Degradation of an this compound solution can be identified by:
-
A pungent, irritating odor of sulfur dioxide, indicating decomposition.[4]
-
A noticeable change in pH. A decrease in pH can suggest oxidation to sulfate, while an increase may indicate the loss of SO₂ gas.
-
Discoloration of the solution, which is typically a clear, pale-yellow liquid when freshly prepared.[4]
Q4: How should I store my this compound solution to ensure its stability?
For optimal long-term stability, store your this compound solution in a cool, dark place in a tightly sealed container to minimize exposure to air and light.[10] Using amber glass bottles is recommended to protect against light. Storage at 2-8°C can be beneficial for critical applications.[11] Avoid storing in containers made of materials that can be corroded by the solution, such as copper, zinc, or their alloys.[4][12]
Q5: Are there any chemical stabilizers I can add to my solution to prolong its shelf life?
Yes, certain chemical stabilizers can be added to inhibit oxidation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) are effective at sequestering metal ions that catalyze degradation.[7][8][9] Carboxylic acids, such as citric acid, have also been shown to stabilize bisulfite solutions and can enhance their oxygen-scavenging properties.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Pungent, sharp odor from the solution | Decomposition of the solution with the release of sulfur dioxide (SO₂) gas, likely due to acidic conditions or elevated temperature.[1][4] | Ensure the solution is stored in a cool place and that the pH is within the optimal range. If the odor is strong, the solution has likely degraded and should be discarded. |
| The pH of the solution has decreased over time | Oxidation of sulfite/bisulfite to sulfate, which consumes sulfite and shifts the equilibrium to produce more acid protons.[2] | This indicates significant oxygen exposure. Prepare a fresh solution and ensure it is stored in a tightly sealed container with minimal headspace. Consider adding a stabilizer like EDTA. |
| The pH of the solution has increased over time | Loss of sulfur dioxide (SO₂) gas from the solution. This shifts the chemical equilibrium, consuming acid and thus raising the pH. | Your storage container may not be airtight. Ensure the container is sealed properly. The solution may need to be replaced if a significant amount of SO₂ has been lost. |
| The solution has become discolored | This can be a sign of chemical degradation or contamination. | Discard the solution and prepare a fresh batch, ensuring all glassware is thoroughly cleaned. |
| Inconsistent experimental results | The concentration of the this compound solution may have changed due to degradation. | Re-standardize your solution using one of the analytical protocols provided below before each use to determine its exact concentration. |
Data Summary
Table 1: Factors Influencing the Stability of this compound Solutions
| Factor | Effect on Stability | Mechanism of Action |
| Oxygen | Decreases stability | Direct reactant in the oxidation of sulfite to sulfate.[2][3] |
| Elevated Temperature | Decreases stability | Accelerates the rate of oxidation and decomposition.[4][5] |
| Light Exposure | Decreases stability | Can induce photodegradation. |
| Acidic pH (low pH) | Decreases stability | Promotes the release of sulfur dioxide (SO₂) gas.[1] |
| Alkaline pH (high pH) | Can decrease stability | Can accelerate the evolution of ammonia (B1221849).[4] |
| Metal Ions (e.g., Cu²⁺, Fe²⁺) | Decreases stability | Act as catalysts for the oxidation reaction.[6][7] |
Table 2: Physical and Chemical Properties of Ammonium Bisulfite Solution (Typical Values)
| Property | Value |
| Appearance | Clear, pale-yellow liquid[4] |
| Odor | Pungent, irritating sulfur dioxide odor[4] |
| pH | 5.0 - 5.8[4] |
| Boiling Point | 106 - 112 °C (223 - 234 °F)[4] |
| Relative Density | 1.330 - 1.420[4] |
| Solubility in Water | Complete[4] |
Experimental Protocols
Protocol 1: Determination of Sulfite Concentration by Iodimetric Titration
This method is suitable for determining the concentration of sulfite in freshly prepared or stored solutions.
Principle: In an acidic medium, sulfite ions (SO₃²⁻) are titrated with a standardized potassium iodide-iodate (KI-KIO₃) solution. The iodide-iodate solution liberates free iodine, which then oxidizes the sulfite. The endpoint is detected when all the sulfite has been consumed and excess iodine reacts with a starch indicator to form a distinct blue color.[7][8]
Materials:
-
Potassium iodide-iodate standard solution (0.0125 N)
-
Sulfuric acid (1 N)
-
Starch indicator solution
-
Deionized water
-
Buret, 25 mL or 50 mL
-
Erlenmeyer flask, 250 mL
-
Graduated cylinders and pipettes
Procedure:
-
Pipette a known volume (e.g., 10.00 mL) of your this compound solution into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of deionized water.
-
Carefully add 10 mL of 1 N sulfuric acid to acidify the sample. Swirl gently to mix.
-
Add 1 mL of starch indicator solution. The solution should remain colorless.
-
Fill the buret with the 0.0125 N potassium iodide-iodate standard solution and record the initial volume.
-
Titrate the sample with the potassium iodide-iodate solution, swirling the flask continuously, until the first appearance of a permanent, faint blue color.
-
Record the final volume of the titrant used.
-
Calculate the sulfite concentration in your sample.
Calculation: Concentration of Sulfite (as SO₃²⁻, in mg/L) = (A x N x 40,000) / V Where:
-
A = Volume of potassium iodide-iodate titrant used (mL)
-
N = Normality of the potassium iodide-iodate titrant (eq/L)
-
V = Volume of the sample used (mL)
-
40,000 = Milliequivalent weight of sulfite (as SO₃²⁻) x 1000 mg/g
Protocol 2: Monitoring Ammonia Concentration by Indophenol Blue Method
This colorimetric method can be used to monitor the release of ammonia from the solution, which can occur under alkaline conditions.
Principle: In an alkaline solution, ammonia reacts with phenol (B47542) and hypochlorite (B82951) to form a blue-colored compound called indophenol. The intensity of the blue color, measured with a spectrophotometer at approximately 630 nm, is directly proportional to the ammonia concentration.[13][14][15]
Materials:
-
Phenol solution
-
Sodium hypochlorite solution
-
Sodium nitroprusside solution (catalyst)
-
Ammonia standard solution
-
Deionized water
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of ammonia standards of known concentrations by diluting the stock ammonia standard solution.
-
For each standard and a blank (deionized water), pipette a known volume into a volumetric flask.
-
-
Sample Preparation:
-
Carefully dilute a small, known volume of your this compound solution with deionized water to bring the expected ammonia concentration into the range of your calibration curve.
-
-
Color Development:
-
To each standard, blank, and diluted sample, add the phenol solution, followed by the sodium nitroprusside solution, and finally the sodium hypochlorite solution, mixing after each addition.
-
Allow the color to develop for a specified time (e.g., 1 hour) at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 630 nm) using the blank to zero the spectrophotometer.
-
-
Calculation:
-
Plot the absorbance of the standards versus their concentrations to create a calibration curve.
-
Determine the concentration of ammonia in your diluted sample from the calibration curve and account for the dilution factor to find the concentration in the original solution.
-
Visualizations
Caption: Degradation pathways of this compound in aqueous solution.
Caption: Troubleshooting workflow for common issues with this compound solutions.
References
- 1. This compound | 32736-64-4 | Benchchem [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. moleko.com [moleko.com]
- 5. mosaicco.com [mosaicco.com]
- 6. watertechusa.com [watertechusa.com]
- 7. NEMI Method Summary - 4500-SO32- B [nemi.gov]
- 8. images.hach.com [images.hach.com]
- 9. galgo.co.uk [galgo.co.uk]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. msdsdigital.com [msdsdigital.com]
- 13. Determination of Paddy Soil Ammonia Nitrogen Using Rapid Detection Kit Coupled with Microplate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indophenol method | DOC [slideshare.net]
- 15. Quantification Methodology of Ammonia Produced from Electrocatalytic and Photocatalytic Nitrogen/Nitrate Reduction [mdpi.com]
Technical Support Center: Ammonium Metabisulfite-Based Assays
Welcome to the technical support center for ammonium (B1175870) metabisulfite-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during DNA methylation analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Incomplete Bisulfite Conversion
Q1: I suspect incomplete bisulfite conversion in my sequencing results. How can I confirm this and what are the common causes?
A1: Incomplete conversion of unmethylated cytosines to uracils is a critical issue that can lead to the false interpretation of unmethylated cytosines as methylated.[1]
Confirmation:
-
The presence of cytosines in non-CpG contexts within your sequencing data is a strong indicator of incomplete conversion, as these sites are typically unmethylated in mammalian genomes.[2] An efficiency of ≥98% is generally considered sufficient for most experiments.[2]
-
If you observe both C and T peaks at a specific cytosine position in your sequencing electropherogram, it could indicate partial methylation or incomplete conversion.[3]
Common Causes & Solutions:
| Cause | Solution |
| Poor DNA Quality | Start with high-quality, pure genomic DNA. Contaminants can inhibit the conversion reaction. Protein contamination can be addressed by a proteinase K digestion step prior to the assay.[4] |
| Insufficient Denaturation | Complete denaturation of DNA into single strands is crucial as bisulfite only reacts with single-stranded DNA.[3][5] Ensure your denaturation step (e.g., using NaOH or heat) is performed according to the protocol.[3] |
| Suboptimal Bisulfite Concentration | Low bisulfite concentration can lead to incomplete conversion. Ensure the ammonium metabisulfite (B1197395) solution is freshly prepared, as it can oxidize to bisulfate, reducing its efficiency.[2][6] |
| Incorrect Incubation Time/Temperature | While ammonium bisulfite allows for faster reactions, insufficient incubation time can result in incomplete conversion.[2] Conversely, prolonged incubation can lead to DNA degradation.[2] Optimization of incubation time and temperature is key. A rapid protocol with 90°C for 10 minutes has been reported for low complexity DNA, but may require further optimization for complex samples.[2] A more standard approach involves incubation at 70°C for 1 hour.[2] |
| Excess DNA Input | Using too much starting DNA can lead to incomplete conversion due to re-annealing of complementary strands.[2] It is recommended to use up to 2 µg of genomic DNA.[2] |
Q2: How can I assess the conversion efficiency of my ammonium metabisulfite reaction?
A2: You can assess conversion efficiency by spiking your sample with unmethylated control DNA (e.g., lambda phage DNA) of a known sequence. After bisulfite treatment and sequencing, the conversion rate is calculated by determining the percentage of unmethylated cytosines that have been successfully converted to thymines.
Section 2: DNA Degradation
Q3: I am experiencing low DNA yield after bisulfite conversion. What is causing this and how can I minimize DNA degradation?
A3: DNA degradation is a significant challenge in bisulfite sequencing, with reports of 84-96% of the DNA being degraded during treatment.[7] This is primarily due to depyrimidination under the harsh acidic and high-temperature conditions of the reaction.[7]
Causes of Degradation & Mitigation Strategies:
| Cause | Mitigation Strategy |
| Harsh Reaction Conditions | While higher temperatures can speed up the conversion, they also accelerate DNA degradation.[4] Optimize the incubation time and temperature to find a balance between complete conversion and minimal degradation. Ammonium bisulfite's higher solubility allows for faster reactions at potentially lower temperatures or shorter times compared to sodium bisulfite, which can help reduce degradation.[2] |
| Poor Quality Starting DNA | Degraded or fragmented starting DNA is more susceptible to further degradation. Use high-quality, high-molecular-weight DNA whenever possible. |
| Oxidative Damage | The freshness of the ammonium bisulfite solution is important. Older solutions may have higher levels of oxidized bisulfite, which can contribute to DNA damage. It is recommended to use freshly opened or prepared solutions.[6] |
Q4: Can I visually check for DNA degradation after conversion?
A4: Yes, you can run a small amount of your bisulfite-converted DNA on an agarose (B213101) gel. A smear from approximately 100-200 bp up to 1-2 kb is generally expected. Significant smearing below 100 bp may indicate excessive degradation.
Section 3: PCR Amplification Issues
Q5: My PCR amplification of bisulfite-converted DNA is failing or has very low yield. What are the likely reasons and troubleshooting steps?
A5: PCR amplification of bisulfite-treated DNA can be challenging due to the nature of the template DNA.
Troubleshooting PCR Failure:
| Problem | Recommendation |
| Poor Primer Design | Primers should be designed to be specific for the bisulfite-converted sequence (unmethylated cytosines are now thymines). They should ideally not contain CpG sites to avoid methylation-dependent amplification bias.[8] Primer length is typically between 25-30 nucleotides.[3] |
| Low Amount of Template DNA | Due to DNA degradation during conversion, the amount of amplifiable template is often low. Consider increasing the amount of bisulfite-converted DNA used in the PCR reaction. |
| Inappropriate Annealing Temperature | The AT-rich nature of bisulfite-converted DNA requires optimization of the annealing temperature. A gradient PCR is highly recommended to determine the optimal temperature.[9] |
| Suboptimal PCR Enzyme | Use a polymerase that is not inhibited by uracil (B121893) in the template strand. Hot-start polymerases are recommended to reduce non-specific amplification.[9] |
| Amplicon Size Too Large | Due to DNA fragmentation, amplifying long fragments can be difficult. Aim for amplicon sizes of less than 400 bp.[3] |
| Nested or Semi-Nested PCR | If a single round of PCR yields a faint band, a second round of PCR using nested or semi-nested primers can increase the product yield.[8] |
Quantitative Data Summary
Table 1: Comparison of Conversion Efficiencies for Different Bisulfite Conversion Kits
| Kit | Conversion Efficiency (%) | Reference |
| Premium Bisulfite kit (Diagenode) | 99.0 ± 0.035 | |
| MethylEdge Bisulfite Conversion System (Promega) | 99.8 ± 0.000 | |
| EpiTect Bisulfite kit (Qiagen) | 98.4 ± 0.013 | |
| BisulFlash DNA Modification kit (Epigentek) | 97.9 |
Note: While these kits may not all use this compound, the data provides a general benchmark for expected conversion efficiencies.
Experimental Protocols
Rapid Ammonium Bisulfite Conversion Protocol
This protocol is adapted from a published method and is suitable for rapid conversion, though it may require optimization for complex DNA samples.[2]
Materials:
-
Genomic DNA (up to 2 µg)
-
Ammonium bisulfite solution (freshly prepared)
-
DNA denaturation buffer
-
Desalting and desulfonation columns/reagents
-
Water bath or thermal cycler
Procedure:
-
DNA Denaturation: Denature the genomic DNA according to standard protocols (e.g., treatment with NaOH).[2]
-
Bisulfite Reaction:
-
Pre-heat a water bath or thermal cycler to 70°C.
-
Freshly prepare the ammonium bisulfite solution.
-
Add 180 µl of the hot ammonium bisulfite solution to the denatured DNA.
-
Vortex immediately to ensure thorough mixing.
-
Incubate the reaction for 1 hour at 70°C in the dark.[2]
-
Alternative for low complexity DNA: An ultra-rapid protocol of 10 minutes at 90°C has been reported, but may result in lower conversion efficiency for complex genomes.[2]
-
-
Desalting and Desulfonation:
-
Follow the manufacturer's instructions for the desalting and desulfonation kit to remove bisulfite and convert uracil sulfonate to uracil. This typically involves binding the DNA to a column, washing, and eluting.[2]
-
Visualizations
Caption: Experimental workflow for this compound-based DNA methylation analysis.
Caption: Troubleshooting flowchart for common issues in this compound assays.
Caption: Chemical conversion pathway of cytosine and 5-methylcytosine during bisulfite treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Methylation: Bisulphite Modification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epigenie.com [epigenie.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. Bisulfite Conversion of DNA: Performance Comparison of Different Kits and Methylation Quantitation of Epigenetic Biomarkers that Have the Potential to Be Used in Non-Invasive Prenatal Testing - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in reactions involving ammonium metabisulfite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in chemical reactions involving ammonium (B1175870) metabisulfite (B1197395).
Frequently Asked Questions (FAQs)
Q1: What is ammonium metabisulfite and what are its primary reactive properties?
This compound ((NH₄)₂S₂O₅) is an inorganic salt that serves as a versatile reducing agent and a source of sulfur dioxide (SO₂). When dissolved in water, it establishes an equilibrium with ammonium bisulfite (NH₄HSO₃)[1]. Its reactivity is primarily driven by the release of SO₂ upon heating or under acidic conditions, which then acts as the main reducing species[1]. This property makes it valuable in various applications, including as a polymerization initiator, an antioxidant, and in sulfonylation reactions[1].
Q2: What are the most common byproducts in reactions involving this compound?
The most frequently encountered byproduct is ammonium sulfate (B86663) ((NH₄)₂SO₄) . This typically forms from the undesired oxidation of ammonium sulfite (B76179), which is in equilibrium with this compound in solution[1]. In selective catalytic reduction (SCR) systems for NOx abatement, other ammonium salts like ammonium bisulfate (NH₄HSO₄) can also form and lead to catalyst deactivation. Depending on the reaction, other side-products can arise from the thermal decomposition of the metabisulfite or from side reactions with the substrate or solvent.
Q3: How does pH affect my reaction and the formation of byproducts?
pH is a critical parameter. Controlling the pH is essential for both maximizing the desired reaction rate and minimizing side reactions.
-
Stability: this compound and its solutions are most stable in a mildly acidic environment. A typical 5% solution has a pH between 4.0 and 5.5[1].
-
Reactivity: In industrial processes for producing ammonium bisulfite/sulfite solutions, a pH range of 5.5 to 6.5 is often maintained to maximize the absorption of ammonia (B1221849) and sulfur dioxide[2].
-
Byproduct Formation: Extreme pH values can lead to decomposition or unwanted side reactions. For instance, at a very low (acidic) pH, the rapid release of SO₂ gas can occur, while at a high (alkaline) pH, the equilibrium may shift, affecting the desired reactivity and potentially promoting oxidation to sulfate.
Q4: Can temperature variations lead to increased byproduct formation?
Yes, temperature significantly impacts both the reaction rate and the stability of this compound.
-
Increased Reaction Rates: Higher temperatures generally accelerate chemical reactions, which can include the rates of byproduct formation[3][4].
-
Thermal Decomposition: this compound can decompose upon heating, releasing sulfur dioxide and ammonia[1][5]. This can alter the stoichiometry of your reaction and lead to undesired products. For many applications, maintaining a cool or chilled reaction environment is recommended to prevent thermal decomposition[1].
Q5: I'm observing a lower-than-expected yield. What are some common causes?
Low yields can stem from several factors beyond byproduct formation. A general troubleshooting workflow can help pinpoint the issue. Key areas to investigate include:
-
Reagent Quality: Ensure the this compound is of appropriate purity and has been stored correctly to prevent degradation.
-
Reaction Conditions: Verify that the temperature, pH, and solvent are optimal for your specific transformation.
-
Work-up Procedure: The desired product might be lost during extraction or purification. Check the stability of your product to the pH conditions of the work-up and its solubility in the aqueous and organic phases.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| A white, crystalline precipitate (likely ammonium sulfate) is forming. | Unwanted oxidation of sulfite to sulfate, often accelerated by excess oxygen, high temperatures, or the presence of catalytic metal impurities. | 1. Deoxygenate Solvents: Before starting the reaction, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen. 2. Control Temperature: Run the reaction at the lowest effective temperature. Consider cooling the reaction vessel in an ice bath. 3. Use Chelating Agents: If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA to sequester the metal ions. 4. pH Control: Maintain a mildly acidic pH (e.g., 5.5-6.5) to stabilize the bisulfite species[2]. |
| The reaction mixture has an unexpected color change. | This could indicate a side reaction with your substrate or impurities. It may also suggest the formation of charge-transfer complexes or radical species, especially in sulfonylation reactions. | 1. Analyze the Mixture: Use techniques like TLC or LC-MS to identify the components of the reaction mixture and determine if a new, unexpected product has formed. 2. Purify Starting Materials: Ensure all reactants and the solvent are free from impurities that could be causing side reactions. |
| The reaction is sluggish or does not go to completion. | 1. Incorrect pH: The pH may not be optimal for the desired reaction. 2. Insufficient Mixing: In heterogeneous reactions, poor mixing can limit the reaction rate. 3. Decomposition of Reagent: The this compound may have decomposed due to improper storage or high reaction temperature. | 1. Optimize pH: Experiment with slight adjustments to the reaction pH to find the optimal range for your specific transformation. 2. Improve Agitation: Ensure vigorous stirring throughout the reaction. 3. Use Fresh Reagent: Always use fresh, properly stored this compound. |
| Product is lost during aqueous work-up. | The product may be more water-soluble than anticipated, or it may be unstable under the acidic or basic conditions of the work-up. | 1. Check Aqueous Layer: Before discarding the aqueous layer, analyze a small sample by TLC or LC-MS to see if your product is present. 2. Test Product Stability: Expose a small sample of the crude product to the acidic and basic conditions of your work-up to check for degradation. 3. Modify Work-up: Consider alternative work-up procedures, such as a different extraction solvent or avoiding harsh pH changes if your product is sensitive. |
Data Presentation
Table 1: Typical Quality Specifications for this compound
| Parameter | Industrial Grade | Food Grade |
| Assay ((NH₄)₂S₂O₅) | ≥95% | ≥99% |
| Sulfur Dioxide (SO₂) | 64–67% | 66–68% |
| Heavy Metals (as Pb) | ≤10 ppm | ≤2 ppm |
| pH (5% solution) | 4.0–5.5 | 4.5–5.0 |
| (Data sourced from[1]) |
Experimental Protocols
Protocol 1: General Procedure for Use as a Reducing Agent (e.g., Quenching an Oxidation Reaction)
This protocol outlines a general method for using this compound to quench an oxidation reaction and remove excess oxidizing agent.
Materials:
-
This compound
-
Deionized water
-
Reaction mixture containing the oxidizing agent
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Prepare Quenching Solution: Prepare a 10-20% (w/v) aqueous solution of this compound. It is best to prepare this solution fresh.
-
Cool the Reaction: Cool the reaction mixture in an ice bath to control any exotherm from the quenching process.
-
Slow Addition: Slowly add the this compound solution to the stirred reaction mixture. Monitor the addition rate to keep the temperature under control.
-
Test for Oxidant: After the addition is complete, test for the presence of the oxidizing agent (e.g., with peroxide test strips if applicable) to ensure it has been completely consumed. Add more quenching solution if necessary.
-
Extraction: Once the quench is complete, proceed with the aqueous work-up. Add the organic solvent and separate the layers.
-
Washing: Wash the organic layer with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to isolate the crude product.
Protocol 2: Purification of an Aldehyde via Bisulfite Adduct Formation
This protocol is adapted from established methods using sodium bisulfite and is effective for removing aldehyde impurities or purifying an aldehyde product. The principle is the reversible formation of a water-soluble bisulfite adduct[6][7][8].
Materials:
-
Crude mixture containing the aldehyde
-
This compound
-
Water-miscible solvent (e.g., methanol (B129727), THF)
-
Water-immiscible organic solvent (e.g., hexanes, dichloromethane)
-
Aqueous base (e.g., 1M NaOH)
Procedure:
-
Dissolution: Dissolve the crude mixture in a minimal amount of a water-miscible solvent like methanol or THF.
-
Adduct Formation: Prepare a saturated aqueous solution of this compound and add it to the mixture. Shake or stir vigorously for 15-30 minutes. The aldehyde-bisulfite adduct, being a salt, will preferentially partition into the aqueous phase.
-
Extraction: Add a water-immiscible organic solvent (e.g., hexanes) and additional water to the mixture. Shake well and allow the layers to separate. The non-aldehyde components will remain in the organic layer, while the aldehyde adduct will be in the aqueous layer.
-
Separation: Separate the aqueous layer containing the adduct.
-
Regeneration of Aldehyde: To recover the aldehyde, add a fresh layer of organic solvent to the separated aqueous phase. While stirring vigorously, slowly add a base (e.g., 1M NaOH) until the solution is strongly alkaline (pH > 10). This reverses the reaction, releasing the free aldehyde.
-
Final Extraction: The regenerated aldehyde will be extracted into the organic layer. Separate the organic layer, wash with brine, dry over an anhydrous salt, and concentrate to yield the purified aldehyde.
Visualizations
References
- 1. This compound | 32736-64-4 | Benchchem [benchchem.com]
- 2. WO2024086416A1 - Process for producing an ammonium sulfite and bisulfite solution from ammonia gas - Google Patents [patents.google.com]
- 3. [Formation of disinfection by-products: temperature effect and kinetic modeling] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of disinfection by-products: effect of temperature and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workup [chem.rochester.edu]
Factors affecting the rate of sulfite oxidation in ammonium-based systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving the oxidation of sulfite (B76179) in ammonium-based systems.
Troubleshooting Guide
This guide addresses common problems encountered during sulfite oxidation experiments.
| Problem | Possible Causes | Recommended Solutions |
| Slow or incomplete oxidation | 1. Ineffective or absent catalyst: Transition metal catalysts are crucial for achieving a practical reaction rate. 2. Suboptimal pH: The reaction rate is highly pH-dependent, peaking around pH 6-7.[1][2] 3. Low temperature: Reaction kinetics are slower at lower temperatures.[1][3] 4. Presence of inhibitors: High concentrations of ammonium (B1175870) sulfate (B86663) or other substances like phenols can inhibit the reaction.[1][2][4] 5. Poor oxygen mass transfer: The reaction can be limited by the rate of oxygen dissolving into the solution.[1] | 1. Introduce or increase catalyst: Add a suitable catalyst such as Fe²⁺, Mn²⁺, or Co²⁺ in appropriate concentrations. Fe²⁺ has been identified as a particularly effective catalyst in these systems.[1] 2. Adjust and buffer pH: Measure the pH of your solution and adjust it to the optimal range of 6-7 using a suitable buffer system. 3. Increase temperature: Raise the reaction temperature, keeping in mind that this also affects oxygen solubility. An increase from 20°C to 65°C can significantly increase the rate.[5] 4. Dilute inhibitory species: If high sulfate concentration is the issue, consider diluting the reaction mixture.[1] Check for and remove any known inhibitors. 5. Enhance aeration/agitation: Increase the air or oxygen flow rate and improve stirring to enhance the gas-liquid mass transfer.[1] |
| Inconsistent results between experiments | 1. Variable initial sulfite concentration: Inaccurate preparation of starting solutions. 2. Fluctuations in pH or temperature: Lack of proper control over reaction conditions. 3. Catalyst degradation or poisoning: The catalytic activity may decrease over time. 4. Sample handling: Sulfite solutions are prone to oxidation by atmospheric oxygen, leading to lower initial concentrations than intended.[6] | 1. Standardize solution preparation: Use precise analytical techniques to prepare and verify the initial concentration of ammonium sulfite. 2. Maintain stable conditions: Use a thermostated reactor and a pH controller or a robust buffer system. 3. Use fresh catalyst solutions: Prepare catalyst solutions fresh for each set of experiments. 4. Minimize air exposure: Prepare solutions with deoxygenated water and handle them under an inert atmosphere if possible. Analyze samples immediately after collection.[6] |
| Difficulty in measuring sulfite concentration | 1. Interfering substances: Other reducing agents in the sample can interfere with common analytical methods like iodometric titration.[7] 2. Sample degradation during analysis: The sulfite in the sample may oxidize between sample collection and measurement.[6] | 1. Choose an appropriate analytical method: While iodometric titration is common, methods like ion chromatography may offer better selectivity in complex matrices.[8] 2. Immediate analysis: Test samples as quickly as possible after they are drawn from the reactor.[6] Consider quenching the reaction if immediate analysis is not possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors controlling the rate of sulfite oxidation in ammonium-based systems?
The primary factors are:
-
Catalyst Presence and Concentration: Transition metal ions, particularly Fe²⁺, Mn²⁺, and Co²⁺, significantly accelerate the reaction.[1][2]
-
pH: The reaction rate is maximized at a pH around 6.[1] At lower pH, the concentration of dissolved oxygen can limit the reaction, while at higher pH, the concentration of the reactive bisulfite ion (HSO₃⁻) decreases.[1]
-
Temperature: Higher temperatures increase the reaction rate constant, as described by the Arrhenius equation.[2][3]
-
Oxygen Availability: The rate can be limited by the mass transfer of oxygen from the gas phase into the liquid. Efficient aeration and agitation are important.[1]
-
Reactant and Product Concentrations: The rate generally increases with sulfite concentration. However, high concentrations of the product, ammonium sulfate, can inhibit the reaction by reducing the solubility of oxygen.[1][2]
Q2: Which catalyst is most effective for ammonium sulfite oxidation?
Several transition metal ions are effective catalysts. Studies have shown that Fe²⁺ is a highly effective and suitable catalyst for applications like flue gas desulfurization.[1] Co²⁺ is also known to be a very potent catalyst for sulfite oxidation.[2] The choice of catalyst may depend on the specific experimental conditions, cost, and downstream processing considerations.
Q3: How does ammonium sulfate concentration affect the oxidation rate?
Increasing the concentration of ammonium sulfate, the product of the reaction, tends to decrease the rate of sulfite oxidation.[1][2] This inhibitory effect is believed to be caused by a reduction in the solubility of oxygen in the aqueous solution.[1]
Q4: What is the optimal pH for the reaction?
The maximum oxidation rate is typically observed at a pH value close to 6.[1] This is due to a balance between the concentrations of reactive sulfur(IV) species (bisulfite) and the influence of pH on the overall reaction mechanism.
Q5: Can this reaction be performed without a catalyst?
While uncatalyzed oxidation of ammonium sulfite does occur, the rate is very slow. For most practical and research purposes, a catalyst is necessary to achieve a significant conversion in a reasonable timeframe.[5]
Data Presentation: Influence of Key Parameters
The following tables summarize quantitative data on the factors affecting the sulfite oxidation rate.
Table 1: Effect of Different Catalysts on Sulfite Oxidation
| Catalyst | Typical Concentration | Relative Effectiveness | Reference |
| Fe²⁺ (Ferrous Iron) | 10⁻⁵ - 10⁻³ M | Highly Effective | [1] |
| Mn²⁺ (Manganese) | 10⁻⁶ - 10⁻⁴ M | Effective | [9] |
| Co²⁺ (Cobalt) | 10⁻⁶ - 10⁻³ M | Very Highly Effective | [2][5] |
| Cu²⁺ (Copper) | 10⁻⁶ - 10⁻⁴ M | Less effective than iron | [1] |
Table 2: Reaction Order with Respect to Different Species
| Species | Reported Reaction Order | Experimental Conditions | Reference |
| Sulfite / S(IV) | 1.0 | Fe²⁺ catalyzed, pH ~6 | [1] |
| 1.5 | Co²⁺ catalyzed | [2] | |
| 2.0 | Fe²⁺ catalyzed (intrinsic reaction) | [1] | |
| Oxygen (O₂) | 0 | Fe²⁺/Co²⁺ catalyzed, excess sulfite | [1][2] |
| 1.0 - 1.5 | Dependent on catalyst and conditions | [2][5] | |
| Catalyst (Fe²⁺) | 0.4 - 0.5 | Ammonium-based system | [1] |
| Catalyst (Co²⁺) | 0.5 | Ammonium-based system | [2] |
Table 3: Apparent Activation Energy
| Catalyst System | Apparent Activation Energy (Ea) | Reference |
| Fe²⁺ Catalyzed | 7.73 kJ/mol | [1] |
| Co²⁺ Catalyzed | 23.5 kJ/mol | [5] |
| Uncatalyzed | 26.40 kJ/mol | [2] |
Experimental Protocols
Protocol 1: Measuring the Rate of Catalytic Sulfite Oxidation
This protocol describes a general method for determining the oxidation rate by monitoring the depletion of sulfite concentration over time using iodometric titration.
1. Materials and Reagents:
-
Ammonium sulfite ((NH₄)₂SO₃)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Catalyst salt (e.g., FeSO₄·7H₂O, CoSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄), 1M
-
Standardized potassium iodate (B108269) (KIO₃) solution (e.g., 0.01 N)
-
Potassium iodide (KI)
-
Starch indicator solution
-
Deionized, deoxygenated water
-
Thermostated glass reactor with ports for sampling, aeration, and probes
-
Magnetic stirrer and stir bar
-
Air or oxygen supply with a flowmeter
2. Procedure:
-
Solution Preparation: Prepare a stock solution of ammonium sulfite in deoxygenated deionized water. Note: Analyze samples immediately after collection as sulfite reacts quickly with oxygen.[6]
-
Reactor Setup: Add a known volume of deionized water and ammonium sulfate (to simulate specific ionic strength) to the thermostated reactor. Begin stirring and bubbling air/oxygen at a constant, measured rate to ensure saturation. Allow the temperature to equilibrate.
-
Initiating the Reaction:
-
Inject the required volume of catalyst stock solution to achieve the desired concentration.
-
Inject a known volume of the ammonium sulfite stock solution to start the reaction (this is t=0).
-
-
Sampling:
-
At regular time intervals (e.g., every 2, 5, or 10 minutes), withdraw a precise volume of the reaction mixture (e.g., 5 mL) using a syringe.
-
-
Sample Analysis (Iodometric Titration): [7]
-
Immediately add the collected sample to an Erlenmeyer flask containing a known volume of 1M sulfuric acid and a small amount of KI. The acid quenches the reaction.
-
Add a few drops of starch indicator. The solution should turn dark blue if excess iodine is present.
-
Titrate the sample with the standardized potassium iodate solution. The endpoint is the disappearance of the blue color.[6][7]
-
-
Data Analysis:
-
Calculate the concentration of sulfite at each time point based on the volume of titrant used.
-
Plot the sulfite concentration versus time. The initial slope of this curve can be used to determine the initial reaction rate.
-
By varying the initial concentrations of sulfite, catalyst, and oxygen partial pressure, the reaction orders and rate constant can be determined.
-
Visualizations
Caption: Workflow for measuring sulfite oxidation rate.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. dbc.wroc.pl [dbc.wroc.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel homogeneous catalyst system for the oxidation of concentrated ammonium sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ammonium Metabisulfite and Sodium Metabisulfite as Reducing Agents for Researchers and Drug Development Professionals
An objective analysis of ammonium (B1175870) metabisulfite (B1197395) and sodium metabisulfite, focusing on their performance as reducing agents in research and pharmaceutical development. This guide presents a compilation of experimental data, detailed protocols, and a mechanistic overview to inform reagent selection.
In the landscape of chemical synthesis and drug development, the selection of an appropriate reducing agent is a critical decision that can significantly influence reaction efficiency, product purity, and overall process economics. Among the versatile and widely used reducing agents are the inorganic salts ammonium metabisulfite ((NH₄)₂S₂O₅) and sodium metabisulfite (Na₂S₂O₅). Both compounds serve as convenient sources of bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻) ions in aqueous solutions, which are the active reducing species. While they share a common reactive moiety, their distinct cationic counterparts and resulting physical properties can lead to notable differences in their application and performance.
This guide provides a comprehensive comparison of this compound and sodium metabisulfite as reducing agents, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.
Chemical and Physical Properties: A Head-to-Head Comparison
The fundamental difference between ammonium and sodium metabisulfite lies in the cation, which influences their molecular weight, solubility, and the pH of their aqueous solutions. Sodium metabisulfite is often considered a more concentrated and cost-effective source of bisulfite ions on a weight basis.[1]
| Property | This compound | Sodium Metabisulfite |
| Chemical Formula | (NH₄)₂S₂O₅ | Na₂S₂O₅ |
| Molar Mass | 180.21 g/mol | 190.11 g/mol |
| Appearance | White crystalline solid | White or yellowish-white crystalline powder |
| Solubility in Water | Highly soluble | 65.3 g/100 mL at 20°C |
| pH of Solution | Slightly acidic | Acidic |
| Active Species in Water | 2 NH₄⁺ + S₂O₅²⁻ → 2 NH₄⁺ + 2 HSO₃⁻ | 2 Na⁺ + S₂O₅²⁻ → 2 Na⁺ + 2 HSO₃⁻ |
Performance as a Reducing Agent: Quantitative Insights
While both compounds function by releasing sulfur dioxide or bisulfite ions as the active reducing species, their efficacy can vary depending on the reaction conditions and the substrate.[2]
Reaction Kinetics
Direct comparative kinetic studies are limited, but research on the oxidation of their respective sulfite forms provides valuable insights. One study found that the rate of oxidation of ammonium sulfite is approximately twice as low as that of sodium sulfite.[3] This suggests that in reactions where the rate of sulfite oxidation is the determining factor, sodium metabisulfite may act as a more rapid reducing agent.
In the context of dechlorination, both sodium bisulfite and sodium metabisulfite are recognized as fast and effective agents.[4] A study comparing various dechlorination chemicals, including sodium sulfite and sodium bisulfite, found that they require an excess of the stoichiometric dosage to achieve complete dechlorination in under a minute.[4]
Reduction of Hexavalent Chromium
In wastewater treatment, both ammonium and sodium metabisulfite are employed for the reduction of toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)).[1][5] The reaction is typically carried out under acidic conditions (pH 2-3). The choice between the two often depends on the specific wastewater composition and subsequent treatment steps, as the introduction of either ammonium or sodium ions may be preferred or need to be avoided.
Applications in Organic Synthesis and Drug Development
Sodium metabisulfite is a well-documented reducing agent in various organic transformations.[6] While specific comparative data with this compound is scarce, the underlying chemistry of the bisulfite ion suggests that this compound could be a viable alternative in many cases, with the choice being dictated by factors such as solubility in the chosen solvent system and the potential for the ammonium ion to participate in or interfere with the reaction.
Reductive Amination
Sodium metabisulfite, through the in situ formation of sodium bisulfite, can be used in reductive amination reactions. The bisulfite adduct of an aldehyde can serve as a stable precursor that releases the aldehyde under the reaction conditions for subsequent imine formation and reduction.[6]
Cleavage of Disulfide Bonds
The sulfite ions generated from both ammonium and sodium metabisulfite can quantitatively cleave disulfide bonds in proteins and peptides, a critical step in protein chemistry for structural analysis and modification.[6] This reaction is typically performed at a slightly alkaline pH.
Experimental Protocols
The following protocols provide a framework for utilizing and comparing these reducing agents in a laboratory setting.
Experimental Protocol 1: Comparative Antioxidant Activity Assay (DPPH)
This protocol outlines a general method to compare the antioxidant (reducing) capacity of this compound and sodium metabisulfite using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[7]
Materials:
-
This compound
-
Sodium metabisulfite
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and sodium metabisulfite of equal molar concentration in deionized water.
-
Prepare a stock solution of DPPH in methanol. Dilute to a working solution with an absorbance of approximately 1.0 at 517 nm.
-
-
Assay:
-
To a 96-well microplate, add increasing concentrations of the metabisulfite solutions.
-
Add the DPPH working solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity for each concentration.
-
Compare the IC₅₀ values (the concentration required to scavenge 50% of the DPPH radicals) for both compounds.
-
References
- 1. The Role of Sodium Metabisulfite in The Treatment of Chromium Containing Wastewater - Knowledge [ruisterchem.com]
- 2. This compound | 32736-64-4 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. crecompany.com [crecompany.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Ammonium Metabisulfite and Potassium Metabisulfite for Food Preservation
A comprehensive guide for researchers and food industry professionals on the performance, mechanisms, and applications of two key sulfite (B76179) preservatives.
Ammonium (B1175870) metabisulfite (B1197395) ((NH₄)₂S₂O₅) and potassium metabisulfite (K₂S₂O₅) are widely utilized as preservatives in the food and beverage industry. Their efficacy stems from their ability to release sulfur dioxide (SO₂), a potent antimicrobial and antioxidant agent. While both compounds serve similar functions, their distinct chemical compositions lead to differences in their applications, performance, and potential downstream effects. This guide provides a detailed comparison of these two additives, supported by experimental data and methodologies, to inform their selection and use in food preservation.
Performance Comparison: A Data-Driven Overview
The preservative action of both ammonium and potassium metabisulfite is primarily attributed to the liberation of SO₂ in aqueous and acidic environments. This SO₂ acts as a potent inhibitor of microbial growth and enzymatic browning.
Antimicrobial Efficacy
Sulfites are effective against a broad spectrum of microorganisms, including bacteria, yeasts, and molds. The antimicrobial action involves the disruption of microbial cellular processes. While direct comparative studies on the minimum inhibitory concentration (MIC) of ammonium and potassium metabisulfite are limited in publicly available literature, data for potassium metabisulfite highlights its effectiveness against common foodborne pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Potassium Metabisulfite Against Selected Foodborne Pathogenic Bacteria
| Bacterium | Minimum Inhibitory Concentration (mg/mL) |
| Staphylococcus aureus | 0.5 |
| Klebsiella aerogenes | 1.5 |
| Proteus mirabilis | 1.5 |
| Pseudomonas aeruginosa | 1.5 |
| Escherichia coli | 1.5 |
| Source: Adapted from a study on the inhibitory effect of different chemical food preservatives. |
It is important to note that the efficacy of both preservatives is highly dependent on the pH of the food matrix, with greater antimicrobial activity observed at lower pH values.
Inhibition of Enzymatic Browning
Enzymatic browning, a common cause of food spoilage in fruits and vegetables, is catalyzed by the polyphenol oxidase (PPO) enzyme. Sulfites act as potent inhibitors of PPO, thereby preserving the color and appearance of food products. While both ammonium and potassium metabisulfite are effective, the choice of preservative can be influenced by the specific food application.
Key Chemical Differences and Their Implications
The primary distinction between the two preservatives lies in their cation: ammonium (NH₄⁺) in ammonium metabisulfite and potassium (K⁺) in potassium metabisulfite. This difference has significant implications, particularly in fermented beverages like wine.
Ethyl Carbamate (B1207046) Formation in Fermented Products
A major consideration in the use of ammonium-based compounds in fermented products is the potential for ethyl carbamate formation. Ethyl carbamate is a potential carcinogen that can be formed from the reaction of ethanol (B145695) with nitrogen-containing compounds, such as urea. The addition of ammonium salts can increase the nitrogen content, potentially leading to higher levels of ethyl carbamate. For this reason, potassium metabisulfite is generally the preferred sulfite for winemaking.
Mechanisms of Action
The preservative effects of both ammonium and potassium metabisulfite are multifaceted, involving both antimicrobial and antioxidant pathways.
Antimicrobial Signaling Pathway
The antimicrobial activity of sulfites is not fully elucidated but is understood to involve several mechanisms at the cellular level. The released sulfur dioxide can diffuse across the microbial cell membrane and interfere with key cellular functions.
References
Validation of experimental results obtained using ammonium metabisulfite
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ammonium (B1175870) Metabisulfite (B1197395) and its Alternatives with Supporting Experimental Data.
This guide provides a comprehensive validation of experimental results obtained using ammonium metabisulfite, offering a clear comparison with its common alternatives. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of the performance and applications of this compound. Detailed experimental protocols are provided to enable replication and further investigation.
Performance as an Oxygen Scavenger
Ammonium bisulfite, a related compound in equilibrium with this compound in solution, is recognized for its efficacy as an oxygen scavenger, a critical function in preventing oxidative degradation of sensitive reagents and drug formulations.[1][2][3] Qualitative assessments suggest that ammonium bisulfite is more water-soluble and reacts with oxygen more rapidly than its sodium counterpart, sodium bisulfite.[2][3][4]
The reaction of bisulfites with oxygen is generally faster at higher temperatures and can be catalyzed by the presence of transition metal ions, such as cobalt.[2][3] As a general guideline, approximately 60 ppm of a 65 wt% ammonium bisulfite solution is required to reduce the dissolved oxygen concentration in water from 9 ppm to 50 ppb.[2][3]
Comparative Data on Oxygen Scavenging
| Feature | This compound/Bisulfite | Sodium Metabisulfite/Bisulfite | Sodium Sulfite (B76179) |
| Oxygen Scavenging Rate | Generally considered faster than sodium bisulfite.[2][3] | Slower reaction rate compared to ammonium bisulfite. | Effective, but reaction kinetics can be influenced by pH and temperature.[5] |
| Solubility in Water | Higher than sodium bisulfite.[2][3] | Lower solubility compared to ammonium bisulfite. | Good solubility in water. |
| pH of Aqueous Solution | Slightly basic (around pH 8 for ammonium bisulfite).[2][3] | Forms a significantly basic solution.[2][3] | Alkaline. |
| Potential for Microbial Growth | The ammonium ion may promote bacterial growth in some applications.[2][3] | Less likely to promote microbial growth compared to ammonium salts. | Does not contribute to microbial growth. |
| Contribution to Dissolved Solids | Contributes to total dissolved solids. | Increases total dissolved solids in boiler water applications.[5] | Increases total dissolved solids. |
Performance as an Antimicrobial Preservative
Sulfites, including this compound, are widely used as preservatives in the food, beverage, and pharmaceutical industries due to their ability to inhibit the growth of a broad spectrum of microorganisms.[6][7][8] The antimicrobial action of sulfites is primarily attributed to the release of sulfur dioxide (SO₂) in acidic solutions, which interferes with microbial cellular processes.[6] The efficacy of sulfites as antimicrobial agents is pH-dependent, with greater activity at lower pH values.[7]
Comparative Data on Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sodium bisulfite and sodium sulfite against common microorganisms. Corresponding data for this compound and ammonium sulfite are not widely available in the literature, representing a significant data gap. Researchers are encouraged to use the provided protocols to determine these values for a direct comparison.
| Microorganism | This compound (ppm) | Sodium Bisulfite (ppm) | Sodium Sulfite (ppm) |
| Lactobacillus casei | Data not available | 1000 (bactericidal at 2 hours)[9] | >3780 (bacteriostatic up to 6 hours)[9] |
| Lactobacillus plantarum | Data not available | ≥1000 (bactericidal at 4 hours)[9] | >3780 (bacteriostatic up to 6 hours)[9] |
| Lactobacillus rhamnosus | Data not available | 1000 (bactericidal at 2 hours)[9] | >3780 (bacteriostatic up to 6 hours)[9] |
| Streptococcus thermophilus | Data not available | ≥1000 (bactericidal at 6 hours)[9] | >3780 (bacteriostatic up to 6 hours)[9] |
| Salmonella enterica | Data not available | Data not available | 50,000[10] |
| Listeria monocytogenes | Data not available | Data not available | Data not available |
Experimental Protocols
Determination of Oxygen Scavenging Capacity
This protocol outlines a method to quantify and compare the oxygen scavenging efficiency of this compound and its alternatives. The method involves monitoring the depletion of dissolved oxygen in a sealed system over time.
Materials:
-
Dissolved oxygen (DO) meter with a probe
-
Airtight reaction vessel with ports for the DO probe and for sample injection
-
Magnetic stirrer and stir bar
-
Nitrogen gas source for deoxygenating water
-
Stock solutions of this compound, sodium metabisulfite, and sodium sulfite (e.g., 1% w/v)
-
Deionized water
Procedure:
-
Deoxygenation of Water: Sparge deionized water with nitrogen gas for at least 30 minutes to reduce the initial dissolved oxygen concentration to a low, stable baseline.
-
System Setup: Transfer a known volume of the deoxygenated water into the airtight reaction vessel. Place the vessel on a magnetic stirrer and add a stir bar.
-
Equilibration: Insert the DO probe into the vessel, ensuring an airtight seal. Allow the system to equilibrate with gentle stirring until a stable DO reading is obtained.
-
Initiation of Reaction: Inject a precise volume of the oxygen scavenger stock solution into the vessel to achieve the desired final concentration (e.g., 100 ppm).
-
Data Collection: Record the dissolved oxygen concentration at regular time intervals (e.g., every 30 seconds) until the reading stabilizes or reaches a minimum value.
-
Data Analysis: Plot the dissolved oxygen concentration as a function of time for each scavenger. The initial slope of the curve represents the rate of oxygen scavenging. The total amount of oxygen scavenged can be calculated from the difference between the initial and final DO concentrations.
Workflow Diagram:
Oxygen Scavenging Capacity Determination Workflow
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound and its alternatives against a specific microorganism. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Stock solutions of this compound, sodium metabisulfite, and sodium sulfite
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of each sulfite stock solution in the sterile broth medium directly in the wells of the 96-well plate. The concentration range should be wide enough to encompass the expected MIC.
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add a standardized volume of the prepared inoculum to each well of the microtiter plate, including a positive control well (broth with inoculum, no sulfite) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfite that shows no visible growth.
Workflow Diagram:
MIC Determination Workflow
Analytical Determination of Sulfites by Ion Chromatography (IC)
This protocol provides a method for the quantitative analysis of sulfite and its oxidation product, sulfate (B86663), in aqueous solutions using ion chromatography with conductivity detection. This is crucial for stability studies and for monitoring the consumption of the sulfite as an oxygen scavenger.[13]
Materials:
-
Ion chromatograph equipped with a conductivity detector and an anion-exchange column (e.g., Dionex IonPac™ AS14A).
-
Eluent solution (e.g., 8.0 mM sodium carbonate and 1.0 mM sodium bicarbonate).
-
Suppressor (e.g., Anion Self-Regenerating Suppressor).
-
Standard solutions of sulfite and sulfate.
-
Samples containing this compound or its alternatives.
-
Formaldehyde (B43269) solution (as a stabilizer for sulfite).
Procedure:
-
Sample Preparation: Dilute the samples to be analyzed with deionized water to fall within the linear range of the instrument. To prevent oxidation of sulfite during analysis, add a small amount of formaldehyde solution to the diluted samples and standards.
-
Instrument Setup: Equilibrate the IC system with the eluent at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Calibration: Inject a series of standard solutions of sulfite and sulfate of known concentrations to generate a calibration curve.
-
Sample Analysis: Inject the prepared samples into the IC system and record the chromatograms.
-
Data Analysis: Identify and quantify the sulfite and sulfate peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards.
Signaling Pathway Diagram:
References
- 1. lcms.cz [lcms.cz]
- 2. Ammonium Bisulfite Oxygen Scavenger | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 3. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 4. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 5. jabonline.in [jabonline.in]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Bio-Protection as an Alternative to Sulphites: Impact on Chemical and Microbial Characteristics of Red Wines [frontiersin.org]
- 9. Sulfites inhibit the growth of four species of beneficial gut bacteria at concentrations regarded as safe for food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 12. Simplified sulfite determination in foods and beverages using ion chromatography | Metrohm [metrohm.com]
- 13. asianpubs.org [asianpubs.org]
A Comparative Guide to Oxygen Scavenging Reagents: Alternatives to Ammonium Metabisulfite
For Researchers, Scientists, and Drug Development Professionals
Oxidative degradation is a critical concern in the stability and efficacy of pharmaceutical products. The removal of molecular oxygen from packaging and formulations is, therefore, a crucial step in ensuring the shelf-life and integrity of oxygen-sensitive drugs. While ammonium (B1175870) metabisulfite (B1197395) has traditionally been employed as an effective oxygen scavenger, a range of alternative reagents are available, each with distinct performance characteristics. This guide provides an objective comparison of these alternatives, supported by available data, to aid in the selection of the most appropriate oxygen scavenger for specific research and development needs.
Performance Comparison of Oxygen Scavengers
The selection of an appropriate oxygen scavenger depends on several factors, including its oxygen scavenging capacity, reaction kinetics, compatibility with the drug formulation, and the desired environmental conditions. Below is a summary of the performance of common alternatives to ammonium metabisulfite. It is important to note that a direct comparison of quantitative data can be challenging due to variations in experimental conditions across different studies.
| Reagent | Chemical Formula | Oxygen Scavenging Capacity (Theoretical) | Reaction Rate | Optimal pH | Key Advantages | Potential Disadvantages |
| This compound | (NH₄)₂S₂O₅ | ~0.33 g O₂ / g | Moderate to Fast | Acidic to Neutral | High water solubility.[1] | Can introduce ammonium ions, potentially promoting microbial growth. |
| Sodium Sulfite | Na₂SO₃ | ~0.127 g O₂ / g | Fast | Alkaline | Widely used and cost-effective.[1] | Can increase total dissolved solids.[2] |
| Sodium Bisulfite | NaHSO₃ | ~0.154 g O₂ / g | Fast | Acidic | Common reducing agent that reacts readily with dissolved oxygen.[3][4] | Can release sulfur dioxide.[3] |
| Ascorbic Acid (Vitamin C) | C₆H₈O₆ | ~0.091 g O₂ / g | Slow to Moderate | Acidic | Generally Regarded as Safe (GRAS), suitable for food and pharmaceutical applications. | Slower reaction rate compared to sulfites; may require a catalyst.[5] |
| Erythorbic Acid | C₆H₈O₆ | ~0.091 g O₂ / g | Moderate | Acidic | GRAS status, provides effective oxygen control without contributing to sulfate (B86663) residuals.[2] | Performance can be influenced by the presence of transition metals.[6] |
| Carbohydrazide | CH₆N₄O | ~0.89 g O₂ / g | Slow | Alkaline | Volatile scavenger, offers protection in both liquid and vapor phases.[7] | Slower reaction time compared to sulfites.[1] |
| Diethylhydroxylamine (DEHA) | (C₂H₅)₂NOH | ~0.36 g O₂ / g | Moderate | Alkaline | Volatile scavenger, provides system-wide corrosion control.[2] | Can produce volatile organic acids.[7] |
| Iron Powder | Fe | ~0.43 g O₂ / g | Varies (requires moisture) | Neutral | High capacity, commonly used in packaging as sachets. | Requires moisture for activation, not suitable for all formulations. |
Experimental Protocols
The following is a generalized protocol for evaluating the performance of oxygen scavengers in an aqueous solution. This methodology can be adapted based on the specific reagent and application.
Objective: To determine the oxygen scavenging capacity and reaction rate of a candidate reagent.
Materials:
-
Dissolved oxygen (DO) meter with a probe
-
Airtight reaction vessel with a port for the DO probe and for reagent injection
-
Magnetic stirrer and stir bar
-
Deionized water
-
Candidate oxygen scavenging reagent
-
Standard solution of a known oxygen scavenger (for comparison)
-
Buffer solutions for pH control
Procedure:
-
Preparation of Oxygenated Water: Saturate a known volume of deionized water with air by vigorous stirring or by bubbling air through it for a specified period.
-
System Setup: Transfer the oxygen-saturated water to the airtight reaction vessel. Place the vessel on the magnetic stirrer and add the stir bar.
-
Initial DO Measurement: Insert the DO probe into the vessel, ensuring an airtight seal. Allow the DO reading to stabilize and record this initial value.
-
Reagent Addition: Inject a precise amount of the oxygen scavenging reagent into the vessel through the injection port.
-
Data Collection: Immediately start recording the dissolved oxygen concentration at regular time intervals until the reading stabilizes at a low level or for a predetermined duration.
-
Data Analysis:
-
Oxygen Scavenging Capacity: Calculate the total amount of oxygen removed per unit mass or concentration of the scavenger.
-
Reaction Rate: Plot the dissolved oxygen concentration as a function of time. The initial slope of this curve can be used to determine the initial reaction rate. For a more detailed analysis, the data can be fitted to a suitable kinetic model (e.g., first-order or second-order) to determine the reaction rate constant.[8]
-
-
Control and Comparison: Repeat the experiment with a blank (no scavenger) and with a standard oxygen scavenger to validate the methodology and for comparative performance analysis.
Visualizing Relationships and Workflows
To better understand the selection process and experimental evaluation of oxygen scavengers, the following diagrams are provided.
Caption: Logical flow for selecting an optimal oxygen scavenger.
Caption: A typical experimental workflow for evaluating oxygen scavenger performance.
References
- 1. scrantonassociates.com [scrantonassociates.com]
- 2. Oxygen Scavengers Test, photometric | Sigma-Aldrich [sigmaaldrich.com]
- 3. jabonline.in [jabonline.in]
- 4. jabonline.in [jabonline.in]
- 5. US6027687A - Method for preventing corrosion using a sulfite-based oxygen scavenger, and composition therefor - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. imperialchem.com [imperialchem.com]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Head-to-Head Battle: Ammonium Bisulfite vs. Sodium Bisulfite for DNA Conversion
A comprehensive guide for researchers navigating the critical choice between ammonium (B1175870) and sodium bisulfite for accurate DNA methylation analysis.
In the realm of epigenetics, the precise analysis of DNA methylation hinges on the critical step of bisulfite conversion, a process that chemically distinguishes methylated from unmethylated cytosines. For decades, sodium bisulfite has been the established "gold standard" for this conversion. However, the emergence of ammonium bisulfite has presented researchers with an alternative that promises faster reaction times. This guide provides a detailed comparison of the efficiency, protocols, and performance of ammonium bisulfite versus sodium bisulfite for DNA conversion, supported by experimental data to inform the optimal choice for your research needs.
Performance Comparison at a Glance
The choice between ammonium and sodium bisulfite involves a trade-off between reaction speed and conversion efficiency, with significant implications for DNA integrity. While ammonium bisulfite's higher solubility facilitates a more concentrated solution and thus a faster reaction, potentially minimizing DNA degradation, some studies suggest it may result in lower conversion efficiency, particularly with complex genomic DNA.[1]
| Parameter | Ammonium Bisulfite | Sodium Bisulfite | Key Considerations |
| Conversion Efficiency | Reported to be potentially lower, may require optimization.[1] | Generally high and considered the industry standard (>99%).[2][3] | Incomplete conversion can lead to the false interpretation of unmethylated cytosines as methylated. |
| Reaction Time | Significantly shorter (e.g., 1-2 hours).[1] | Longer incubation periods are typically required (e.g., 4-16 hours).[2] | Shorter reaction times can reduce the risk of DNA degradation. |
| DNA Degradation | Potentially lower due to shorter incubation times. | Can be significant (up to 90%) due to harsh reaction conditions.[4][5] | DNA quality is crucial for successful downstream applications like PCR and sequencing. |
| Reagent Concentration | Higher concentrations are achievable (e.g., 9M).[6] | Limited by solubility (typically around 3-4M). | Higher concentration of bisulfite ions accelerates the deamination of cytosine.[6] |
Experimental Protocols: A Detailed Look
The following protocols outline the key steps for DNA bisulfite conversion using both ammonium and sodium bisulfite. These are representative "homebrew" methods; commercially available kits may have optimized and streamlined procedures.
Rapid Ammonium Bisulfite Conversion Protocol
This protocol is adapted from a method designed for faster conversion times.[1]
-
DNA Denaturation: The initial and critical step is to denature the double-stranded DNA to allow the bisulfite reagent to access the cytosine bases. This is typically achieved by alkaline treatment (e.g., with NaOH).
-
Bisulfite Reaction: The denatured DNA is then incubated with a high-concentration ammonium bisulfite solution (e.g., 9M) at an elevated temperature (e.g., 70°C) for a shorter duration (e.g., 1 hour).[1]
-
Purification (Desalting): After the conversion reaction, the DNA is purified to remove bisulfite and other salts. This is commonly done using silica-based spin columns.
-
Desulfonation: The sulfonated uracil (B121893) intermediates are converted to uracil by treatment with an alkaline solution (e.g., NaOH).
-
Final Purification: A final purification and elution step yields the converted, single-stranded DNA ready for downstream analysis.
Standard Sodium Bisulfite Conversion Protocol
This protocol represents a conventional method that has been widely used in the field.[2][7]
-
DNA Denaturation: Similar to the ammonium bisulfite method, the DNA is first denatured using an alkaline solution.
-
Bisulfite Reaction: The denatured DNA is incubated in a sodium bisulfite solution at a moderate temperature (e.g., 50-55°C) for an extended period (e.g., 4-16 hours).[2] This prolonged incubation is necessary to achieve complete conversion.
-
Purification (Desalting): The bisulfite-treated DNA is then purified to remove the reaction components.
-
Desulfonation: An alkaline treatment is used to remove the sulfonate group from the uracil bases.
-
Final Purification: The converted DNA is purified and eluted, making it ready for subsequent applications.
Visualizing the Workflow
To better illustrate the key stages of the bisulfite conversion process, the following diagram outlines the general experimental workflow.
The fundamental steps of denaturation, bisulfite reaction, and desulfonation are common to both methods, with the primary differences lying in the specific reagents and reaction conditions.
Signaling Pathway of Cytosine Conversion
The underlying chemical transformations of cytosine during bisulfite treatment are a three-step process.
This pathway highlights the sulfonation of the cytosine ring, followed by deamination to form a uracil intermediate, and finally, the removal of the sulfonate group under alkaline conditions to yield uracil. Methylated cytosine is largely resistant to this process, allowing for its differentiation from unmethylated cytosine after sequencing.
Logical Relationship: Choosing the Right Reagent
The decision between ammonium and sodium bisulfite depends on the specific priorities of the experiment.
For applications where sample input is limited and minimizing DNA degradation is paramount, the faster reaction times offered by ammonium bisulfite may be advantageous. However, for studies demanding the highest possible conversion efficiency and where established, reliable protocols are preferred, sodium bisulfite remains the more conservative and widely validated choice. Researchers opting for ammonium bisulfite should consider the potential need for protocol optimization to ensure complete conversion.
References
- 1. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Methylation: Bisulphite Modification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisulfite Conversion of DNA: Performance Comparison of Different Kits and Methylation Quantitation of Epigenetic Biomarkers that Have the Potential to Be Used in Non-Invasive Prenatal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method for accurate assessment of DNA quality after bisulfite treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisulfite Conversion of DNA: Performance Comparison of Different Kits and Methylation Quantitation of Epigenetic Biomarkers that Have the Potential to Be Used in Non-Invasive Prenatal Testing | PLOS One [journals.plos.org]
- 6. DNA methylation analysis: speedup of bisulfite-mediated deamination of cytosine in the genomic sequencing procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol Online: Bisulfite Modification (Conversion) of DNA [protocol-online.org]
A Comparative Analysis of Metabisulfites in Industrial Applications
Metabisulfites, including sodium metabisulfite (B1197395), potassium metabisulfite, and calcium metabisulfite, are versatile inorganic compounds widely employed across various industries for their antioxidant, preservative, and reducing properties. This guide provides an objective comparison of their performance in key industrial applications, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their selection and application.
General Properties and Comparative Overview
Sodium metabisulfite (Na₂S₂O₅), potassium metabisulfite (K₂S₂O₅), and calcium metabisulfite (Ca(S₂O₅)₂) are salts of sulfurous acid.[1] In aqueous solutions, they release sulfur dioxide (SO₂), which is the primary active agent responsible for their preservative and antioxidant effects.[2][3] The choice between these salts often depends on the specific application, cost-effectiveness, and the desired cationic contribution (sodium, potassium, or calcium) to the final product.[1]
| Property | Sodium Metabisulfite | Potassium Metabisulfite | Calcium Metabisulfite |
| Chemical Formula | Na₂S₂O₅ | K₂S₂O₅ | CaS₂O₅ |
| Molar Mass | 190.11 g/mol | 222.32 g/mol | 184.2 g/mol [4] |
| Appearance | White to yellow crystalline powder[5] | White crystalline powder | Not specified |
| Odor | Faint SO₂ odor[5] | Pungent sulfur dioxide odor | Not specified |
| Common Applications | Food preservation, water treatment, pharmaceuticals, textiles, chemical synthesis[5] | Food preservation (especially winemaking), pharmaceuticals[1] | Food preservation (E227)[6] |
Industrial Applications: A Comparative Analysis
Food and Beverage Industry
Metabisulfites are extensively used as preservatives and antioxidants in the food and beverage industry to prevent microbial spoilage and enzymatic browning.[2]
Comparison of Efficacy:
While both sodium and potassium metabisulfite are effective, potassium metabisulfite is often preferred in winemaking. This preference stems from the desire to avoid increasing the sodium content of the wine and because potassium can contribute to the wine's stability.[7][8] Some sources suggest that potassium metabisulfite has a higher oxidation potential, offering better protection against oxygen damage.[1] Sodium metabisulfite, being less expensive, is more common in other food applications.[1] Calcium metabisulfite is also used as a preservative (E227), for instance, in brining cherries.[6]
Experimental Protocol: Determination of Sulfite (B76179) Content in Food (Optimized Monier-Williams Method)
This method is a standard procedure for determining the total sulfite content in food products.
Methodology:
-
Sample Preparation: A known weight of the food sample is placed in a reaction flask.
-
Acid Digestion: The sample is heated with a refluxing hydrochloric acid solution. This converts the sulfites in the sample into sulfur dioxide (SO₂) gas.
-
Gas Distillation: A stream of nitrogen gas is passed through the solution to carry the liberated SO₂ gas through a condenser.
-
Trapping and Oxidation: The SO₂ gas is bubbled through a hydrogen peroxide solution, which oxidizes it to sulfuric acid (H₂SO₄).
-
Titration: The resulting sulfuric acid is titrated with a standardized sodium hydroxide (B78521) (NaOH) solution. The amount of NaOH used is directly proportional to the amount of sulfite in the original sample.
Water Treatment
Sodium metabisulfite is widely used in water treatment, primarily for dechlorination and as an oxygen scavenger.[9] It effectively removes residual chlorine from wastewater and process water before discharge, protecting aquatic life.[10]
Dechlorination Efficacy:
The reaction of sodium metabisulfite with water forms sodium bisulfite (NaHSO₃), which then reacts with hypochlorous acid (HOCl) to neutralize chlorine. While theoretically 1.34 mg of sodium metabisulfite can remove 1.0 mg of free chlorine, in practice, a higher dosage of around 3.0 mg is often used to ensure complete removal.[9]
Experimental Protocol: Evaluation of Dechlorination Efficiency
This protocol assesses the effectiveness of metabisulfites in removing chlorine from water.
Methodology:
-
Chlorinated Water Preparation: A stock solution of water with a known concentration of free chlorine is prepared.
-
Metabisulfite Addition: A calculated amount of the metabisulfite solution is added to the chlorinated water.
-
Reaction Time: The solution is stirred for a specified period to allow the dechlorination reaction to occur.
-
Residual Chlorine Measurement: The concentration of residual free chlorine is measured using a DPD (N,N-diethyl-p-phenylenediamine) colorimetric method or an amperometric titrator.
-
Efficiency Calculation: The dechlorination efficiency is calculated as the percentage reduction in free chlorine concentration.
Pharmaceutical Industry
In the pharmaceutical sector, metabisulfites, particularly sodium metabisulfite, are used as antioxidant excipients in various formulations, especially in injectable drugs containing easily oxidizable active pharmaceutical ingredients (APIs) like adrenaline (epinephrine).[5][11] They help maintain the stability and extend the shelf life of medications.[11]
Comparative Performance:
The choice between sodium and potassium metabisulfite in pharmaceuticals is often dictated by the specific formulation requirements and potential interactions with the API. While both are effective antioxidants, they can react with certain APIs. For instance, sodium metabisulfite can form adducts with epinephrine, leading to its degradation.[11]
Experimental Protocol: Simultaneous Analysis of Metabisulfite and Sulfate (B86663) by Capillary Electrophoresis (CE)
This method allows for the quantification of metabisulfite and its primary degradation product, sulfate, in pharmaceutical formulations.
Methodology:
-
Sample and Standard Preparation: Standard solutions of sodium metabisulfite and sodium sulfate are prepared. The pharmaceutical formulation is diluted to a suitable concentration.
-
Electrophoretic Separation: The samples and standards are injected into a capillary electrophoresis system. A background electrolyte solution is used to facilitate the separation of ions based on their electrophoretic mobility under an applied electric field.
-
Detection: Indirect UV detection is commonly employed, where the analytes are detected by the displacement of a UV-absorbing component in the background electrolyte.
-
Quantification: The concentration of metabisulfite and sulfate in the sample is determined by comparing their peak areas to those of the standards.
Textile and Pulp & Paper Industries
Sodium metabisulfite is utilized in the textile industry as a bleaching agent and for neutralizing residual chlorine after bleaching, which ensures uniform dyeing.[10][12] In the pulp and paper industry, it is used as a bleaching agent for wood pulp.[13]
Performance in Dyeing:
Sodium metabisulfite acts as a reducing agent, breaking down excess oxygen in the dye bath and neutralizing residual bleach. This creates an optimal environment for dye molecules to penetrate and bind uniformly to the fabric fibers, enhancing color consistency.[12] Studies have shown that it can reduce chlorine content by up to 95% and improve the color fastness of dyed fabrics.[10]
Signaling Pathways and Mechanisms of Action
Antimicrobial Action of Metabisulfites
The primary antimicrobial action of metabisulfites is attributed to the release of sulfur dioxide (SO₂) in aqueous and acidic environments.[3] SO₂ can readily diffuse across the microbial cell membrane.
Inside the cell, SO₂ disrupts key cellular processes, including:
-
Enzyme Inhibition: It reacts with disulfide bonds in proteins, leading to the inactivation of essential enzymes.[14]
-
ATP Depletion: It interferes with cellular energy metabolism, reducing the levels of ATP.[15]
-
Inhibition of Nucleic Acid Synthesis: It can inhibit DNA replication, further impeding microbial growth.[16]
Antioxidant Mechanism of Metabisulfites
Metabisulfites act as potent antioxidants by scavenging oxygen. In the presence of oxygen, the sulfite ion is oxidized to the sulfate ion, thereby protecting the product from oxidative degradation.
This oxygen scavenging property is crucial in preventing the browning of fruits and vegetables and maintaining the potency of oxygen-sensitive pharmaceuticals.[3]
Pro-oxidant Effects at High Concentrations
It is important to note that at high concentrations, sodium metabisulfite can exhibit pro-oxidant effects. This is mediated by the formation of sulfite radicals, which can trigger lipid peroxidation and deplete cellular antioxidant defenses, potentially leading to cytotoxicity.[17]
Conclusion
Sodium, potassium, and calcium metabisulfites are highly effective and widely used industrial chemicals with distinct advantages depending on the application. Sodium metabisulfite is a cost-effective choice for many applications, including water treatment and general food preservation. Potassium metabisulfite is favored in applications where sodium addition is undesirable, such as winemaking. Calcium metabisulfite also serves as a food preservative. The selection of a specific metabisulfite should be based on a thorough evaluation of the application requirements, regulatory considerations, and the potential impact of the cation on the final product.
References
- 1. labelpeelers.com [labelpeelers.com]
- 2. essfeed.com [essfeed.com]
- 3. quora.com [quora.com]
- 4. Calcium metabisulfite | CaO5S2 | CID 24827056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium metabisulfite - Wikipedia [en.wikipedia.org]
- 6. Calcium bisulfite - Wikipedia [en.wikipedia.org]
- 7. wine - Why is potassium metabisulphite preferred to sodium by some sources? - Homebrewing Stack Exchange [homebrew.stackexchange.com]
- 8. grapesforwine.com [grapesforwine.com]
- 9. researchgate.net [researchgate.net]
- 10. crecompany.com [crecompany.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. crecompany.com [crecompany.com]
- 13. itjfs.com [itjfs.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. Sulfites inhibit the growth of four species of beneficial gut bacteria at concentrations regarded as safe for food - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Ammonium Metabisulfite
For researchers, scientists, and drug development professionals, the accurate quantification of ammonium (B1175870) metabisulfite (B1197395) is crucial for quality control, stability studies, and formulation development. As a common excipient used as an antioxidant and preservative, its concentration must be carefully monitored. This guide provides an objective comparison of prevalent analytical methods for the quantification of both the sulfite (B76179) and ammonium components of ammonium metabisulfite, offering supporting data and detailed experimental protocols to aid in method selection and cross-validation.
Cross-validation of analytical methods is a critical process to ensure that results are reliable and consistent, especially when transferring methods between laboratories or employing different techniques.[1] This process involves comparing data from two or more distinct methods to verify their equivalence for a specific analytical purpose.[1][2]
Quantitative Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, available equipment, and throughput. The following table summarizes the key performance characteristics of common methods for quantifying the sulfite and ammonium ions released from this compound in solution.
| Parameter | Iodometric Titration (for Sulfite) | Ion Chromatography (for Sulfite) | Spectrophotometry (for Sulfite) | Ion-Selective Electrode (for Ammonium) | Spectrophotometry (for Ammonium) |
| Principle | Redox titration with an iodine-based titrant.[3][4][5] | Ion-exchange separation followed by conductivity detection.[6] | Reaction with o-phthaldialdehyde and ammonia (B1221849) to form a colored complex.[7] | Potentiometric measurement of ammonium ion activity.[8] | Reaction with phenol (B47542) and hypochlorite (B82951) (Berthelot reaction) to form indophenol (B113434) blue.[8][9] |
| Selectivity | Low; susceptible to interference from other reducing/oxidizing agents (e.g., sulfides, ferrous iron).[3][5] | High; separates sulfite from other anions like sulfate (B86663).[6] | High; specific reaction for sulfite.[7] | Moderate; potential interference from other ions. | High; specific colorimetric reaction.[9] |
| Sensitivity (LOD/LOQ) | Minimum Detectable Level: ~2-3 mg/L (ppm) SO₃²⁻.[3] | LOD: 0.3 ppm; LOQ: 1.0 ppm (for sodium metabisulfite).[6] | Capable of detecting as little as 5x10⁻⁶ M sulfite.[7] | Method dependent. | LOD: ~0.3 ppm NH₄⁺.[9] |
| Precision (%RSD) | Analyst-dependent; can range from 0.7% to 3.6%.[5] | Repeatability: <2%; Intermediate Precision: <1%.[6] | Not specified. | Method dependent. | Repeatability: ~0.7%.[9] |
| Accuracy (% Recovery) | Not specified. | 99.4% to 99.9%.[6] | Not specified. | Method dependent. | Method dependent. |
| Throughput | Moderate to High. | High (with autosampler). | High. | High. | High. |
| Primary Application | Routine QC, process water, formulations with simple matrices.[3] | Stability-indicating assays, complex mixtures, trace analysis.[6][10] | Trace sulfite analysis.[7] | Direct measurement in aqueous solutions.[8] | Quantification in various samples including pharmaceuticals and environmental water.[8][9] |
Experimental Protocols
Detailed methodologies are provided below for the most common techniques. These protocols serve as a starting point and should be fully validated for the specific sample matrix and intended use.
Iodometric Titration for Sulfite Content
This method is based on the oxidation of sulfite to sulfate by a standardized iodine solution. The endpoint is detected using a starch indicator.[5]
Principle: SO₃²⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 2H⁺
Reagents:
-
Standard Potassium Iodide-Iodate Titrant (0.0125 N)
-
Sulfuric Acid (H₂SO₄), 1N
-
Starch Indicator Solution
-
EDTA Reagent (to complex metal ions that catalyze sulfite oxidation)[3][5]
-
Deionized Water
Procedure:
-
Sample Preparation: Collect the sample, minimizing contact with air. If the sample temperature is above 50°C, cool it in a sealed container.[3] Immediately add 1 mL of EDTA solution per 100 mL of sample to prevent catalytic oxidation.
-
Place 50 mL of the sample into a 250 mL Erlenmeyer flask.
-
Add 1 mL of 1N H₂SO₄ and a few drops of starch indicator solution. The solution should be acidic.
-
Titration: Titrate immediately with the standard 0.0125 N potassium iodide-iodate solution. Keep the burette tip below the surface of the liquid to minimize air oxidation.[3]
-
Continue titrating until the first permanent faint blue color appears, which signals the endpoint.[3][5]
-
Record the volume of titrant used (V).
-
Calculation: Sulfite (mg/L as SO₃²⁻) = (V × N × 40,000) / mL of sample Where V = volume of titrant in mL, N = normality of titrant.
Ion Chromatography for Sulfite Content
This method provides high selectivity and sensitivity for sulfite quantification and can resolve it from other ions, such as sulfate, a potential degradation product.[6] The following is based on a validated method for sodium metabisulfite in a pharmaceutical syrup.[6]
Instrumentation:
-
Ion Chromatography System (e.g., Dionex ICS-5000) with a conductivity detector.[6]
-
Anion-Exchange Column (e.g., IonPac AS11-HC, 250 x 4.6 mm).[6]
-
Data Acquisition Software.
Reagents:
-
Sodium Hydroxide (NaOH), 18 mM solution in deionized water (Mobile Phase).
-
Sulfite Standard Stock Solution.
Procedure:
-
Chromatographic Conditions:
-
Mobile Phase: 18 mM NaOH
-
Flow Rate: 1.0 mL/min
-
Detection: Suppressed conductivity
-
Column Temperature: 25°C
-
-
Standard Preparation: Prepare a series of sulfite standard solutions from the stock solution to create a calibration curve (e.g., 1 ppm to 20 ppm).
-
Sample Preparation: Accurately weigh the sample and dissolve it in deionized water to a known volume. Filter the solution through a 0.45 µm syringe filter before injection. In aqueous solutions, metabisulfite is converted to sulfite.[6]
-
Analysis: Inject the standards and samples onto the IC system.
-
Quantification: Identify the sulfite peak based on its retention time. Quantify the sulfite concentration in the samples by comparing the peak area to the calibration curve generated from the standards.
Spectrophotometry for Ammonium Content (Berthelot Reaction)
This colorimetric method is based on the reaction of ammonia with phenol (or salicylate) and hypochlorite in an alkaline medium to form a stable blue indophenol dye. The absorbance is proportional to the ammonium concentration.[8][9]
Instrumentation:
-
Spectrophotometer
-
Volumetric flasks, pipettes
Reagents:
-
Phenol Solution (or Sodium Salicylate)
-
Sodium Hypochlorite (NaClO) Solution
-
Sodium Nitroprusside Solution (Catalyst)
-
Alkaline Buffer Solution
-
Ammonium Standard Stock Solution
Procedure:
-
Standard Preparation: Prepare a series of ammonium standard solutions (e.g., 0.5 ppm to 20 ppm) from the stock solution.[9]
-
Sample Preparation: Dilute the sample containing this compound with deionized water to bring the ammonium concentration into the calibration range.
-
Color Development:
-
To a 10 mL aliquot of each standard and sample in separate volumetric flasks, add the reagents in the following order, mixing after each addition:
-
Alkaline buffer solution.
-
Phenol (or salicylate) and sodium nitroprusside reagent.
-
Sodium hypochlorite solution.
-
-
Allow the color to develop for a specified time at a controlled temperature (e.g., 30 minutes at 25°C).
-
Dilute to the final volume with deionized water.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (approx. 630-660 nm) against a reagent blank.
-
Quantification: Plot the absorbance of the standards versus their concentrations to create a calibration curve. Determine the ammonium concentration in the sample from this curve.
Methodology Visualization
The process of cross-validating different analytical methods is crucial for ensuring data integrity. The workflow below illustrates the logical steps involved in comparing two distinct methods, such as a classical titrimetric method and a modern chromatographic technique.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NEMI Method Summary - 377.1 [nemi.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. NEMI Method Summary - 4500-SO32- B [nemi.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. coleparmer.com [coleparmer.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
Justification for Using Ammonium Metabisulfite Over Other Sulfites: A Comparative Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and scientific research, the selection of appropriate excipients is paramount to ensure the stability, efficacy, and safety of drug formulations. Sulfites, a class of inorganic salts, are widely employed as antioxidants and preservatives to protect sensitive active pharmaceutical ingredients (APIs) from degradation. Among the commonly used sulfites are ammonium (B1175870) metabisulfite (B1197395), sodium metabisulfite, and potassium metabisulfite. While all serve a similar primary function, the choice of a specific sulfite (B76179) salt can have nuanced implications for a formulation's chemical properties and performance.
This guide provides a comprehensive comparison of ammonium metabisulfite with its sodium and potassium counterparts, offering a scientific justification for its use in specific applications. The comparison is supported by experimental data and detailed protocols to aid researchers and drug development professionals in making informed decisions.
Chemical Properties and Dissolution
This compound ((NH₄)₂S₂O₅), sodium metabisulfite (Na₂S₂O₅), and potassium metabisulfite (K₂S₂O₅) are all salts of disulfurous acid. In aqueous solutions, they hydrolyze to form bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions, which are the active species responsible for their antioxidant and reducing properties. The primary distinction between these salts lies in the cation present: ammonium (NH₄⁺), sodium (Na⁺), or potassium (K⁺).
While the active sulfite species are the same, the cation can influence the physicochemical properties of the solution, such as pH and ionic strength, which in turn can affect the stability of the drug formulation.[1]
Performance Comparison: Antioxidant Efficacy
The primary role of sulfites in many pharmaceutical formulations is to act as an antioxidant, preventing the oxidative degradation of the API. The antioxidant capacity of these sulfites can be compared using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidized species.
Table 1: Comparison of Key Properties of Common Sulfites
| Property | This compound | Sodium Metabisulfite | Potassium Metabisulfite |
| Chemical Formula | (NH₄)₂S₂O₅ | Na₂S₂O₅ | K₂S₂O₅ |
| Molecular Weight | 180.21 g/mol | 190.11 g/mol | 222.32 g/mol |
| Sulfur Dioxide (SO₂) Content (theoretical) | ~71% | ~67% | ~57% |
| Solubility in Water | High | High | Moderate |
| Cation | Ammonium (NH₄⁺) | Sodium (Na⁺) | Potassium (K⁺) |
Note: The theoretical SO₂ content is a key metric as it is the primary active component responsible for the antioxidant and preservative effects.
While direct comparative studies are limited, the higher percentage of sulfur dioxide in this compound suggests a potentially greater antioxidant capacity on a weight-for-weight basis. However, the release and reactivity of SO₂ can be influenced by the formulation's pH and the specific cation present.
Experimental Protocols for Comparative Efficacy
To provide a framework for direct comparison, the following are detailed methodologies for key experiments that can be adapted to evaluate the performance of this compound against other sulfites.
Antioxidant Capacity Assessment using DPPH Radical Scavenging Assay
This assay is a common method to evaluate the free radical scavenging ability of antioxidants.
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[2][3]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Sulfite Solutions: Prepare stock solutions of this compound, sodium metabisulfite, and potassium metabisulfite (e.g., 1 mg/mL) in deionized water. Create a series of dilutions from the stock solutions.
-
Reaction: Add 1 mL of each sulfite dilution to 2 mL of the DPPH solution. A control is prepared using 1 mL of deionized water instead of the sulfite solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Evaluation of Preservative Efficacy in a Pharmaceutical Formulation (e.g., Epinephrine (B1671497) Injection)
This experiment assesses the ability of different sulfites to prevent the degradation of an oxygen-sensitive drug like epinephrine.
Principle: Epinephrine is susceptible to oxidation, leading to the formation of colored degradation products and a loss of potency.[4] The effectiveness of the sulfite as a preservative is determined by quantifying the remaining concentration of epinephrine after a period of stress (e.g., exposure to heat or light).
Protocol:
-
Formulation Preparation: Prepare separate formulations of epinephrine (e.g., 1 mg/mL) containing equimolar concentrations of this compound, sodium metabisulfite, and potassium metabisulfite. A control formulation without any sulfite should also be prepared.
-
Stability Study: Store the prepared formulations under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 3 months).
-
Sample Analysis: At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples and analyze the concentration of epinephrine using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5]
-
Data Analysis: Compare the percentage of epinephrine remaining in each formulation over time. A slower rate of degradation indicates a more effective preservative.
Visualizing the Antioxidant Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the antioxidant mechanism of sulfites and a typical experimental workflow for their comparison.
Caption: Antioxidant mechanism of sulfite.
References
- 1. The influence of the ammonium ion on the stability of ethacrynic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Sulfites as Antioxidants in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of sulfites as antioxidants in chemical research, contrasting their performance with commonly used alternatives such as Ascorbic Acid and Butylated Hydroxytoluene (BHT). The information presented is supported by experimental data and detailed protocols to assist researchers in selecting appropriate antioxidants for their specific applications.
Introduction to Antioxidants in Chemical Research
Antioxidants are crucial reagents in chemical research and drug development, utilized to prevent the oxidative degradation of sensitive compounds and to study the mechanisms of oxidative stress. Sulfites, including sodium sulfite (B76179) and sodium metabisulfite, have long been employed for their reducing properties.[1] They function by scavenging reactive oxygen species (ROS), thereby inhibiting oxidation pathways that can compromise the stability and efficacy of chemical compounds.[2][3] This guide evaluates the antioxidant capacity of sulfites in comparison to other standard antioxidants through common in-vitro assays.
Comparative Antioxidant Activity
The antioxidant efficacy of a compound is often quantified by its IC50 value (the concentration required to inhibit a certain process by 50%) or its Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates greater antioxidant potency.
It is important to note that while sulfites demonstrate clear antioxidant (reducing) activity, their primary characterization in many studies involves their significant interference in common antioxidant assays when analyzing complex samples like wine.[4][5][6] This interference itself is a manifestation of their antioxidant capacity. Direct, standardized IC50 or TEAC values for sulfites in simple chemical systems are less commonly reported than for antioxidants like ascorbic acid or BHT. The following table summarizes available and representative data.
| Antioxidant | Assay | Typical IC50 / Activity Metric | Reference(s) |
| Sodium Sulfite | ABTS | Linear, dose-dependent increase in % inhibition | [4] |
| FRAP | Linear, dose-dependent increase in absorbance | [4] | |
| Sodium Metabisulfite | ABTS | Linear, dose-dependent increase in % inhibition | [4] |
| FRAP | Linear, dose-dependent increase in absorbance | [4] | |
| Ascorbic Acid (Vitamin C) | DPPH | IC50: ~3.37 µg/mL - 12.27 µg/mL | [7][8] |
| ABTS | TEAC: Often used as a standard (1.0) | [9] | |
| Butylated Hydroxytoluene (BHT) | DPPH | IC50: ~0.011 mg/mL - 202.35 µg/mL | [10][11] |
| FRAP | 9928 µmol Fe2+/g | [10] | |
| Trolox | DPPH | Standard for TEAC calculation | [12] |
| ABTS | Standard for TEAC calculation (TEAC = 1.0) | [9][13] |
Note: IC50 values are highly dependent on specific experimental conditions and should be compared with caution across different studies. The data for sulfites in FRAP and ABTS assays demonstrate their reducing capacity, which is directly measured as an increase in the assay signal.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH to its non-radical form, DPPH-H, results in a color change to yellow, which is measured spectrophotometrically at approximately 517 nm.[7]
-
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the test compounds (sulfites, ascorbic acid, BHT) in a suitable solvent (e.g., methanol or water) to create a series of concentrations.
-
Reaction: Add a small volume of the antioxidant solution to the DPPH solution. A typical ratio is 1:1 (v/v). Include a control containing only the solvent and the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The antioxidant donates an electron or hydrogen atom to the blue-green ABTS•+, causing it to become colorless. The change in absorbance is measured around 734 nm.[12]
-
Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant like Trolox.
-
Reaction: Add a small volume of the antioxidant solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6-30 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity of the test sample.[9]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH. The reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm.[5]
-
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.[5]
-
Sample Preparation: Prepare different concentrations of the test compounds.
-
Reaction: Add a small volume of the antioxidant solution to the FRAP reagent and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is typically generated using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents or Trolox equivalents.[10]
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
-
Principle: Lipid peroxidation is a marker of oxidative damage. One of the end products of lipid peroxidation is malondialdehyde (MDA). The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure MDA. In this assay, MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at around 532 nm. The ability of an antioxidant to inhibit this process is a measure of its protective effect against lipid peroxidation.[3] While often used in biological samples, the principle can be adapted for in-vitro chemical systems where lipid peroxidation is induced.
-
Protocol:
-
Induction of Peroxidation: Prepare a lipid source (e.g., linoleic acid emulsion). Induce peroxidation using an initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or an iron/ascorbate system. This is done in the presence and absence of the test antioxidant at various concentrations.
-
Reaction with TBA: Take an aliquot of the reaction mixture and add a solution of trichloroacetic acid (TCA) to precipitate proteins and stop the reaction, followed by centrifugation.
-
Add TBA reagent to the supernatant.
-
Heating: Heat the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[14]
-
Cooling and Measurement: Cool the samples on ice and measure the absorbance of the supernatant at 532 nm.
-
Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the antioxidant to the control (induced peroxidation without antioxidant).
-
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the in-vitro assessment of antioxidant activity.
Signaling Pathway: Nrf2 Activation in Response to Oxidative Stress
Oxidative stress activates cellular defense mechanisms, a key one being the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes.[15][16] The following diagram illustrates this critical pathway.
Conclusion
Sulfites are effective reducing agents and demonstrate clear antioxidant properties in various chemical assays. However, when compared to dedicated antioxidants like ascorbic acid and BHT, their potency in standardized tests like the DPPH assay appears to be lower, though direct comparative data is limited. The primary role of sulfites in many applications remains as preservatives, where their antioxidant and antimicrobial properties are both valuable. For applications requiring potent, specific free-radical scavenging with minimal interference in analytical assays, researchers may find alternatives like ascorbic acid, BHT, or Trolox to be more suitable. The choice of antioxidant should be guided by the specific requirements of the experimental system, including solubility, potential for side reactions, and the desired mechanism of antioxidant action.
References
- 1. fao.org [fao.org]
- 2. benchchem.com [benchchem.com]
- 3. The effect of sulfite and chronic restraint stress on brain lipid peroxidation and anti-oxidant enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itjfs.com [itjfs.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. scielo.sld.cu [scielo.sld.cu]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Evaluating the performance of ammonium metabisulfite against novel reducing agents
A Comparative Guide to Ammonium (B1175870) Metabisulfite (B1197395) and Novel Reducing Agents for Drug Development
For researchers and drug development professionals, the selection of an appropriate reducing agent is a critical step in various processes, including protein characterization, monoclonal antibody (mAb) fragmentation, and the development of antibody-drug conjugates (ADCs). While traditional reducing agents like Dithiothreitol (DTT) are widely used, there is a growing interest in alternatives such as ammonium metabisulfite and other novel reagents that may offer advantages in terms of stability, efficiency, and specificity.
This guide provides an objective comparison of the performance of this compound (and related sulfite-based agents) against established and novel reducing agents, supported by available experimental data.
Performance Comparison of Reducing Agents
The efficacy of a reducing agent is determined by several factors, including its reduction potential, reaction kinetics, stability under various pH and temperature conditions, and its potential for side reactions. The following tables summarize the key performance indicators for this compound (represented by sodium bisulfite/sulfite (B76179) data) and a selection of other reducing agents, with DTT serving as a common benchmark.
Table 1: General Performance Characteristics of Selected Reducing Agents
| Property | This compound (as Sulfite) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | (2S)-2-amino-1,4-dimercaptobutane (DTBA) | 2,3-bis(mercaptomethyl)pyrazine (BMMP) |
| Mechanism | Nucleophilic cleavage of disulfide bonds | Thiol-disulfide exchange | Phosphine-based reduction | Thiol-disulfide exchange | Thiol-disulfide exchange |
| Effective pH Range | Alkaline (around 9.5 for efficient cleavage)[1] | > 7[2] | 1.5 - 8.5[2] | 5.5 - 7.0 (faster than DTT) | ~7.0 (faster than DTT)[3] |
| Stability | Relatively unstable, sensitive to oxidation[4] | Prone to air oxidation, short half-life in solution[5] | More stable to air oxidation than DTT[2] | Not specified, synthesized as needed | Not specified, synthesized as needed |
| Odor | Pungent sulfur dioxide odor[4] | Slight sulfur smell | Odorless[2] | Non-malodorous | Not specified |
| Compatibility | Can cause protein denaturation[5] | Incompatible with some metal affinity chromatography (e.g., Nickel)[5] | Compatible with metal affinity chromatography[2] | Contains an amino group that can be functionalized | Pyrazine ring enhances performance |
| Reversibility | Reversible in the presence of an oxidizing agent[4][6] | Reversible | Irreversible | Reversible | Reversible |
Table 2: Quantitative Performance Data of Selected Reducing Agents
| Performance Metric | Sodium Bisulfite | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | (2S)-2-amino-1,4-dimercaptobutane (DTBA) | 2,3-bis(mercaptomethyl)pyrazine (BMMP) |
| Reduction Efficiency | Up to 90% disruption of inter-subunit disulfide bonds in oat protein isolate[3][7] | High, but requires excess reagent | High, often more potent than DTT | Reduces disulfide bonds faster than DTT | Reduces disulfide bonds ~10-fold faster than DTT[3] |
| Reaction Rate | Dependent on pH and concentration | Slower at neutral pH due to high thiol pKa | Generally faster than DTT | 3.5-fold faster than DTT at pH 7.0; 4.4-fold faster at pH 5.5 | ~10-fold faster than DTT at pH 7.0[3] |
| Optimal Concentration | Dose-dependent[3][7] | Typically 10-100 mM for complete reduction | Typically 5-50 mM | Not specified | Not specified |
| Side Reactions | Can lead to protein denaturation and aggregation[5][8] | Can interfere with maleimide-based labeling | Can react with maleimides, though less so than DTT | Amino group may have unfavorable Coulombic interactions[3] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of reducing agents. Below are protocols for the reduction of disulfide bonds in proteins, including a general method for comparing reducing agent efficacy and a specific protocol for monoclonal antibody reduction.
Protocol 1: General Comparison of Reducing Agent Efficacy
Objective: To quantitatively compare the disulfide bond reduction efficiency of different reducing agents on a model protein.
Materials:
-
Model protein with known disulfide bonds (e.g., Bovine Serum Albumin - BSA)
-
Reducing agents to be tested (e.g., this compound, DTT, TCEP)
-
Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)
-
Denaturant (optional, e.g., 8 M Urea or 6 M Guanidine (B92328) Hydrochloride)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB) for thiol quantification
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the model protein and each reducing agent in the reaction buffer.
-
In separate reaction tubes, add the protein solution to a final concentration of 1 mg/mL.
-
If using a denaturant, add it to the protein solution and incubate for 30 minutes at room temperature to unfold the protein.
-
Initiate the reduction by adding a specific concentration of each reducing agent to its respective tube. A control tube with no reducing agent should also be prepared.
-
Incubate the reactions at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1 hour).
-
At various time points, take aliquots from each reaction tube.
-
Quantify the free thiol groups in each aliquot using Ellman's Reagent. This involves adding the aliquot to a solution of DTNB and measuring the absorbance at 412 nm. The increase in absorbance corresponds to the formation of 2-nitro-5-thiobenzoate (TNB), which is proportional to the number of free thiol groups.
-
Calculate the percentage of disulfide bond reduction for each reducing agent at each time point by comparing the free thiol concentration to the theoretical maximum (i.e., the total number of cysteine residues in the protein).
Protocol 2: Reduction of a Monoclonal Antibody for Subunit Analysis
Objective: To reduce the inter-chain disulfide bonds of a monoclonal antibody for analysis of the heavy and light chains by techniques such as SDS-PAGE or mass spectrometry.
Materials:
-
Monoclonal antibody (mAb) solution
-
Reducing agent (e.g., 1 M DTT in water or 100 mM TCEP in 6 M guanidine hydrochloride)[6]
-
Reaction buffer (e.g., 1 M Ammonium Bicarbonate)[6]
-
Incubator or water bath
Procedure using DTT: [6]
-
Prepare a 1 M DTT solution by dissolving 154.25 mg of DTT in 1 mL of water.
-
Prepare a 1 M ammonium bicarbonate (ABC) solution by dissolving 79.06 mg of ABC in 1 mL of water.
-
Combine equal volumes of the 1 M DTT and 1 M ABC solutions to create a 0.5 M DTT / 0.5 M ABC reduction solution.
-
To 50 µL of the mAb sample, add 5 µL of the reduction solution.
-
Incubate the mixture for 30 minutes at 37°C or for 1 hour at room temperature.
-
The reduced mAb is now ready for downstream analysis.
Procedure using TCEP: [6]
-
Prepare a 100 mM TCEP solution in 6 M aqueous guanidine hydrochloride by dissolving 2.87 g of TCEP and 57.32 g of guanidine hydrochloride in 100 mL of water.
-
Add the TCEP/guanidine hydrochloride solution to the mAb sample at a desired molar ratio.
-
Incubate at room temperature for a specified time to achieve reduction.
-
The reduced mAb is now ready for downstream analysis.
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz can help to clarify complex experimental workflows and chemical reactions.
Caption: Experimental workflow for comparing reducing agent performance.
Caption: Mechanism of disulfide bond reduction by a dithiol agent.
Conclusion
The choice of a reducing agent has significant implications for downstream applications in drug development. While this compound and its related sulfite compounds can effectively cleave disulfide bonds, particularly at alkaline pH, they can also induce protein denaturation.[1][5][8] Established reagents like DTT and TCEP offer a balance of efficiency and predictability, with TCEP providing advantages in stability and compatibility with a wider pH range.[2]
Novel dithiol-based reducing agents such as DTBA and BMMP demonstrate significantly faster reaction kinetics compared to DTT, which could be advantageous in high-throughput workflows.[3] However, their commercial availability and cost-effectiveness may be considerations.
Ultimately, the optimal reducing agent will depend on the specific protein, the desired outcome (e.g., complete denaturation vs. selective reduction), and the constraints of the experimental workflow. The data and protocols presented in this guide provide a foundation for making an informed decision and for designing experiments to evaluate the performance of different reducing agents for your specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Precipitation and Purification of Monovalent Proteins Using Oligovalent Ligands and Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Frontiers | Effect of Sodium Sulfite, Sodium Dodecyl Sulfate, and Urea on the Molecular Interactions and Properties of Whey Protein Isolate-Based Films [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Sodium Sulfite, Sodium Dodecyl Sulfate, and Urea on the Molecular Interactions and Properties of Whey Protein Isolate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfide cleavage to improve interfacial behavior and emulsification properties of oat protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of sodium bisulfite on properties of soybean glycinin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantitative Comparison of Reaction Kinetics: Ammonium Metabisulfite vs. Sodium Metabisulfite
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the selection of appropriate reducing agents and antioxidants is critical for ensuring product stability and efficacy. Among the commonly employed sulfites, ammonium (B1175870) metabisulfite (B1197395) ((NH₄)₂S₂O₅) and sodium metabisulfite (Na₂S₂O₅) are frequently utilized. This guide provides an objective, data-driven comparison of their reaction kinetics, supported by experimental protocols and mechanistic insights to inform your selection process.
Executive Summary
Both ammonium metabisulfite and sodium metabisulfite function as potent reducing agents and antioxidants through the same fundamental mechanism: the generation of bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻) ions in aqueous solutions. The equilibrium between these active species is pH-dependent. Current research indicates that the primary determinant of reaction kinetics is the concentration of these ions and the pH of the solution, with the cation (ammonium vs. sodium) generally considered to have a secondary effect.
Direct comparative kinetic studies between ammonium and sodium metabisulfite are not extensively available in peer-reviewed literature. However, studies on sodium sulfite, sodium bisulfite, and sodium metabisulfite have shown that their apparent oxidation rate constants are virtually identical under the same pH conditions, as they all yield the same active sulfite/bisulfite ions in solution.[1] It is therefore reasonable to infer that this compound will exhibit comparable reaction kinetics.
Chemical and Physical Properties
A summary of the key properties of both compounds is presented below. Notably, sodium metabisulfite is a more concentrated source of the active bisulfite ion on a molar mass basis.
| Property | This compound | Sodium Metabisulfite |
| Chemical Formula | (NH₄)₂S₂O₅ | Na₂S₂O₅ |
| Molar Mass | 180.21 g/mol [2] | 190.11 g/mol |
| Appearance | White crystalline solid[3] | White or yellowish-white crystalline powder |
| Solubility in Water | Highly soluble[3] | Soluble, 54g/100ml at 20°C |
| Active Species in Solution | Bisulfite (HSO₃⁻), Sulfite (SO₃²⁻) | Bisulfite (HSO₃⁻), Sulfite (SO₃²⁻) |
Reaction Kinetics: A Comparative Overview
The antioxidant and reducing properties of metabisulfites are primarily attributed to the oxidation of bisulfite to sulfate.[4]
Half-Reaction: HSO₃⁻ + H₂O → SO₄²⁻ + 3H⁺ + 2e⁻
A study determining the oxidation reaction rate constants of sodium sulfite, sodium bisulfite, and sodium metabisulfite in aqueous solutions found that their degradation followed zero-order kinetics. The apparent rate constants were essentially the same across these compounds at a given pH, because they form the same active ions in solution.[1]
Table of Apparent Rate Constants for Sodium Metabisulfite (and by extension, this compound) at 25°C[1]:
| pH | Average Apparent Rate Constant (mol·L⁻¹·h⁻¹) |
| 4.0 | (1.20 ± 0.02) × 10⁻³ |
| 6.8 | (1.34 ± 0.03) × 10⁻³ |
| 9.2 | (6.58 ± 0.02) × 10⁻³ |
These data suggest that the choice between ammonium and sodium metabisulfite may be guided by factors other than reaction kinetics, such as solubility in specific formulations, potential interactions of the cation, and regulatory acceptance. For instance, in applications where sodium ions are undesirable, this compound may be the preferred alternative.[5]
Signaling Pathways and Reaction Mechanisms
The primary mechanism of action for metabisulfites in aqueous solution involves the generation of bisulfite and sulfite ions, which are the active reducing species. The equilibrium between these ions is dictated by the pH of the solution.
Experimental Protocols
To facilitate a direct quantitative comparison of the reaction kinetics between ammonium and sodium metabisulfite, a standardized antioxidant assay is recommended. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare stock solutions of this compound and sodium metabisulfite (e.g., 10 mM) in deionized water. From these, create a series of dilutions to test a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH stock solution to each well.
-
Add an equal volume of the various concentrations of the metabisulfite solutions (or a control of deionized water) to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % scavenging against the concentration of the metabisulfite.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) for both ammonium and sodium metabisulfite. A lower IC₅₀ value indicates higher antioxidant activity.
-
To determine reaction kinetics, absorbance readings can be taken at multiple time points (e.g., every 5 minutes) to plot the rate of DPPH reduction.
-
Conclusion
The available evidence strongly suggests that the reaction kinetics of this compound and sodium metabisulfite are comparable under similar conditions, as their antioxidant and reducing activities are governed by the same active species in solution: bisulfite and sulfite ions. The primary factors influencing their reactivity are pH and concentration. The choice between these two reagents should therefore be based on other formulation-specific criteria such as desired cation, solubility, and regulatory considerations. For applications requiring precise kinetic data, the provided experimental protocol for a DPPH assay offers a robust framework for direct comparison.
References
A Comparative Guide to Assessing the Purity of Synthesized Ammonium Metabisulfite
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of methods to assess the purity of synthesized ammonium (B1175870) metabisulfite (B1197395), alongside a comparative analysis with its common alternatives, sodium metabisulfite and ammonium sulfite (B76179). The information is supported by detailed experimental protocols and quantitative data to aid in the selection and quality control of these critical reagents.
Introduction to Ammonium Metabisulfite and Its Alternatives
This compound ((NH₄)₂S₂O₅) is a white crystalline solid that acts as a reducing agent and antioxidant. In aqueous solutions, it releases sulfur dioxide (SO₂), which is the active species responsible for its preservative and antimicrobial properties. Its primary alternatives include sodium metabisulfite (Na₂S₂O₅) and ammonium sulfite ((NH₄)₂SO₃). While sodium metabisulfite also serves as a source of SO₂, its sodium cation can be a critical consideration in certain formulations. Ammonium sulfite is a related reducing agent, though it is generally less stable than the metabisulfite form. The choice between these compounds often depends on the specific application, required pH, and the desired cationic component.
Key Purity Parameters and Impurities
The purity of this compound is determined by its assay and the levels of various impurities. Common impurities that can affect its performance and safety include:
-
Heavy Metals: Lead (Pb), Iron (Fe), Arsenic (As), and Mercury (Hg) are common metallic impurities that can originate from raw materials or the manufacturing process.
-
Thiosulfate (B1220275) (S₂O₃²⁻): An oxidation byproduct that can reduce the effective concentration of the metabisulfite.
-
Sulfate (SO₄²⁻): The final oxidation product of sulfite, its presence indicates degradation.
-
Water Insoluble Matter: Indicates the presence of foreign particulate matter.
Comparative Analysis of Purity
The following table summarizes the typical purity specifications for this compound and its common alternatives. This data is compiled from various industry standards and provides a baseline for comparison.
| Parameter | This compound | Sodium Metabisulfite | Ammonium Sulfite |
| Assay (as SO₂) (%) | ≥ 65 | ≥ 65 | Varies (less stable) |
| Heavy Metals (as Pb) (ppm) | ≤ 10 | ≤ 10 | Not specified |
| Iron (Fe) (ppm) | ≤ 20 | ≤ 20 | Not specified |
| Arsenic (As) (ppm) | ≤ 3 | ≤ 3 | Not specified |
| Thiosulfate (%) | ≤ 0.1 | ≤ 0.1 | Not specified |
| Water Insoluble (%) | ≤ 0.05 | ≤ 0.05 | Not specified |
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical methods. The following are detailed protocols for key experiments.
Assay by Iodometric Titration
This method determines the overall reducing capacity of the sulfite-containing compound.
Principle: The sulfite ions react with a known excess of iodine. The unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution using a starch indicator.
Reagents:
-
Standardized 0.1 N Iodine Solution
-
Standardized 0.1 N Sodium Thiosulfate Solution
-
1% Starch Indicator Solution
-
1 N Sulfuric Acid
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample.
-
Dissolve the sample in 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add 50.0 mL of standardized 0.1 N iodine solution to the flask and swirl gently to mix.
-
Stopper the flask and allow the reaction to proceed in the dark for 5 minutes.
-
Add 5 mL of 1 N sulfuric acid.
-
Titrate the excess iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 2 mL of starch indicator. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of sodium thiosulfate used.
-
Perform a blank titration using 50.0 mL of the iodine solution without the sample.
Calculation:
Where:
-
V_blank = Volume of sodium thiosulfate for the blank (mL)
-
V_sample = Volume of sodium thiosulfate for the sample (mL)
-
N_thiosulfate = Normality of the sodium thiosulfate solution
-
32.03 = Milliequivalent weight of SO₂
Analysis of Impurities by Ion Chromatography (IC)
This method is highly effective for the simultaneous determination of sulfite, sulfate, and thiosulfate ions.
Principle: The sample is injected into an ion chromatograph where the anions are separated on a specialized column based on their affinity for the stationary phase. A conductivity detector is used for quantification.
Instrumentation:
-
Ion Chromatograph with a suppressed conductivity detector
-
Anion-exchange column (e.g., Dionex IonPac™ AS11-HC)
-
Guard column (e.g., Dionex IonPac™ AG11-HC)
Chromatographic Conditions:
-
Mobile Phase: 18 mM Sodium Hydroxide
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: Suppressed conductivity
Procedure:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of sulfite, sulfate, and thiosulfate.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a formaldehyde-based stabilizing solution to prevent sulfite oxidation. Dilute to a suitable concentration within the calibration range.
-
Analysis: Inject the standards and the sample solution into the ion chromatograph and record the chromatograms.
-
Quantification: Identify and quantify the peaks corresponding to sulfite, sulfate, and thiosulfate by comparing their retention times and peak areas to the calibration standards.
Visualizing the Workflow and Purity Assessment Logic
The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship of factors influencing the purity of synthesized this compound.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Factors influencing the purity of synthesized this compound.
Conclusion
The purity of synthesized this compound is a critical factor for its successful application in research and development. A combination of classic techniques like iodometric titration and modern methods such as ion chromatography provides a comprehensive approach to quality control. When selecting a sulfite-based reducing agent, a careful comparison of the purity profiles and the specific advantages of this compound, sodium metabisulfite, and ammonium sulfite is essential. This guide provides the necessary tools and data to make informed decisions and ensure the integrity of experimental outcomes.
Safety Operating Guide
Proper Disposal of Ammonium Metabisulfite: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of ammonium (B1175870) metabisulfite (B1197395) ((NH₄)₂S₂O₅), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Hazard Assessment
Ammonium metabisulfite is a white crystalline solid that is highly soluble in water. While a useful reducing agent, it presents several significant hazards that must be managed during disposal.
Primary Hazards:
-
Corrosive: Causes skin irritation and serious eye damage.[1][2][3]
-
Toxic if Inhaled or Ingested: May cause respiratory irritation.[1][2] Ingestion can be harmful.
-
Toxic Gas Release: Contact with acids or water liberates toxic and corrosive sulfur dioxide (SO₂) gas.[4][5] Heating can also cause the release of sulfur dioxide and ammonia.[1][3]
-
Environmental Hazard: Harmful to aquatic life.[6] Discharge into the environment must be avoided.[7]
-
Allergic Reactions: May cause asthma-like allergies in sensitive individuals.[4]
Key Incompatibilities:
-
Strong Acids (e.g., Hydrochloric, Sulfuric): Reacts to produce toxic sulfur dioxide gas.[4][5]
-
Strong Oxidizing Agents (e.g., Perchlorates, Nitrates, Peroxides): Can cause violent, heat-producing reactions.[4][6]
-
Water and Moisture: Slowly hydrolyzes to form ammonium bisulfite and releases sulfur dioxide.[4]
-
Heat: Thermal decomposition begins around 150°C.[6]
Required Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye and Face Protection: Wear chemical safety goggles and a full face shield.[3]
-
Hand Protection: Wear suitable chemical-resistant gloves, such as neoprene or nitrile rubber gloves.[3]
-
Protective Clothing: A lab coat, long-sleeved clothing, and/or a chemical-resistant apron should be worn to prevent skin contact.[3][7]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[7] If sulfur dioxide gas may be generated, a NIOSH-approved respirator appropriate for SO₂ is required.[3]
Step-by-Step Disposal Procedures
Disposal of this compound must be handled as hazardous waste. Do not dispose of it in the regular trash or down the sanitary sewer.[4] The primary goal is to convert it to a more stable and less hazardous form, typically ammonium sulfate (B86663), before collection by a licensed waste disposal service.
-
Containment: Carefully sweep up solid this compound, avoiding dust formation.[7]
-
Packaging: Place the solid waste into a clearly labeled, sealed, and compatible container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle).
-
Labeling: Label the container as "Hazardous Waste: this compound (Solid)" and include the approximate quantity and date.
-
Storage: Store the container in a cool, dry, well-ventilated area away from incompatible materials, particularly acids.[7]
-
Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
For small quantities of dilute solutions, a chemical treatment protocol can be employed to convert the sulfite (B76179) to sulfate. This procedure must be performed in a chemical fume hood.
Principle: This procedure involves the oxidation of the metabisulfite/bisulfite ions to the much less hazardous sulfate ion using a common laboratory oxidizing agent like sodium hypochlorite (B82951) (bleach).
Reaction: (NH₄)₂S₂O₅ + 3NaOCl + H₂O → (NH₄)₂SO₄ + H₂SO₄ + 3NaCl
Procedure:
-
Preparation: In a large beaker inside a chemical fume hood, dilute the this compound solution with cold water to a concentration of less than 5%. Place the beaker in an ice bath to manage heat generation.
-
Oxidation: While stirring the diluted sulfite solution, slowly and carefully add a 5% sodium hypochlorite solution (household bleach). A slight excess of hypochlorite is needed to ensure complete oxidation.
-
Monitoring: Test for the completion of the oxidation. This can be done using sulfite test strips or by adding a small amount of potassium iodide-starch paper; a blue-black color indicates excess hypochlorite and thus complete sulfite oxidation.
-
Neutralization: After oxidation is complete, the resulting solution will likely be acidic due to the formation of sulfuric acid. Neutralize the solution by slowly adding a base, such as a 1 M sodium hydroxide (B78521) solution, until the pH is between 6.0 and 8.0. Monitor the pH using a calibrated pH meter or pH paper.
-
Final Disposal: The resulting solution primarily contains ammonium sulfate, sodium sulfate, and sodium chloride. This neutralized solution should be collected in a properly labeled hazardous waste container. Do not pour down the drain unless explicitly permitted by your local EHS and water treatment authority, which is uncommon.
-
Labeling and Storage: Label the container "Hazardous Waste: Treated this compound Solution (Ammonium Sulfate, Sodium Sulfate)" and store it for collection by a licensed waste disposal service.
Quantitative Data Summary
| Parameter | Guideline/Value | Purpose |
| Waste Solution Conc. | < 5% | To control the rate of reaction during chemical treatment. |
| Oxidizing Agent | 5% Sodium Hypochlorite | To convert toxic sulfite to less hazardous sulfate. |
| Final pH for Disposal | 6.0 - 8.0 | To ensure the final solution is neutral before collection.[5] |
| Sewer Dilution Ratio | At least 20:1 (Water:Waste) | Only if sewer disposal of the final treated solution is permitted.[5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
- 1. uwm.edu [uwm.edu]
- 2. Sustainable Ammonia Disposal Methods for Safety [ergenvironmental.com]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. How to Dispose of Ammonia a Detail Guide | CloudSDS [cloudsds.com]
Personal protective equipment for handling Ammonium metabisulfite
Essential Safety and Handling Guide for Ammonium (B1175870) Metabisulfite (B1197395)
Ammonium metabisulfite is a chemical compound utilized in various industrial and laboratory settings, including as a reducing agent, a food preservative, and in photographic processes. Due to its potential hazards, which include skin, eye, and respiratory irritation, adherence to strict safety protocols is paramount for all researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive selection of personal protective equipment is required to minimize exposure and ensure personal safety. The recommended PPE is based on the potential for skin and eye contact, as well as inhalation of dust or vapors, particularly sulfur dioxide, which can be released upon decomposition.
-
Eye and Face Protection : Always wear chemical splash goggles.[1] For tasks with a higher risk of splashing, a full face shield should be worn in addition to goggles.[2]
-
Skin Protection : Chemical-resistant gloves are mandatory. Neoprene rubber gloves are a suitable option.[2] Users should also wear a lab coat, apron, or coveralls to prevent skin contact.[2][3] For larger spills or extensive handling, chemical-resistant boots and a full suit may be necessary.[2][3]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4][5][6] If ventilation is insufficient or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges for sulfur dioxide and ammonia (B1221849) must be used.[2][3][6] For emergency situations, such as a large spill or fire, a self-contained breathing apparatus (SCBA) is required.[2][4]
Exposure Limits
This compound itself does not have specific OSHA or ACGIH exposure limits listed in the provided results. However, it can release sulfur dioxide gas, a severe respiratory irritant, especially when heated or in contact with acids.[1][2][6] Therefore, exposure limits for related compounds are critical to observe.
| Substance | Basis | Exposure Limit |
| Sulfur Dioxide | ACGIH TLV-TWA | 0.25 ppm |
| ACGIH TLV-STEL | 0.25 ppm | |
| OSHA PEL-TWA | 5 ppm | |
| Ammonium Bisulfite | PAC-1 | 30 mg/m³ |
| PAC-2 | 330 mg/m³ | |
| PAC-3 | 2,000 mg/m³ |
Table 1: Occupational exposure limits and protective action criteria for associated hazards. TLV-TWA (Threshold Limit Value - Time-Weighted Average), TLV-STEL (Threshold Limit Value - Short-Term Exposure Limit), PEL-TWA (Permissible Exposure Limit - Time-Weighted Average), PAC (Protective Action Criteria for emergency response).[2][7]
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] Read the Safety Data Sheet (SDS) thoroughly.
-
Ventilation : Always handle this compound in a well-ventilated area or a certified chemical fume hood to prevent the inhalation of dust or vapors.[4][6]
-
Personal Protection : Don all required PPE as detailed above, including appropriate gloves, eye protection, and a lab coat.
-
Dispensing : Avoid generating dust when handling the solid form.[4] Use non-sparking tools.[4]
-
Hygiene : Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the work area.[5][6] Wash hands thoroughly after handling the chemical.[5][6]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][3][4]
-
Keep containers tightly closed to prevent moisture absorption and contamination.[3][4][5]
-
Segregate from incompatible materials such as strong acids, oxidizing agents, nitrites, and nitrates.[1][7][8] Contact with acids will release toxic sulfur dioxide gas.[1]
Emergency Spill Response
In the event of a spill, immediate and appropriate action is critical to prevent harm to personnel and the environment. The following workflow outlines the necessary steps.
Caption: Workflow for this compound Spill Response.
Spill Cleanup Protocol:
-
Evacuate : Immediately alert others and evacuate all non-essential personnel from the spill area.[4][6]
-
Protect : Before re-entering, don the appropriate PPE, including respiratory protection.[6]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For liquid spills, use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[2][7] Do not allow the material to enter drains or waterways.[4][5]
-
Clean Up : Carefully shovel or sweep up the absorbed material and place it into a suitable, labeled container for chemical waste.[2][7]
-
Decontaminate : Clean the spill area thoroughly with water, and collect the contaminated water for proper disposal.[3]
-
Dispose : Treat all spilled material and cleanup supplies as hazardous waste and dispose of them according to federal, state, and local regulations.[7]
Disposal Plan
-
All waste containing this compound must be treated as hazardous chemical waste.[7]
-
Dispose of waste in clearly labeled, sealed containers.[7]
-
Do not dispose of the chemical down the drain or in regular trash.[4][5]
-
Contaminated packaging must be handled with the same precautions as the chemical itself and disposed of as hazardous waste.[5]
-
Consult with your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company for specific disposal requirements.[2][7]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
